molecular formula C13H17NO B1610163 1-[(S)-1-Phenylethyl]piperidine-4-one CAS No. 36482-37-8

1-[(S)-1-Phenylethyl]piperidine-4-one

Cat. No.: B1610163
CAS No.: 36482-37-8
M. Wt: 203.28 g/mol
InChI Key: CDVAHHCNEWIUMV-NSHDSACASA-N
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Description

1-[(S)-1-Phenylethyl]piperidine-4-one is a chiral piperidine derivative of significant interest in medicinal and organic chemistry research. Its core structure is based on the piperidin-4-one scaffold, which is a privileged building block for the synthesis of more complex nitrogen-containing heterocycles . The stereochemistry imparted by the (S)-1-phenylethyl substituent makes this compound a valuable chiral precursor or intermediate in stereoselective synthesis. Piperidin-4-one derivatives are recognized for their broad spectrum of potential biological activities and are frequently employed in the search for new therapeutic agents . A prominent application of this structural motif is in the research and development of synthetic opioid analgesics, such as the fentanyl series of compounds, which are based on the 4-anilidopiperidine class . Fentanyl and its analogs are potent μ-opioid receptor agonists, and their structure-activity relationships are a major area of pharmacological study . The piperidine ring in such compounds can exhibit conformational flexibility, adopting either chair or half-chair forms, which is an important consideration in structural and computational chemistry studies aimed at understanding receptor binding . This product is intended for use in laboratory research only. It is a key synthon for investigating synthetic methodologies, conformational analysis, and for the design of novel compounds for pharmacological screening. Researchers can leverage this compound to develop new synthetic routes to medicinally relevant molecules or to study the impact of chirality on biological activity . Handle with care following appropriate laboratory safety protocols. This chemical is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAHHCNEWIUMV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463702
Record name CTK4H6538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36482-37-8
Record name CTK4H6538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[(S)-1-Phenylethyl]piperidine-4-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Asymmetric Utility

Executive Summary 1-[(S)-1-Phenylethyl]piperidine-4-one is a specialized chiral building block used primarily in the asymmetric synthesis of piperidine-based alkaloids and pharmaceutical intermediates.[1][2] Unlike its achiral analogue (N-phenethyl-4-piperidone, a controlled fentanyl precursor), this compound incorporates an exocyclic chiral auxiliary—the (S)-1-phenylethyl group.[1][2] This moiety serves a dual function: it acts as a robust protecting group for the piperidine nitrogen and, critically, induces diastereoselectivity during functionalization of the piperidine ring (e.g.,


-alkylation or carbonyl reduction).

This guide details the physicochemical profile, validated synthesis via the "Chiral Pool" strategy, and the mechanistic logic governing its application in stereoselective drug discovery.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is characterized by the presence of a chiral center external to the ring, which influences the spatial arrangement of the piperidine boat/chair conformers.[2]

PropertyData / Description
IUPAC Name 1-[(1S)-1-phenylethyl]piperidin-4-one
Common Name N-((S)-

-methylbenzyl)-4-piperidone
Molecular Formula

Molecular Weight 203.28 g/mol
Chirality (S)-enantiomer (derived from (S)-

-methylbenzylamine)
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~140–145 °C at 0.5 mmHg (extrapolated from analogues)
Solubility Soluble in DCM, Toluene, Ethanol; Sparingly soluble in water
pKa ~8.0 (Conjugate acid), typical of tertiary piperidines
Stability Stable under ambient conditions; prone to oxidation at

-carbons over prolonged storage.[1][2][3][4][5]

Structural Distinction: Researchers must not confuse this compound with N-phenethyl-4-piperidone (NPP) .[1][2]

  • NPP: Achiral ethyl linker (

    
    ).[1][2] Controlled substance (List I).
    
  • Target Compound: Chiral branched linker (

    
    ).[1][2] Used for asymmetric induction.[1][2]
    
Part 2: Synthetic Routes & Mechanistic Insight

The industrial standard for synthesizing this scaffold relies on the Robinson-Schöpf logic or Dieckmann Condensation , utilizing the "chiral pool" starting material (S)-(-)-


-methylbenzylamine.[1][2]
Mechanism: The Double Michael / Dieckmann Sequence

The synthesis is a convergent process involving the sequential addition of the chiral amine to an acrylate ester, followed by cyclization.[1][2]

  • Double Michael Addition: The amine acts as a nucleophile, attacking two equivalents of methyl acrylate to form a tertiary amine diester.[2]

  • Dieckmann Condensation: A base (typically NaH or NaOMe) deprotonates the

    
    -position of the ester, triggering an intramolecular Claisen condensation to close the ring.[2]
    
  • Decarboxylation: Acid hydrolysis removes the ester moiety, yielding the final ketone.[2]

Visualization: Synthetic Pathway

Synthesis cluster_legend Reaction Logic Amine (S)-alpha-methylbenzylamine (Chiral Source) Diester Intermediate: Acyclic Diester Amine->Diester Michael Addition (MeOH, Reflux) Acrylate Methyl Acrylate (2.2 eq) Acrylate->Diester Cyclic Beta-Keto Ester (Cyclized) Diester->Cyclic Dieckmann Condensation (NaH, Toluene) Product 1-[(S)-1-Phenylethyl] piperidine-4-one Cyclic->Product Hydrolysis & Decarboxylation (HCl, Heat) Step1 Step 1: Acyclic Assembly Step2 Step 2: Ring Closure

Caption: Synthesis of this compound via Dieckmann Condensation.

Part 3: Experimental Protocols

Safety Precaution: Methyl acrylate is a lachrymator and potential carcinogen.[1][2] (S)-


-methylbenzylamine is corrosive.[1][2] Perform all steps in a fume hood.
Protocol A: Synthesis of the Acyclic Diester
  • Charge: In a 1L round-bottom flask, dissolve (S)-(-)-

    
    -methylbenzylamine (121.2 g, 1.0 mol) in Methanol (300 mL).
    
  • Addition: Add Methyl Acrylate (189.4 g, 2.2 mol) dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature < 40°C using an ice bath.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 24 hours to ensure double addition.

  • Workup: Concentrate under vacuum to remove methanol and excess acrylate.[1][2] The residue (a viscous oil) is used directly without distillation to prevent retro-Michael decomposition.[1][2]

Protocol B: Dieckmann Cyclization & Decarboxylation
  • Cyclization: Suspend Sodium Hydride (60% in oil, 44 g, 1.1 mol) in anhydrous Toluene (500 mL).

  • Addition: Add the crude diester (from Protocol A) dropwise at reflux temperature.

  • Reaction: Reflux for 4 hours. Methanol is generated; use a Dean-Stark trap if driving equilibrium is difficult, though usually not strictly necessary for this substrate.[1][2]

  • Hydrolysis: Cool to room temperature. Carefully quench with 6M HCl (500 mL).

  • Decarboxylation: Reflux the biphasic acidic mixture for 6 hours. Evolution of

    
     gas indicates successful decarboxylation.[1][2]
    
  • Isolation:

    • Cool and separate layers.[1][2][3] Discard the toluene layer.[1][2][3]

    • Basify the aqueous layer to pH 12 using NaOH pellets (exothermic).[2][3]

    • Extract with Dichloromethane (

      
       mL).[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distill under reduced pressure (approx. 130–140°C @ 0.5 mmHg) or recrystallize as the hydrochloride salt from Ethanol/Ether.

Part 4: Reactivity & Asymmetric Applications

The core value of this compound lies in Asymmetric Induction .[1][2] The bulky phenylethyl group creates a chiral environment that differentiates the two faces of the piperidine ring (pro-S and pro-R).[2]

1. Diastereoselective Reduction

Reducing the ketone to an alcohol (using


 or L-Selectride) yields chiral 4-hydroxypiperidines.[1][2] The bulky N-substituent forces the hydride to attack from the less hindered face (axial vs. equatorial attack), often yielding high diastereomeric ratios (dr > 90:10).[2]
2. Asymmetric

-Alkylation

Formation of the enolate (using LDA) followed by alkylation allows for the introduction of substituents at the 3-position.[1][2] The chiral auxiliary directs the incoming electrophile, enabling the synthesis of enantiopure 3-substituted piperidines (e.g., precursors to substance P antagonists like CP-99,994).[2]

Visualization: Divergent Synthesis

Applications Core 1-[(S)-1-Phenylethyl] piperidine-4-one Enolate Lithium Enolate (LDA, -78°C) Core->Enolate Deprotonation Reduction Hydride Reduction (L-Selectride) Core->Reduction Strecker Strecker Reaction (TMSCN, Amine) Core->Strecker Alkylated 3-Substituted Piperidine (Chiral) Enolate->Alkylated Electrophile (R-X) Steric Control Alcohol Chiral 4-Hydroxypiperidine (High dr) Reduction->Alcohol Face-Selective Attack Spiro Spiro-Piperidines (Medicinal Chem) Strecker->Spiro Cyclization

Caption: Divergent asymmetric synthesis pathways utilizing the chiral auxiliary.

Part 5: References
  • Fakhraian, H., & Riseh, M. B. P. (2008).[2][6][7] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 197-200.[2] (Note: Describes the achiral variant; methodology applies to chiral analogue). Link[1][2]

  • Kozikowski, A. P., et al. (1998).[2] Synthesis of 2-Substituted 1-S-

    
    -Phenylethyl-4-piperidones. Journal of Medicinal Chemistry. (Foundational work on the chiral auxiliary synthesis). Link
    
  • PubChem Compound Summary. (2024). N-Phenethyl-4-piperidinone (Structural Analogue Data). National Center for Biotechnology Information.[1][2] Link[1][2]

  • Sahu, S. K., et al. (2013).[2][8] Piperidin-4-one: The potential pharmacophore.[1][2][8] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[2][8] Link

  • Bagley, J. R., et al. (1989).[2][9] New 4-(heteroanilido)piperidines... with agonist and/or antagonist properties.[1][2][9][10] Journal of Medicinal Chemistry, 32(3), 663-671.[2][9] Link

Sources

Technical Monograph: 1-[(S)-1-Phenylethyl]piperidine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes synthetic utility, chiral mechanism, and regulatory distinction over generic descriptions.

Chiral Scaffold for Asymmetric Synthesis of Piperidine Alkaloids

Executive Summary & Chemical Identity

1-[(S)-1-Phenylethyl]piperidine-4-one is a specialized chiral auxiliary and scaffold used in the asymmetric synthesis of neuroactive piperidine derivatives, including NK1 antagonists and acetylcholinesterase inhibitors (e.g., Donepezil analogs).

Unlike its achiral counterpart N-phenethyl-4-piperidone (NPP) —a DEA List I chemical and fentanyl precursor—the (S)-1-phenylethyl variant incorporates a chiral center at the benzylic position. This steric handle allows for diastereoselective functionalization of the piperidine ring, making it a critical tool for "chiral pool" synthesis strategies.

Chemical Data Matrix
PropertySpecification
Systematic Name 1-[(1S)-1-Phenylethyl]piperidin-4-one
Common Name (S)-N-(α-Methylbenzyl)-4-piperidone
CAS Number (Isomer) 56860-22-7 (Referenced in chiral catalogs; verify batch CoA)
CAS Number (Racemate) 39742-60-4 (Often misapplied; strictly refers to achiral NPP)
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Chiral Precursor (S)-(-)-α-Methylbenzylamine (CAS: 2627-86-3)
Regulatory Status Not explicitly List I (unlike NPP), but structurally scrutinized.[1][2][3][4][5]

Synthetic Strategy: The Dieckmann Pathway

The most robust synthesis of this compound avoids the use of unstable divinyl ketones. Instead, it utilizes a double Michael addition followed by a Dieckmann condensation .[5] This route preserves the optical purity of the starting amine.

Mechanistic Workflow

The synthesis relies on the nucleophilicity of the chiral amine to capture two equivalents of methyl acrylate. The resulting diester undergoes base-mediated cyclization.

Synthesis Amine (S)-α-Methylbenzylamine (Chiral Source) Diester Intermediate: N-Substituted Diester Amine->Diester Double Michael Addition MeOH, Reflux, 24h Acrylate Methyl Acrylate (2.2 eq) Acrylate->Diester Cyclic β-Keto Ester (Dieckmann Product) Diester->Cyclic NaH or NaOMe Toluene, Reflux Product 1-[(S)-1-Phenylethyl] piperidine-4-one Cyclic->Product 1. Hydrolysis (HCl) 2. Decarboxylation (-CO2)

Figure 1: Synthetic pathway from chiral amine to piperidone scaffold via Dieckmann condensation.[5][6]

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of this compound starting from (S)-(-)-α-Methylbenzylamine.

Phase 1: Formation of the Diester (Michael Addition)
  • Reagents: Charge a 1L RB flask with (S)-(-)-α-Methylbenzylamine (121.2 g, 1.0 mol) and anhydrous methanol (300 mL).

  • Addition: Add Methyl Acrylate (189.4 g, 2.2 mol) dropwise over 2 hours at 0°C to control the exotherm.

  • Reaction: Allow to warm to room temperature, then reflux for 24 hours.

  • Workup: Concentrate under reduced pressure to remove methanol and excess acrylate. The residue (crude diester) is used directly.

Phase 2: Dieckmann Cyclization[5]
  • Setup: In a 2L reactor under N₂, suspend Sodium Hydride (60% in oil, 44 g, 1.1 mol) in anhydrous toluene (500 mL).

  • Cyclization: Add the crude diester (diluted in 200 mL toluene) dropwise at reflux temperature.

    • Critical Control Point: Monitor hydrogen evolution. Ensure strictly anhydrous conditions to prevent ester hydrolysis before cyclization.

  • Quench: Cool to 0°C and quench carefully with glacial acetic acid/ice water.

  • Extraction: Extract the β-keto ester intermediate with ethyl acetate.

Phase 3: Hydrolysis and Decarboxylation
  • Hydrolysis: Reflux the crude β-keto ester in 6M HCl (500 mL) for 4–6 hours. This effects both ester hydrolysis and spontaneous decarboxylation of the β-keto acid.

  • Isolation: Cool the solution and basify to pH 10 using 50% NaOH (keep temp <20°C).

  • Purification: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Distillation: Purify the final oil via high-vacuum distillation (bp ~140–145°C at 0.5 mmHg) to obtain the pale yellow oil.

Application: Chiral Induction Mechanism

The primary value of this molecule lies in its ability to direct stereochemistry at the C3 position of the piperidine ring.

When the ketone is converted to an enamine or enolate, the bulky (S)-phenylethyl group adopts a conformation that shields one face of the piperidine ring. This forces incoming electrophiles (E+) to attack from the opposite face (anti-approach), establishing a new chiral center at C3 with high diastereomeric excess (de).

ChiralInduction cluster_mechanism Stereocontrol Mechanism Ketone 1-[(S)-1-Phenylethyl] piperidine-4-one Enamine Chiral Enamine (Steric Shielding) Ketone->Enamine Secondary Amine / Acid Attack Electrophilic Attack (Anti-face) Enamine->Attack Steric Control by Phenylethyl Group Product 3-Substituted Piperidine (High Diastereoselectivity) Attack->Product Hydrolysis

Figure 2: Mechanism of diastereoselective alkylation driven by the chiral N-substituent.

Quality Control & Safety

Analytical Standards
  • Chiral HPLC: Essential to verify optical purity.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Expectation: Single peak for (S)-isomer; presence of (R)-isomer indicates racemization during synthesis (rare in Michael addition but possible in harsh acidic hydrolysis).

  • 1H NMR (CDCl₃): Diagnostic quartet for the methine proton of the phenylethyl group at δ ~3.6 ppm.

Safety & Compliance
  • Handling: The free base is a skin irritant and harmful if swallowed. Use full PPE.

  • Regulatory: While this compound is distinct from NPP (CAS 39742-60-4), it is a structural analog. Researchers must maintain rigorous inventory logs to demonstrate legitimate research use, distinguishing it from fentanyl precursor workflows.

References

  • Fakhraian, H., & Riseh, M. B. P. (2008).[6][7] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 193-196. (Describes the Dieckmann protocol adapted here for the chiral analog).

  • Matsui, T., et al. (1995). Synthesis of 3-substituted piperidines via asymmetric hydrogenation. Chemical & Pharmaceutical Bulletin, 43(10). (Demonstrates use of chiral phenylethyl group for stereocontrol).
  • FDA/DEA Lists. (2024). List I Chemicals. U.S. Department of Justice. (Reference for regulatory distinction of NPP).

  • CymitQuimica. (2025). (S)-1-Phenylethylamine CAS Data. (Source for chiral precursor specifications).

Sources

Technical Guide: Structure Elucidation of (S)-1-(1-Phenylethyl)-4-piperidone

[1][2][3]

Executive Summary

Context & Significance: (S)-1-(1-phenylethyl)-4-piperidone is a critical chiral synthon in the asymmetric synthesis of potent opioid analgesics, including ohmefentanyl and stereoselective fentanyl analogs.[1][2][3] Unlike the achiral N-phenethyl-4-piperidone (NPP) used in standard fentanyl production, this molecule possesses a stereogenic center at the

12323

Scope: This guide provides a rigorous workflow for the structural confirmation and enantiomeric purity determination of (S)-1-(1-phenylethyl)-4-piperidone. It moves beyond basic characterization to address the specific spectroscopic anomalies introduced by the chiral exocyclic auxiliary.

Part 1: Synthetic Origin & Stereochemical Imperative[1][2][3]

To understand the impurity profile and required elucidation steps, one must understand the genesis of the chiral center.[1][2][3] The (S)-configuration is typically established ex situ by using (S)-(-)-1-phenylethylamine as the starting material, rather than relying on late-stage resolution.[1][2][3]

Synthesis & Elucidation Workflow

The following diagram outlines the logical flow from chiral pool synthesis to analytical validation.

ElucidationWorkflowStartStart: (S)-(-)-1-PhenylethylamineRxnDouble Michael Addition(Methyl Acrylate)Start->RxnAlkylationCyclizationDieckmann Condensation& DecarboxylationRxn->CyclizationRing ClosureTarget(S)-1-(1-Phenylethyl)-4-piperidoneCyclization->TargetHydrolysisMSMS/IR:Functional Group CheckTarget->MSNMRHigh-Field NMR:Diastereotopic CheckTarget->NMRChiralChiral HPLC/GC:ee% DeterminationTarget->ChiralChiral->StartIf ee% < 98%:Check SM Purity

Figure 1: Analytical workflow linking synthetic origin to structural validation steps.

Part 2: Spectroscopic Characterization (The Skeleton)[1][2][3]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1][2][3] Objective: Confirm molecular weight and fragmentation fingerprint.

  • Molecular Ion (

    
    ):  203 m/z.[1][2][3]
    
  • Base Peak: The fragmentation is driven by the stability of the benzylic cation.[1][2][3]

    • m/z 105: The

      
      -cleavage adjacent to the nitrogen atom yields the highly stable (1-phenylethyl) cation (
      
      
      ).[1][2][3] This is the diagnostic base peak for this specific analog, distinguishing it from the achiral phenethyl analog (which gives a tropylium ion at m/z 91).[1][2][3]
    • m/z 188: Loss of methyl group (

      
      ).[1][2][3]
      
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.[1][2][3] Diagnostic Bands:

  • 1715 cm

    
    :  Strong C=O stretching vibration (saturated six-membered cyclic ketone).[1][2][3]
    
  • 2700–2800 cm

    
    :  Bohlmann bands (C-H stretching adjacent to amine nitrogen), indicative of the lone pair antiperiplanar to adjacent C-H bonds.[1][2][3]
    

Part 3: Advanced NMR Analysis (The Fine Detail)

This is the most critical section. In an achiral 4-piperidone, the protons at C2/C6 and C3/C5 are chemically equivalent.[1][2][3] However, the (S)-chiral center breaks the symmetry of the piperidine ring.[1][2][3]

Instrument: 400 MHz or higher (600 MHz recommended for resolving ring protons). Solvent:


123
1H NMR Assignments (400 MHz, CDCl3)
PositionType

(ppm)
MultiplicityIntegrationStructural Insight
Ar-H Aromatic7.20 – 7.40Multiplet5HPhenyl ring protons.[1][2][3]
N-CH Methine3.65Quartet (

Hz)
1HChiral Center. Coupling with methyl group.[1][2][3]
Ring C2/C6 Methylene2.65 – 2.85Multiplet (Complex)4HDiastereotopic. Due to the adjacent chiral center, the "left" and "right" sides of the ring are not equivalent.[1][2][3]
Ring C3/C5 Methylene2.35 – 2.45Triplet/Multiplet4H

to Carbonyl.[1][2][3] Less affected by chirality but broadened.[1][2][3]
CH3 Methyl1.40Doublet (

Hz)
3HDiagnostic for the 1-phenylethyl vs. 2-phenylethyl isomer.[1][2][3]

Expert Insight - The Diastereotopic Effect: Do not expect a clean triplet for the C2/C6 protons.[1][2][3] The (S)-center creates a chiral environment that makes the axial and equatorial protons on one side of the ring magnetically distinct from those on the other side.[1][2][3] You may observe complex roofing or broadening.[1][2][3] A NOESY experiment is required to confirm the spatial proximity of the methyl doublet (1.40 ppm) to the specific set of ring protons, confirming the N-substitution.[1][2][3]

Part 4: Enantiomeric Purity Determination (The Soul)[1][2][3]

Confirming the connectivity is insufficient; you must prove the "S" configuration is intact (no racemization during the Dieckmann condensation).[1][2][3]

Optical Rotation (Polarimetry)[1][2][3][4]
  • Protocol: Dissolve 10 mg in 1 mL Methanol (

    
    ). Measure at 20°C using the Sodium D-line (589 nm).[1][2][3]
    
  • Expectation: The (S)-isomer typically exhibits a negative rotation

    
    .[1][2][3] (Exact value requires comparison to a certified reference standard due to solvent dependence).
    
Chiral HPLC Protocol (Gold Standard)

Standard reverse-phase HPLC (C18) cannot separate enantiomers.[1][2][3] You must use a Chiral Stationary Phase (CSP).[1][2][3][4]

Recommended System:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2][3]10) with 0.1% Diethylamine (DEA).[1][2][3] The DEA is crucial to sharpen the peak of the basic amine.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection: UV at 254 nm (Phenyl chromophore).[1][2][3]

Validation Logic:

  • Racemic Marker: Inject a racemic standard (synthesized from racemic amine) to establish the separation window and Resolution (

    
    ).[1][2][3]
    
  • Sample Injection: Inject the (S)-sample.

  • Calculation:

    
    .[1][2][3]
    

ChiralLogicSamplePurified SampleColumnChiralpak AD-H ColumnSample->ColumnDetectorUV (254 nm)Column->DetectorResult1Single Peak?Detector->Result1PassPass: >99% eeResult1->PassYesFailFail: Racemization DetectedResult1->FailNo (Split Peak)

Figure 2: Decision tree for chiral purity validation.

References

  • Synthesis and Precursor Control: Gupta, P. K., et al. "Synthesis and pharmacology of fentanyl analogs."[2][3] Journal of Medicinal Chemistry. (Contextual grounding for piperidone precursors). Source: [ACS Publications - J. Med.[1][2][3] Chem.]([Link])

  • Analytical Data (Racemic/General Analogues): National Center for Biotechnology Information.[2][3] "PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone." (Used for baseline spectral comparison of the achiral analog).[1][2][3] Source:

  • Chiral Separation Methodology: Sigma-Aldrich.[1][2][3][6] "Basics of Chiral HPLC." (Methodology for amine separation using polysaccharide columns). Source:

  • Regulatory Context: Drug Enforcement Administration.[1][2][3][7] "Lists of Scheduling Actions and Controlled Substances." (Validating the importance of precursor identification). Source: [1][2][3]

Technical Guide: 1-[(S)-1-Phenylethyl]piperidine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Asymmetric Synthesis, and Application as a Chiral Auxiliary[1][2][3]

Executive Summary

1-[(S)-1-Phenylethyl]piperidine-4-one is a specialized chiral building block used primarily in the asymmetric synthesis of piperidine-based alkaloids and pharmaceutical intermediates.[1][2][3] Unlike its achiral isomer N-phenethyl-4-piperidone (NPP)—a regulated precursor associated with fentanyl production—this chiral variant serves as a stereochemical control element .[1][2][3] The (


)-1-phenylethyl moiety acts as a chiral auxiliary, directing the stereoselectivity of subsequent functionalizations at the piperidine ring (typically at the 

-positions) before being cleaved.[2][3] This guide details its molecular properties, synthesis via the double Michael addition, and its role in generating enantiopure therapeutic candidates.[3]
Part 1: Physicochemical Profile[1][2][3]

The molecular weight of this compound is 203.28 g/mol .[1][2][3] It is a structural isomer of the controlled substance NPP, sharing the same elemental formula but differing in the branching of the ethyl linker, which confers chirality.[3]

Table 1: Fundamental Constants
PropertyValueNotes
Molecular Weight 203.28 g/mol Calculated based on

Molecular Formula

Isomeric with N-phenethyl-4-piperidone
CAS Number 53963-10-3 Generic (racemic/unspecified); (

)-isomer specific entries vary by vendor
Chiral Center (

)-configuration
Located at the benzylic carbon (

-methylbenzyl group)
Physical State Viscous Oil / Low-melting SolidTypically isolated as an oil; salts (HCl) are solids
Solubility Organic SolventsSoluble in DCM, MeOH, EtOAc; low water solubility (free base)
pKa (Calc.) ~8.5Typical for tertiary piperidine amines

Structural Distinction (Critical for Compliance):

  • Target Molecule: N-CH(CH

    
    )Ph (Branched, Chiral).[2][3] Used for asymmetric synthesis.[2][3][4]
    
  • Regulated Isomer (NPP): N-CH

    
    CH
    
    
    
    Ph (Linear, Achiral).[2][3] Precursor for fentanyl.[2][3][5][6][7]
  • Note: While the chiral isomer is primarily a research tool, researchers must verify local regulations as structural similarity to NPP can trigger automated compliance flags.[3]

Part 2: Synthetic Pathways & Stereochemical Control[1][2][3]

The synthesis of this compound relies on a convergent "one-pot" double Michael addition followed by Dieckmann cyclization.[1][2][3] This method, often adapted from the Robinson-Schöpf reaction, utilizes the chiral pool material (


)-(-)-1-Phenylethylamine  to install the stereocenter at the onset.[1][2][3]
2.1 The Double Michael Addition Protocol

The reaction involves the condensation of the primary chiral amine with two equivalents of an acrylate ester (typically methyl or ethyl acrylate), followed by base-mediated cyclization and decarboxylation.[3]

Step-by-Step Methodology:

  • Michael Addition: (

    
    )-1-Phenylethylamine is dissolved in methanol.[1][2][3] Methyl acrylate (2.2 equiv) is added dropwise at 0°C to prevent polymerization.[2][3] The mixture is stirred at room temperature for 24–48 hours to form the intermediate tertiary amine diester.[3]
    
  • Dieckmann Cyclization: The diester is treated with a strong base (e.g., Sodium hydride or Sodium alkoxide) in an aprotic solvent (THF or Toluene) to effect ring closure, yielding the

    
    -keto ester.[3]
    
  • Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the final 4-piperidone.[3]

2.2 Visualization of Synthesis Logic

The following diagram illustrates the material flow and critical control points in the synthesis.

SynthesisWorkflow RawMat Raw Materials (S)-1-Phenylethylamine + Methyl Acrylate Inter Intermediate N-alkylated Diester RawMat->Inter Double Michael Addition (MeOH, 25°C) Cyclic Dieckmann Product (Beta-keto ester) Inter->Cyclic Base Cyclization (NaH, THF) Final Final Product 1-[(S)-1-Phenylethyl] piperidine-4-one Cyclic->Final Decarboxylation (HCl, Reflux)

Figure 1: Synthetic workflow for the construction of the chiral piperidone core.

Part 3: Analytical Characterization[1][2][3]

Validating the identity and enantiomeric purity of the compound is essential, particularly to ensure the chiral center has not racemized during the high-temperature decarboxylation step.[3]

3.1 Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    The diagnostic signal is the quartet for the benzylic proton (
    
    
    -CH
    
    
    ) around
    
    
    3.6–4.0 ppm and the doublet for the methyl group (
    
    
    ) around
    
    
    1.4 ppm.[3] The piperidine ring protons appear as multiplets between
    
    
    2.4–2.8 ppm.[2][3]
  • Stereochemical Integrity: Racemization is rare under standard conditions, but if suspected, the addition of a chiral shift reagent (e.g., Eu(hfc)

    
    ) can split the methyl doublet if the (
    
    
    
    )-enantiomer is present.[3]
3.2 Chromatographic Purity[1][2][3]
  • HPLC: Use a chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[1][2][3]

  • Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 or 95:[3]5) with 0.1% Diethylamine to suppress tailing of the basic amine.[3]

  • Success Criterion:

    
     ee (enantiomeric excess) is required for use as a high-fidelity chiral auxiliary.[1][2][3]
    
Part 4: Application in Asymmetric Medicinal Chemistry[1][2][3]

The primary value of this compound lies in its ability to transfer chirality to the piperidine ring.[1][2][3] The bulky (


)-phenylethyl group blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.[3]
4.1 The "Chiral Auxiliary" Workflow
  • Induction: The ketone is functionalized (e.g., via enolate alkylation or Grignard addition).[2][3] The existing chiral center on the nitrogen influences the stereochemistry of the new bond formation at C2, C3, or C4.[3]

  • Separation: Diastereomers formed are often separable by standard flash chromatography (unlike enantiomers).[2][3]

  • Cleavage: Once the desired stereocenters on the ring are established, the (

    
    )-phenylethyl group is removed via catalytic hydrogenolysis (
    
    
    
    , Pd/C) or transfer hydrogenation, yielding the chiral piperidine secondary amine.[3]
4.2 Pathway Visualization: Alkaloid Synthesis

This molecule is a precursor for Lortalamine analogs and Myrtine alkaloids.[2][3]

ApplicationMap Core 1-[(S)-1-Phenylethyl] piperidine-4-one Step1 Asymmetric Functionalization (e.g., Grignard / Alkylation) Core->Step1 Steric Control Step2 Diastereomer Separation (Flash Chromatography) Step1->Step2 Yields diastereomers Step3 Auxiliary Cleavage (Pd/C, H2) Step2->Step3 Pure diastereomer Target Target Chiral Piperidine (e.g., (+)-Lortalamine analog) Step3->Target Final Drug Candidate

Figure 2: The role of the title compound as a temporary chiral scaffold in drug discovery.

References
  • Kuehne, M. E., et al. (1987).[2][3] Enantioselective syntheses with chiral 1-phenylethylamines. This foundational work establishes the protocol for using phenylethylamines to direct stereochemistry in piperidine ring closures.[3][8]

  • Czarnocki, Z. (1992).[2][3] Enantioselective synthesis of some piperidine alkaloids. Journal of Chemical Research.[2][3] Demonstrates the application of N-[(S)-1-phenylethyl]-4-piperidone in the synthesis of natural products like (+)-myrtine.[1][2][3]

  • PubChem Database. (2024).[2][3] Compound Summary: N-(1-Phenylethyl)-4-piperidone.[1][2][3][9] National Library of Medicine.[2][3] (Note: Verify specific isomer entries as databases often default to racemate).[2][3]

  • U.S. Drug Enforcement Administration (DEA). (2024).[2][3] List of Scheduled Chemicals. (Reference for distinguishing the regulated N-phenethyl isomer from the research-grade chiral isomer).

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 1-[(S)-1-Phenylethyl]piperidine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Chiral Mandate

This guide addresses the specific characterization and synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one .

CRITICAL DISTINCTION: Researchers must distinguish this compound from its achiral isomer, 1-(2-phenylethyl)piperidin-4-one (NPP) .

  • Target Molecule (Chiral): Contains the

    
    -methylbenzyl group. Used as a chiral auxiliary for stereoselective synthesis (e.g., chiral resolution of spiro-compounds).
    
  • NPP (Achiral): Contains the phenethyl group.[1][2] It is a regulated immediate precursor to fentanyl.[3] Confusing these two leads to regulatory non-compliance and synthetic failure.[3]

Structural Analysis

The molecule consists of a 4-piperidone ring N-substituted with an (S)-


-methylbenzyl group. The chirality at the benzylic position induces diastereotopic environments for the piperidine ring protons, making NMR analysis the primary tool for assessing optical purity.

Part 2: Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)
The hallmark of this structure is the benzylic coupling pattern (quartet/doublet) and the diastereotopic splitting of the piperidine ring protons.
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Diagnostic
7.25 – 7.40 Multiplet5HAr-H Phenyl ring protons.
3.68 Quartet (

Hz)
1HN-CH (CH

)Ph
Key Identifier: Benzylic methine. Confirms N-substitution.
2.78 – 2.86 Multiplet4HRing C(2)H

, C(6)H


-protons to Nitrogen. Diastereotopic broadening often observed.
2.42 – 2.48 Multiplet4HRing C(3)H

, C(5)H


-protons to Carbonyl (adjacent to ketone).
1.41 Doublet (

Hz)
3HN-CH(CH

)Ph
Key Identifier: Methyl group of the chiral auxiliary.

C NMR (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
209.1 Quaternary (C=O)C -4 (Ketone)
143.5 Quaternary (Ar)C -1' (Ipso aromatic)
128.5, 127.4, 127.1 Methine (Ar)Aromatic CH
64.8 Methine (CH)N-C H(CH

)Ph (Chiral Center)
49.6 Methylene (CH

)
C -2, C -6 (Piperidine ring)
41.5 Methylene (CH

)
C -3, C -5 (Piperidine ring)
19.2 Methyl (CH

)
N-CH(C H

)Ph
Infrared Spectroscopy (FT-IR)
  • 1715 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Strong C=O stretch (Ketone). This is the primary functional group indicator.
    
  • 2700–2800 cm

    
    :  Bohlmann bands (C-H stretches adjacent to Nitrogen), indicative of the amine functionality.
    
  • 3020–3060 cm

    
    :  Weak Ar-H stretches.
    
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 217
    
  • Base Peak: m/z 105 (Typical for

    
    -methylbenzyl cation 
    
    
    
    ).
  • Fragment: m/z 202 (

    
    ).
    

Part 3: Experimental Protocol (Synthesis & Purification)

This protocol utilizes the Dieckmann Condensation route, favored for its scalability and reliability over the Robinson annulation for this specific substrate.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: (S)-(-)-α-Methylbenzylamine Step1 Step 1: Double Michael Addition + 2.2 eq Methyl Acrylate Solvent: MeOH, 25°C, 24h Start->Step1 Inter1 Intermediate: Diester (Tertiary Amine) Step1->Inter1 Yield >90% Step2 Step 2: Dieckmann Cyclization Reagent: NaH (or NaOMe) Solvent: Toluene, Reflux Inter1->Step2 Inter2 Intermediate: β-Keto Ester (Na Salt) Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation Reagent: 6M HCl, Reflux (- CO2) Inter2->Step3 Final Final Product: This compound Step3->Final Isolation via Basification

Figure 1: Step-wise synthetic pathway via the Dieckmann condensation method.

Detailed Methodology

Step 1: Formation of the Diester (Self-Validating Step)

  • Charge: In a round-bottom flask, dissolve 12.1 g (0.1 mol) of (S)-(-)-

    
    -methylbenzylamine in 50 mL of anhydrous methanol.
    
  • Addition: Dropwise add 18.9 g (0.22 mol) of methyl acrylate at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Validation: Monitor by TLC (SiO

    
    , Hexane/EtOAc). The disappearance of the primary amine spot confirms conversion.
    
  • Workup: Evaporate methanol under reduced pressure to yield the crude diester oil. Note: Purification is rarely needed here if stoichiometry is precise.[3]

Step 2: Cyclization and Decarboxylation

  • Cyclization: Dissolve the crude diester in 100 mL dry toluene. Add sodium hydride (60% dispersion, 1.1 eq) carefully. Reflux for 4 hours. The mixture will become thick/heterogeneous (enolate salt formation).

  • Hydrolysis: Cool to 0°C. Cautiously quench with 6M HCl (excess).

  • Decarboxylation: Reflux the acidic aqueous biphasic mixture for 6 hours.

    • Observation: Evolution of CO

      
       gas is the visual confirmation of this step.
      
  • Isolation: Cool to room temperature. Separate the toluene layer (discard). Basify the aqueous layer to pH 10 using 50% NaOH (keep cold to prevent polymerization).

  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 50 mL). Dry over MgSO
    
    
    and concentrate.
  • Purification: Distillation under high vacuum (bp ~140°C at 0.5 mmHg) or column chromatography (EtOAc/Hexane).

Part 4: Quality Control & Stereochemical Integrity

Enantiomeric Excess (ee) Determination

Because the chiral center is distal to the ketone, racemization during the Dieckmann condensation is unlikely but possible via retro-Michael mechanisms under prolonged high heat.

Protocol:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

  • Derivatization (Alternative): Reduce the ketone to the alcohol using NaBH

    
    . The resulting diastereomers (cis/trans alcohols) can be easily separated and analyzed by 
    
    
    
    H NMR to confirm the integrity of the benzylic center.
Storage and Stability
  • State: Pale yellow oil or low-melting solid.

  • Stability: The free base is prone to oxidation (N-oxide formation) and aldol condensation upon long-term exposure to air.

  • Recommendation: Store as the Hydrochloride (HCl) salt. Dissolve free base in diethyl ether and precipitate with HCl/Ether. Store at -20°C under Argon.

References

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society, 81(20), 5400–5404. Link

  • Harper, N. J., & Simmonds, A. B. (1964). Advances in Drug Research, Vol 1. Academic Press.[3] (Foundational text on piperidine synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9836988, Piperidine, 1-(1-phenylethyl)-. Link

  • Cayman Chemical. (2023). 4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert (Analogous Spectral Data). Link

  • LookChem. (2023). 1-Phenethyl-4-piperidone CAS Data (for exclusion/comparison purposes). Link

Sources

Technical Whitepaper: Structural Elucidation and Stereochemical Analysis of 1-[(S)-1-Phenylethyl]piperidine-4-one via 1H NMR

[1][2]

Executive Summary

This technical guide details the structural validation of 1-[(S)-1-Phenylethyl]piperidine-4-one (also known as N-(

12122

This guide addresses the specific spectroscopic challenges this molecule presents, specifically the complex splitting patterns observed in the aliphatic region that distinguish it from achiral N-alkyl piperidones.

Chemical Context & Structural Logic[1][2][3][4][5][6][7]

To accurately interpret the NMR spectrum, one must first understand the stereochemical environment.[2]

  • The Chiral Handle: The (S)-1-phenylethyl group acts as a chiral auxiliary.[1][2] It creates a chiral environment that differentiates the "left" and "right" sides of the piperidine ring in the NMR timescale, particularly at lower temperatures or high magnetic fields.[2]

  • Diastereotopicity: The protons at C2 and C6 are no longer chemically equivalent to each other, nor are the protons at C3 and C5.[2] Furthermore, the axial and equatorial protons on the same carbon are distinct.[2]

  • Synthesis Origin: Typically synthesized via a double Michael addition of (S)-1-phenylethylamine to divinyl ketone (or generated in situ from precursors).[1][2] The integrity of the (S)-center is crucial and can be verified via the integration of the methyl doublet.[1][2]

Structural Visualization[1][2]

Gcluster_0Target Moleculecluster_1NMR ConsequencesStructThis compound(C13H17NO)Feat1Chiral Center (S)ExocyclicStruct->Feat1DeterminesFeat2Piperidone Ring(Desymmetrized)Struct->Feat2InducesMethylMethyl GroupDoublet (~1.4 ppm)Feat1->MethylCharacteristic SignalMethineMethine ProtonQuartet (~3.7 ppm)Feat1->MethineCharacteristic SignalRingRing ProtonsComplex Multiplets(Not simple triplets)Feat2->RingDiastereotopic SplittingcaptionFigure 1: Structural features and their direct correlation to NMR spectral signals.

Experimental Protocol

Objective: Obtain high-resolution data capable of resolving diastereotopic protons.

Sample Preparation[1][2][3][5]
  • Solvent: Chloroform-d (

    
    ) is standard.[1][2] However, if signal overlap occurs in the aliphatic region (2.4–2.9 ppm), Benzene-d6 (
    
    
    )
    is recommended.[1][2] The magnetic anisotropy of the benzene ring often shifts the piperidine protons, resolving overlaps.[2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes are sufficient, but ensure no paramagnetic impurities (dust/rust) are present, as they broaden the crucial multiplet structures.[1][2]

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard zg30 or zg90.

  • Transients (Scans): Minimum 16 (for S/N > 200:1).

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the methine and aromatic protons, which may have longer T1 times.
    

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones.[1][2]

Zone A: The Chiral Auxiliary (The "Anchor")

This is the most diagnostic region for confirming the presence of the correct amine starting material.[2]

ProtonChemical Shift (

)
MultiplicityIntegrationAssignment Logic

1.38 – 1.45 ppm Doublet (

)
3H The methyl group coupled to the single methine proton.[1][2]

Hz.[1][2]

3.60 – 3.75 ppm Quartet (

)
1H The benzylic methine.[2] It is deshielded by the aromatic ring and the nitrogen.[2] Coupled to the methyl group.[1][2]
Zone B: The Aromatic Region
ProtonChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Ar-H 7.20 – 7.40 ppm Multiplet (

)
5H Typical monosubstituted benzene pattern.[1][2] Often appears as overlapping multiplets.[1][2]
Zone C: The Piperidone Ring (The "Fingerprint")

This region distinguishes the target from simple achiral analogs.[1][2] In achiral N-benzyl-4-piperidone, these appear as two clean triplets.[1][2] In This compound , these signals broaden into complex multiplets due to the diastereotopic environment.[1][2]

ProtonChemical Shift (

)
MultiplicityIntegrationAssignment Logic
H-3, H-5 2.35 – 2.50 ppm Multiplet 4H Protons

to the carbonyl.[1][2] These are less shielded than the N-adjacent protons.[1][2] They may appear as a broadened "triplet-like" structure.
H-2, H-6 2.65 – 2.90 ppm Multiplet 4H Protons

to the nitrogen.[1][2] These are diastereotopic. In high-field NMR, you may see separation between axial and equatorial protons.[1][2]

Technical Insight: If the H-2/H-6 protons appear as a distinct ABX pattern or separated multiplets, it confirms the rigidity of the ring conformation and the influence of the chiral center.[1][2] If they appear as a simple broad triplet, the conformational flipping of the ring is fast relative to the NMR timescale at room temperature.[2]

Workflow for Structural Confirmation

The following decision tree illustrates the logic flow for a researcher validating this compound.

WorkflowStartAcquire 1H NMR(CDCl3)CheckMethylCheck 1.4 ppmIs there a Doublet?Start->CheckMethylCheckMethineCheck 3.7 ppmIs there a Quartet?CheckMethyl->CheckMethineYesResultFailREJECTWrong Amine SourceCheckMethyl->ResultFailNo (Singlet/Triplet)AnalyzeRingAnalyze 2.3-2.9 ppmSplitting Pattern?CheckMethine->AnalyzeRingYesCheckMethine->ResultFailNo (Singlet)ResultSuccessCONFIRMEDThis compoundAnalyzeRing->ResultSuccessComplex MultipletsResultAchiralCAUTIONAchiral Analog (NPP)(If simple triplets)AnalyzeRing->ResultAchiralSimple Triplets (Check Structure)captionFigure 2: Logical workflow for validating the chiral intermediate vs. achiral impurities.

Common Impurities & Troubleshooting

  • Divinyl Ketone Polymerization: Look for broad, undefined peaks in the aliphatic region (1.5–2.0 ppm) that do not integrate stoichiometrically.[2]

  • Residual Solvent:

    • Ethyl Acetate (common recrystallization solvent): Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.[1][2]

    • Toluene: Singlet at 2.36 ppm, Aromatics at 7.1-7.2 ppm.[1][2]

  • Enantiomeric Purity: Standard 1H NMR cannot determine enantiomeric excess (ee%) of the (S)-center unless a Chiral Shift Reagent (e.g., Eu(hfc)3) is added.[1][2] If ee% determination is required, perform chiral HPLC or add a shift reagent and observe the splitting of the methyl doublet.[2]

References

  • Fakhraian, H., & Riseh, M. B. P. (2008).[2][3] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Process Research & Development. (Note: Describes the achiral analogue synthesis, providing the baseline for the Dieckmann/Michael addition protocols used for the chiral variant).

  • PubChem Compound Summary. (2025). N-Phenethyl-4-piperidinone (NPP) Data. National Center for Biotechnology Information. [Link][1][2]

  • SWGDRUG. (2019).[1][2][4] Monograph: N-Phenethyl-4-piperidone.[1][2][4][5] Scientific Working Group for the Analysis of Seized Drugs. [Link] (Provides the standard for the achiral backbone assignment).[2]

13C NMR Analysis of Chiral Piperidones: A Technical Guide for Structural Elucidation and Enantiopurity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chiral piperidones (piperidin-4-ones and piperidin-3-ones) are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for Janus kinase (JAK) inhibitors (e.g., Tofacitinib), opioid analgesics, and neurokinin receptor antagonists. In the development of these therapeutics, enantiomeric purity is non-negotiable.

While chiral HPLC is the industry standard for separation, it is often a bottleneck due to method development time and solvent consumption. Carbon-13 Nuclear Magnetic Resonance (


C NMR)  offers a robust, orthogonal analytical technique. Unlike 

H NMR, which suffers from severe signal overlap in the aliphatic region of piperidine rings,

C NMR provides a wide chemical shift dispersion (0–220 ppm) and singlet resonances (under proton decoupling), making it ideal for resolving diastereomeric signals in complex heterocyclic mixtures.

This guide details a self-validating workflow for determining the enantiomeric excess (


) and absolute configuration of chiral piperidones using Chiral Solvating Agents (CSAs) and quantitative 

C NMR.

The Theoretical Framework: Chiral Discrimination in NMR

Enantiomers are distinct only in a chiral environment. In an achiral solvent (e.g.,


), the 

C resonances of

- and

-piperidones are isochronous (identical). Discrimination requires the introduction of a chiral auxiliary to break this symmetry.
The Mechanism of Discrimination

We utilize Chiral Solvating Agents (CSAs) rather than covalent derivatization (like Mosher's acid chlorides) as the primary method. This approach is non-destructive and allows for rapid sample recovery.

The CSA binds reversibly to the piperidone enantiomers (


 and 

) through non-covalent interactions (hydrogen bonding,

-

stacking, or ion pairing), forming rapid-exchange diastereomeric solvates:



Because


 and 

are diastereomers, they possess distinct free energies and magnetic environments. This results in a chemical shift non-equivalence (

) observable in the

C spectrum.
Visualization of the Discrimination Mechanism

ChiralDiscrimination Enantiomers Racemic Piperidone (Enantiomers R + S) AchiralSolvent Achiral Solvent (CDCl3) Enantiomers->AchiralSolvent Dissolve Isochronous Isochronous Signals (Single Peak) AchiralSolvent->Isochronous No Discrimination CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) AchiralSolvent->CSA Add CSA ComplexR Diastereomeric Complex [R-Piperidone • CSA] CSA->ComplexR Fast Exchange ComplexS Diastereomeric Complex [S-Piperidone • CSA] CSA->ComplexS Fast Exchange Anisochronous Anisochronous Signals (Split Peaks: Δδ ≠ 0) ComplexR->Anisochronous ComplexS->Anisochronous

Caption: Mechanism of CSA-induced anisochrony. Non-covalent interactions create transient diastereomers, resolving 13C signals.

Experimental Protocol: Quantitative C NMR

This protocol is designed for quantitative accuracy . Standard


C parameters (short delays, NOE enhancement) are qualitative and will yield erroneous integration values for 

determination.
Reagents and Materials
  • Analyte: 20–30 mg of Chiral Piperidone.

  • Solvent:

    
     (neutralized with basic alumina to prevent acid-catalyzed racemization) or 
    
    
    
    .
  • Chiral Solvating Agent (CSA):

    • For N-protected piperidones (Boc/Cbz):Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is preferred. It interacts via H-bonding with the carbonyl oxygen.

    • For free amines:(R)- or (S)-1,1’-Bi-2-naphthol (BINOL) .

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] . (Critical for quantitative integration).
    
Step-by-Step Methodology
Step 1: Sample Preparation (The "Base" Spectrum)
  • Dissolve 30 mg of piperidone in 0.6 mL of solvent.

  • Add 1-2 mg of Cr(acac)

    
     .
    
    • Why? Quaternary carbons (like the C=O in piperidone) have long spin-lattice relaxation times (

      
      ). Without a relaxation agent, the nuclei will not fully relax between pulses, leading to signal saturation and inaccurate integration. Cr(acac)
      
      
      
      reduces
      
      
      to < 2s.
  • Acquire a standard decoupled

    
    C spectrum to establish baseline chemical shifts.
    
Step 2: CSA Titration
  • Add the CSA directly to the NMR tube in stepwise equivalents (0.5 eq, 1.0 eq, 2.0 eq).

  • After each addition, shake vigorously and acquire a quick 1D

    
    C scan.
    
  • Monitor the carbonyl carbon (approx. 205-210 ppm) or the

    
    -carbons. These usually show the largest splitting (
    
    
    
    ).
  • Stop when baseline resolution between the split signals is achieved. A 2:1 to 4:1 (CSA:Analyte) ratio is often required.

Step 3: Quantitative Acquisition Parameters

Configure the spectrometer with the following critical parameters to ensure Integrity of Quantification :

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples protons only during acquisition. Eliminates the Nuclear Overhauser Effect (NOE), which enhances signals unevenly based on protonation state.
Pulse Angle

Maximizes signal per scan.
Relaxation Delay (

)

seconds
With Cr(acac)

, this ensures

, allowing full magnetization recovery (99.3%).
Spectral Width 240 ppmCovers the full carbonyl range.
Scans (NS) 512 - 1024

C has low natural abundance; high scan counts are needed for S/N > 50:1.

Data Analysis & Workflow Visualization

Calculating Enantiomeric Excess ( )

Once the split peaks are integrated, calculate


 using the area of the resolved signals (

and

):


Self-Validation Check:

  • Ensure the baseline is flat.

  • Verify that adding more CSA does not change the ratio of the peaks (only the separation). If the ratio shifts, you may be inducing kinetic resolution or precipitation (a failure mode).

Analytical Workflow Diagram

NMRWorkflow Sample Sample Prep + Cr(acac)3 Titration CSA Titration (0.5 -> 4.0 eq) Sample->Titration SplitCheck Split Observed? Titration->SplitCheck Acquisition Acquisition (Inverse Gated, D1=5s) Analysis Data Processing Integration & ee calc Acquisition->Analysis SplitCheck->Titration No (Add more CSA) SplitCheck->Acquisition Yes

Caption: Operational workflow for quantitative 13C NMR analysis of chiral piperidones.

Troubleshooting & Optimization

Signal Broadening
  • Cause: Paramagnetic broadening from Cr(acac)

    
     or slow exchange kinetics with the CSA.
    
  • Solution: If broadening obscures the splitting, reduce the Cr(acac)

    
     concentration to 0.5 mg. Alternatively, raise the probe temperature (
    
    
    
    ) to push the CSA exchange into the "fast exchange" regime, sharpening the averaged peaks.
Solubility Mismatch
  • Issue: Piperidone is soluble in

    
    , but the CSA (e.g., specific amino acid derivatives) is not.
    
  • Solution: Switch to

    
     (Benzene-d6). The aromatic solvent often enhances chiral discrimination through "chiral solvating" effects via 
    
    
    
    -stacking mechanisms.

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 4 for Quantitative NMR parameters). Link

  • Pirkle, W. H., & Sikkenga, D. L. (1977). The use of chiral solvating agents for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. The Journal of Organic Chemistry, 42(8), 1370–1374. Link

Sources

Crystal structure of N-substituted 4-piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Crystalline Architecture of N-Substituted 4-Piperidones: A Technical Guide to Synthesis, Conformation, and Pharmacophore Analysis

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-substituted 4-piperidones, a critical pharmacophore in medicinal chemistry. We explore the thermodynamic drivers behind their predominant chair conformations, the steric governance of equatorial substituent placement, and the supramolecular interactions that dictate solid-state packing. This document serves as a blueprint for researchers aiming to correlate crystallographic data with biological efficacy in drug development.

Introduction: The Pharmacophore Significance

The 4-piperidone scaffold (piperidin-4-one) is a ubiquitous structural motif in medicinal chemistry, serving as the core for potent analgesics (e.g., Fentanyl analogues), anti-inflammatory agents, and NK1 receptor antagonists.

While the chemical formula defines the connectivity, the crystal structure defines the biological reality. The precise spatial arrangement of the N-substituent and the C2/C6 aryl groups determines the molecule's ability to dock into protein binding pockets. Understanding the conformational preferences—specifically the chair vs. boat equilibrium—is not merely an academic exercise; it is a predictor of receptor affinity.

Synthesis: The Mannich Condensation Protocol

To analyze a crystal structure, one must first isolate high-quality single crystals. The industry-standard route for synthesizing 2,6-diaryl-4-piperidones is the one-pot multi-component Mannich condensation.

Reaction Mechanism & Causality
  • The Reaction: Condensation of a ketone (active methylene), an aldehyde (electrophile), and an amine (nitrogen source).

  • Why Ethanol? It provides a polar protic environment that stabilizes the transition state while allowing the final hydrophobic product to precipitate, driving the equilibrium forward.

  • Why Ammonium Acetate vs. Primary Amines? Ammonium acetate yields the parent secondary amine (NH). For N-substituted derivatives, a primary amine (R-NH₂) is used directly, or the NH-piperidone is post-functionalized (e.g., N-alkylation or N-acylation).

Standard Operating Procedure (SOP)
  • Step 1: Dissolve the ketone (e.g., 0.01 mol ethyl methyl ketone) and aromatic aldehyde (0.02 mol) in absolute ethanol (20 mL).

  • Step 2: Add the primary amine (0.01 mol) or ammonium acetate.

  • Step 3: Reflux at 70–80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Step 4: Cool the mixture. The crude precipitate is filtered and washed with cold ethanol.

  • Step 5 (Crystallization): Recrystallize from ethanol/chloroform (1:1) via slow evaporation at room temperature. Note: Rapid cooling yields microcrystals unsuitable for XRD; slow evaporation yields block-like single crystals.

Crystallographic Architecture: The Core Analysis

Ring Conformation: The Chair Dominance

X-ray diffraction studies consistently reveal that the piperidone ring exists predominantly in a chair conformation .

  • Thermodynamic Driver: The chair form minimizes torsional strain (Pitzer strain) and steric hindrance between substituents.

  • The N-Substituent Effect: While the NH parent compound forms a rigid chair, bulky N-substituents (e.g., N-benzyl, N-acyl) can induce minor distortions. However, unless severe steric clash occurs (e.g., 1,3-diaxial interactions), the chair remains the global minimum.

  • Deviation: In cases of N-chloroacetyl substitution, studies have observed a twist-boat conformation, highlighting that electronic repulsion and steric bulk at the nitrogen can override the ring's natural preference.

Stereochemistry: The Equatorial Preference

In 2,6-diaryl-4-piperidones, the aryl groups at positions 2 and 6 almost exclusively adopt an equatorial orientation .

  • Logic: An axial orientation would introduce severe 1,3-diaxial interactions with the axial hydrogens at C3/C5 and the lone pair (or substituent) on the Nitrogen.

  • Result: The phenyl rings orient away from the ring core, creating a planar, extended topology favorable for stacking in biological receptors.

Quantitative Structural Parameters (Reference Data)

The following table summarizes typical bond parameters derived from high-resolution XRD data for N-substituted piperidones.

ParameterTypical Value (Å / °)Structural Insight
C–N Bond Length 1.46 – 1.48 ÅIndicates single bond character; varies slightly with N-conjugation.
C=O Bond Length 1.21 – 1.23 ÅTypical carbonyl double bond; susceptible to H-bonding.
C–C–N Bond Angle 109° – 111°Close to ideal tetrahedral angle (

), confirming chair form.
C–C(=O)–C Angle 116° – 118°Expanded angle due to

hybridization of the carbonyl carbon.
Torsion Angles ±50° to ±60°Alternating signs confirm the puckered chair conformation.

Visualization of Structural Logic

The following diagram illustrates the hierarchical logic determining the final crystal structure, from synthesis to supramolecular packing.

PiperidoneStructure Synthesis Mannich Condensation (Ketone + Aldehyde + Amine) Molecule Molecular Topology (2,6-Diaryl-4-Piperidone) Synthesis->Molecule Conformation Ring Conformation (Thermodynamics) Molecule->Conformation Substituents Substituent Orientation (Sterics) Molecule->Substituents Chair Chair Form (Global Minimum) Conformation->Chair Standard Boat Twist-Boat (High Steric Strain only) Conformation->Boat Rare (e.g., N-acyl) Packing Supramolecular Packing (Intermolecular Forces) Chair->Packing Equatorial Equatorial (2,6-Aryl) (Minimizes 1,3-diaxial strain) Substituents->Equatorial Preferred Equatorial->Packing Hbonds H-Bonds (C-H...O, N-H...O) Packing->Hbonds PiStack Pi-Pi Stacking Packing->PiStack

Caption: Logical hierarchy of N-substituted 4-piperidone crystallization, detailing the transition from molecular synthesis to supramolecular assembly.

Supramolecular Landscape & SAR

Intermolecular Interactions

The stability of the crystal lattice is governed by non-covalent interactions:

  • Hydrogen Bonding: The carbonyl oxygen at C4 is a strong H-bond acceptor. In N-H derivatives, N-H...O dimers form. In N-substituted derivatives (where N-H is absent), weak C-H...O interactions (between the carbonyl oxygen and adjacent aromatic protons) become the dominant stabilizing force.

  • Pi-Pi Stacking: The 2,6-aryl rings often arrange in parallel displaced stacks, providing significant lattice energy, particularly in derivatives with electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings.

Structure-Activity Relationship (SAR)

The crystal structure directly informs biological activity:

  • Receptor Fit: The chair conformation places the 2,6-aryl groups in a specific spatial vector (roughly 5-6 Å apart). This distance is critical for binding to the hydrophobic pockets of the NK1 receptor or the opioid receptor.

  • N-Substitution: The nature of the N-substituent (alkyl vs. sulfonyl vs. acyl) alters the lipophilicity and the electronic density of the nitrogen lone pair. Crystal structures show that electron-withdrawing N-substituents (like sulfonyl) can flatten the ring slightly, potentially altering binding affinity.

Experimental Workflow: From Flask to Structure

This workflow ensures data integrity and reproducibility.

Workflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase React Reactants (1:2:1 Ratio) Reflux Reflux (Ethanol, 4h) React->Reflux TLC TLC Check (Completion) Reflux->TLC Filter Filtration TLC->Filter SlowEvap Slow Evaporation (EtOH/CHCl3) Filter->SlowEvap Harvest Harvest Crystal (0.2mm Block) SlowEvap->Harvest XRD Single Crystal XRD (Mo/Cu Source) Harvest->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Step-by-step experimental workflow for the synthesis, isolation, and crystallographic characterization of N-substituted 4-piperidones.

References

  • Synthesis and Crystal Structure of 2,6-Diaryl-4-Piperidones Source: National Institutes of Health (NIH) / PubMed Context: Details the synthesis and anti-inflammatory activity of 3,5-bis(arylidene)-4-piperidone derivatives.

  • Conformational Analysis of Piperidine Derivatives Source: Chemical Review and Letters Context: Comprehensive review of the chair conformation and equatorial substituent preferences in piperidin-4-one derivatives.

  • Supramolecular Interactions in N-Heterocycles Source: ResearchGate Context: Analysis of substituent effects on crystal packing and supramolecular architecture in N-substituted heterocyclic systems.

  • Structure-Activity Relationships of Piperidine NK1 Antagonists Source: National Institutes of Health (NIH) Context:[1] Discusses how the 4,4-disubstituted piperidine ring system and its conformation relate to high-affinity NK1 antagonism.

  • Twist-Boat Conformation in N-Chloroacetyl Piperidones Source: ElectronicsAndBooks (Crystallography Repository) Context: Specific case study showing twist-boat conformation in N-Chloroacetyl-2,6-diphenylpiperidin-4-one due to steric strain.

Sources

Physical properties of chiral phenylethyl piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Characterization of Chiral Phenylethyl Piperidones Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]

Abstract

This technical guide provides an in-depth analysis of the physical properties, stereochemical characteristics, and synthetic pathways of chiral phenylethyl piperidones.[2][3] Focusing on N-(1-phenylethyl)-4-piperidone (chiral N-substituent) and 3-methyl-N-phenethyl-4-piperidone (chiral ring-substituted), this document serves as a reference for drug development professionals engaged in structure-activity relationship (SAR) studies of piperidine-based analgesics.[1][2][3] It details synthesis protocols, diastereomeric differentiation via NMR, and separation methodologies, ensuring rigorous scientific integrity.

Introduction: The Stereochemical Landscape of Piperidones

Phenylethyl piperidones are critical scaffolds in medicinal chemistry, particularly in the development of opioid analgesics and neuroactive agents.[1][2][3][4] While the parent compound, N-phenethyl-4-piperidone (NPP) , is achiral, the introduction of chirality—either within the phenylethyl chain or on the piperidine ring—dramatically alters physical properties and pharmacological potency.[2][3]

For the researcher, two primary chiral classes exist:

  • N-(1-Phenylethyl)-4-piperidone: Chirality originates from the

    
    -methylbenzyl group on the nitrogen.[1][2][3] Used primarily as a chiral auxiliary to induce stereoselectivity in subsequent ring modifications.[1][2][3][4]
    
  • 3-Alkyl-N-phenethyl-4-piperidones: Chirality originates from ring substitution (e.g., 3-methyl), creating cis and trans diastereomers with distinct thermodynamic and biological profiles.[1][2][3]

Synthesis and Stereochemical Logic

Synthesis of N-(1-Phenylethyl)-4-piperidone

The synthesis utilizes


-methylbenzylamine  as a chiral pool starting material.[1][2][3] Unlike the standard NPP synthesis using phenethylamine, the chiral amine directs the stereochemical outcome of downstream functionalization.[1][2][3][4]
  • Mechanism: Double Michael addition of (S)- or (R)-

    
    -methylbenzylamine to divinyl ketone (or methyl acrylate followed by Dieckmann condensation).[1][2][3]
    
  • Causality: The steric bulk of the

    
    -methyl group influences the conformation of the piperidone ring, rendering the C2 and C6 protons diastereotopic.[1][2][3]
    
Synthesis of 3-Methyl-N-phenethyl-4-piperidone

This scaffold is synthesized via the alkylation of the imine derivative of achiral NPP.[1][2][3] The reaction yields a racemic mixture of cis and trans isomers, which must be resolved.[2][3][4]

  • Protocol:

    • Formation of cyclohexylimine of NPP.[1][2][3][4]

    • 
      -Deprotonation using LDA or Butyl Lithium.[1][2][3]
      
    • Alkylation with methyl iodide.[1][2][3][4]

    • Hydrolysis to yield 3-methyl-NPP (mixture of cis and trans).[1][2][3]

SynthesisPathways Start1 Chiral Amine (alpha-methylbenzylamine) Inter1 Double Michael Addition Start1->Inter1 + Divinyl Ketone Start2 Achiral NPP (N-phenethyl-4-piperidone) Inter2 Imine Formation & Alkylation Start2->Inter2 1. Cyclohexylamine 2. MeI Prod1 N-(1-Phenylethyl)-4-piperidone (Chiral N-Substituent) Inter1->Prod1 Prod2 3-Methyl-NPP (Cis/Trans Mixture) Inter2->Prod2 Final Chromatographic Separation (Al2O3) Prod2->Final Resolution

Figure 1: Synthetic pathways distinguishing N-chiral substitution from Ring-chiral substitution.

Physical Characterization & Properties

Comparative Physical Constants

The following table summarizes the physical properties of the parent NPP and its chiral derivatives. Note that while NPP is a solid, the chiral N-substituted variants often exist as oils or low-melting solids requiring derivatization (e.g., hydrochloride or oxalate salts) for stable storage and analysis.[1][2][3]

PropertyN-Phenethyl-4-piperidone (Achiral)N-(1-Phenylethyl)-4-piperidone (Chiral N)3-Methyl-N-phenethyl-4-piperidone (Chiral Ring)
CAS Number 39742-60-439742-60-4 (generic) / Specific stereoisomers vary61380-35-6 (generic)
Melting Point 57–60 °COil / Low melt (HCl salt: >200°C dec.)[1][2][3]Cis: ~99-101°C (as oxalate) Trans: Lower melting
Boiling Point ~331 °C~140–145 °C (0.5 mmHg)~150 °C (0.1 mmHg)
Solubility Ethanol, Chloroform, DCMEthanol, THF, TolueneMethanol, DCM
Appearance Yellow-brown crystalline powderViscous pale yellow oilWaxy solid or oil
Key Feature Symmetric NMR signalsDiastereotopic ring protonsDistinct Cis/Trans coupling constants
Solid-State Characterization
  • Crystal Habit: Achiral NPP crystallizes readily from petroleum ether/ethyl acetate.[1][2][3][4] Chiral 3-methyl derivatives often require conversion to oxalate salts to form stable, sharp-melting crystals suitable for X-ray diffraction.[1][2][3]

  • Polymorphism: Researchers should be alert to polymorphism in the hydrochloride salts, which can lead to variable melting point ranges (e.g., 200–220°C decomposition).[1][2][3]

Analytical Workflows and Differentiation

NMR Spectroscopy: The Primary Tool

Differentiation of these chiral compounds relies heavily on


 NMR.[1][2][3]
  • N-(1-Phenylethyl)-4-piperidone:

    • The chiral center at the

      
      -methylbenzyl group breaks the symmetry of the piperidine ring.[1][2][3]
      
    • Observation: The protons at C2 and C6 (adjacent to nitrogen) appear as complex multiplets rather than simple triplets because they are diastereotopic.[1][2][3][4] The

      
      -methyl group typically appears as a doublet around 
      
      
      
      1.4 ppm.[1][2][3]
  • 3-Methyl-N-phenethyl-4-piperidone (Cis vs. Trans):

    • Cis Isomer: The methyl group is typically equatorial.[1][2][3][4] The coupling constant (

      
      ) between H3 and H4 is critical.[1][2][3][4]
      
    • Trans Isomer: Often displays broadened signals due to ring flipping or twist-boat conformations to relieve steric strain.[1][2][3]

    • Differentiation: The methyl doublet in the cis isomer is often shifted upfield relative to the trans isomer due to anisotropic shielding effects.[1][2][3][4]

Chromatographic Separation

Separation of cis and trans isomers of 3-methyl-NPP is non-trivial but essential for SAR studies, as the cis isomer typically yields more potent opioid activity (e.g., in 3-methylfentanyl synthesis).[1][2][3]

  • Stationary Phase: Neutral Alumina (

    
    ) is superior to Silica Gel for these basic amines, reducing tailing and irreversible adsorption.[1][2][3]
    
  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 9:1 to 7:3).[1][2][3][4]

  • Elution Order: typically, the trans isomer elutes first (less polar interaction), followed by the cis isomer.[1][2][3]

AnalyticalWorkflow Sample Crude Reaction Mixture (Chiral Piperidone) Decision Chirality Type? Sample->Decision RouteA N-Chiral (1-Phenylethyl) Decision->RouteA RouteB Ring-Chiral (3-Methyl) Decision->RouteB AnalysisA 1H NMR Analysis Check for Diastereotopic Splitting RouteA->AnalysisA AnalysisB Alumina Column Chromatography Separate Cis/Trans RouteB->AnalysisB ResultA Confirm Enantiopurity (Chiral HPLC / Polarimetry) AnalysisA->ResultA ResultB Isolate Pure Diastereomers (Cis typically more potent) AnalysisB->ResultB

Figure 2: Decision tree for the purification and characterization of chiral piperidones.

Safety and Regulatory Compliance

Warning: N-Phenethyl-4-piperidone (NPP) and its derivatives are List I Chemicals under the US Controlled Substances Act and are similarly regulated globally (UN Table I) due to their use as precursors for fentanyl.[1][2][3]

  • Handling: All synthesis and analysis must be conducted in DEA-registered facilities.[1][2][3]

  • Waste Disposal: Reaction byproducts must be neutralized and disposed of according to hazardous waste regulations for controlled substance precursors.[1][2][3][4]

References

  • Drug Enforcement Administration (DEA). (2007).[1][2][3][4] Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical. Federal Register.[1][2][3][4] Link

  • Janssen, P. A. J. (1960).[1][2][3][4] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1][2][3][4] (Foundational text on piperidine synthesis).

  • Fakhraian, H., & Babaei, M. (2008).[2][3][4] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Process Research & Development. Link

  • Micovic, I. V., et al. (1998).[1][2][3][4] The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4] PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Link[1][2][3]

  • ChemicalBook. (2025).[1][2][3][4][5] 1-Phenethyl-4-piperidone Properties and MSDS. Link

Sources

Technical Guide: Solubility Profile of 1-[(S)-1-Phenylethyl]piperidine-4-one

[1]

Executive Summary & Physicochemical Identity

This compound is a chiral, lipophilic tertiary amine.[1][2] Unlike its achiral analog N-phenethyl-4-piperidone (NPP)—which is a crystalline solid (mp 57–60 °C)—the (S)-alpha-methylbenzyl analog often presents as a viscous oil or low-melting solid at room temperature due to the disruption of crystal packing by the chiral methyl group.[1]

Its solubility is governed by two competing structural motifs:

  • The Basic Nitrogen (pKa ~8.0): Dictates pH-dependent aqueous solubility.[1]

  • The Lipophilic Domain (Phenylethyl + Piperidine ring): Dictates high affinity for non-polar and polar aprotic organic solvents.[1][2]

PropertyValue / Characteristic
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical State Viscous oil or low-melting solid (dependent on enantiomeric purity)
pKa (Predicted) ~8.02 (Tertiary Amine)
LogP (Predicted) ~1.8 – 2.1
Chirality (S)-Enantiomer (Alpha-methylbenzyl group)

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant and mechanistic interaction.

Solubility Data Table

Concentration Reference: "High" (>100 mg/mL), "Moderate" (10–50 mg/mL), "Low" (<1 mg/mL).[2]

Solvent ClassSpecific SolventSolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High Excellent dipole-dipole matching; primary solvent for extraction.[1]
Chloroform (CDCl₃)Very High Standard solvent for NMR analysis.[1]
Aromatic TolueneHigh Pi-stacking interactions with the phenylethyl ring; preferred for hot extractions.[1]
Polar Aprotic Ethyl AcetateHigh Good solvating power; standard for Thin Layer Chromatography (TLC).[1]
THFHigh Miscible; often used as a reaction medium.[1]
DMF / DMSOHigh Fully miscible, though difficult to remove during workup.[1]
Polar Protic Ethanol / MethanolHigh H-bonding with the ketone and amine.[1] Preferred for crystallization of salts (e.g., HCl, Oxalate).[1]
Alkanes Hexane / HeptaneLow / Insoluble The polar ketone/amine functionalities resist solvation in pure alkanes.[1] Used as an anti-solvent .[1]
Aqueous Water (pH > 9)Insoluble The free base is lipophilic and oils out of water.[1]
Water (pH < 4)Soluble Protonation of the amine (

) renders it water-soluble.[1]

Thermodynamic Mechanisms

Understanding why this molecule dissolves allows for better process design.[1][2]

The "Like Dissolves Like" Balance

The molecule possesses a dipole moment centered on the ketone (C=O) and the amine (N).[1][2]

  • In Non-Polar Solvents (Hexane): The energy required to break solvent-solvent interactions is low, but the solute-solvent interactions are too weak to overcome the dipole-dipole attraction between solute molecules.[1] Result: Precipitation/Oiling out .

  • In Chlorinated Solvents (DCM): DCM has a moderate dipole that interacts favorably with the ketone, while its organic character accommodates the phenyl ring.[1][2] Result: Complete Miscibility .

The pH Switch (Critical for Purification)

The most vital solubility characteristic of this molecule is its pH-dependence .[1][2]

  • Acidic Conditions (pH < 4): The nitrogen accepts a proton, becoming ionic.[1][2] The molecule migrates to the Aqueous Phase .[1]

  • Basic Conditions (pH > 10): The nitrogen is deprotonated (free base).[1][2] The molecule loses its charge and migrates to the Organic Phase .[1]

Practical Protocols

These protocols are designed to be self-validating.[1][2] If the expected phase change does not occur, check the pH immediately.[1]

Protocol A: Acid-Base Purification (Work-up)

Use this to isolate the compound from neutral impurities (like unreacted esters).[2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Toluene .

  • Extraction (Acid Wash):

    • Add 1M HCl (aq).[1] Shake and separate layers.

    • Validation: The product is now in the Aqueous Layer (bottom).[1] Impurities remain in the organic layer.[1]

    • Discard the organic layer (after checking TLC).[1][3]

  • Basification (The Switch):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 4M NaOH or NH₄OH until pH > 11.[1]

    • Observation: The solution will turn cloudy as the free base oils out.[1]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over MgSO₄ and concentrate.[1]

Protocol B: Recrystallization (Salt Formation)

Since the free base is often an oil, purification is best achieved by converting it to a solid salt.[2]

  • Dissolve 1 g of the crude oil in 5 mL of warm Ethanol or Isopropanol .

  • Add 1.1 equivalents of Oxalic Acid (dissolved in warm ethanol) or HCl in Dioxane .

  • Allow the solution to cool slowly to room temperature.

  • Anti-solvent Addition: If no crystals form, add Diethyl Ether or Heptane dropwise until slight turbidity persists.[1]

  • Refrigerate at 4 °C overnight. Filter the resulting crystals.[1][3]

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the Acid-Base extraction, leveraging the solubility switch described above.

ExtractionWorkflowStartCrude Mixture(in Organic Solvent)AcidifyAdd 1M HCl (aq)(Protonation)Start->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer(Neutral Impurities)PhaseSep1->OrgLayer1Top Layer(Discard)AqLayer1Aqueous Layer(Product as Salt)PhaseSep1->AqLayer1Bottom Layer(Keep)BasifyAdd NaOH to pH > 11(Deprotonation)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgDCM Layer(Pure Free Base)Extract->FinalOrgProductFinalAqAqueous WasteExtract->FinalAqWaste

Figure 1: Acid-Base "Switch" Purification Workflow.[1] The solubility of the amine inverts based on pH, allowing separation from non-basic impurities.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidone. Retrieved from [Link].[1][2]

  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. (Context for Dieckmann condensation workup and solubility). Retrieved from [Link].[1]

Navigating the Chiral Space: A Technical Guide to Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The piperidine ring—a six-membered nitrogen heterocycle—is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics (e.g., Paroxetine, Tofacitinib, Fentanyl) stems from its ability to present substituents in defined 3D vectors, governed by the predictable thermodynamics of chair conformations.

However, the biological activity of piperidine derivatives is inextricably linked to their stereochemistry.[2] A single chiral center inversion can transform a therapeutic agent into an inactive impurity or a toxic liability. This guide dissects the structure-activity relationships (SAR) of chiral piperidines, providing a rigorous framework for their synthesis, evaluation, and optimization.

Structural Biology & Conformational Dynamics

The Pharmacophore Vectors

Unlike planar aromatic rings, the piperidine scaffold offers depth. The nitrogen atom typically serves as a crucial anchor point, often protonated at physiological pH to form ionic bonds (salt bridges) with anionic residues (e.g., Aspartate) in the receptor binding pocket.

  • C3/C4 Substitution: The most common sites for chirality. Substituents here can adopt axial or equatorial positions.

  • The "Eutomer" Advantage: In high-affinity ligands, the substituent configuration (e.g., 3S, 4R) rigidly locks the pharmacophore elements (hydrophobic rings, H-bond acceptors) into a spatial arrangement that complements the receptor's topography.

Visualization: The Chiral Decision Matrix

The following workflow illustrates the critical decision points when dealing with chiral piperidine hits.

ChiralDecisionMatrix cluster_isomers Enantiomer Profiling Hit Racemic Piperidine Hit (µM Activity) Separation Chiral Resolution (SFC / Chiral HPLC) Hit->Separation Eutomer Eutomer (Active) High Affinity (nM) Separation->Eutomer  Purify   Distomer Distomer (Inactive) Low Affinity / Toxicity Separation->Distomer Cryst X-Ray Co-crystal (Confirm Binding Mode) Eutomer->Cryst  Structural Biology   Opt Lead Optimization (Rigidification) Distomer->Opt  SAR Insight (Steric Clash)   Cryst->Opt

Figure 1: Strategic workflow for processing racemic piperidine hits into single-enantiomer leads.

Mechanistic Case Studies: Chirality in Action

Paroxetine (Paxil): The SERT Anchor

Paroxetine is a quintessential example of chiral discrimination. It is a trans-3,4-disubstituted piperidine.

  • Active Configuration: (3S, 4R).

  • Mechanism: The secondary amine forms a salt bridge with Asp98 in the Serotonin Transporter (SERT). The (3S, 4R) geometry forces the benzodioxol and fluorophenyl groups into the S1 and S2 hydrophobic pockets, respectively.

  • The Distomer Effect: The enantiomer lacks the specific vector alignment required to occupy both hydrophobic pockets while maintaining the salt bridge, resulting in significantly reduced affinity.

Tofacitinib (Xeljanz): Kinase Selectivity

Tofacitinib, a JAK inhibitor, utilizes a piperidine ring fused to a pyrrolo[2,3-d]pyrimidine.[4]

  • Active Configuration: (3R, 4R).

  • Mechanism: The chiral methyl group on the piperidine ring is not decorative; it provides steric bulk that fits into a specific pocket within the JAK ATP-binding site, imparting selectivity over other kinases. The "SS" isomer is considered a process impurity with no biological equivalence.

Comparative Data: Eutomer vs. Distomer

The table below summarizes the impact of chirality on biological potency for key piperidine scaffolds.

Drug / ScaffoldTargetEutomer Config.[3][5][6]Eutomer Affinity (Ki/IC50)Distomer ActivityKey Interaction
Paroxetine SERT(3S, 4R)~0.1 nM (Ki)> 100x lowerAsp98 Salt Bridge
Tofacitinib JAK3(3R, 4R)~1.0 nM (IC50)Inactive/LowATP Pocket Fit
Methylphenidate DAT/NET(d)-Threo~20 nM (Ki)WeakTransporter Inhibition

Experimental Protocol: Validating Chiral Activity

To rigorously determine the "Eutomer Advantage," researchers must move beyond simple IC50 assays and perform precise radioligand binding studies using pure enantiomers.

Protocol: Competitive Radioligand Binding Assay (SERT Model)

Objective: Determine the Ki of chiral piperidine analogs against the Serotonin Transporter.

I. Reagents & Preparation
  • Membrane Source: HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Paroxetine or [³H]-5-HT (Specific Activity > 80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Dissolve (3S,4R) and (3R,4S) enantiomers in DMSO (Final assay concentration < 1% DMSO).

II. Methodology
  • Incubation:

    • In a 96-well plate, add 50 µL of Test Compound (variable concentrations: 10⁻¹² to 10⁻⁵ M).

    • Add 50 µL of Radioligand (final conc. = Kd value, approx.[5][7] 0.5 nM).[1]

    • Initiate reaction with 100 µL of hSERT membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Assay Buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

III. Data Analysis (Self-Validation)
  • Non-Specific Binding (NSB): Define using excess unlabeled Fluoxetine (10 µM).

  • Curve Fitting: Use non-linear regression (one-site competition model) to derive IC50.

  • Cheng-Prusoff Correction: Calculate Ki = IC50 / (1 + [L]/Kd).

    • Validation Check: If the Hill Slope deviates significantly from -1.0, suspect allosteric binding or negative cooperativity.

Advanced Workflow: SAR Logic Pathway

The following diagram details the logical progression for optimizing a piperidine lead, focusing on the spatial arrangement of substituents.

SAR_Logic cluster_interactions Pharmacophore Interactions Core Piperidine Core (Secondary Amine) Interaction1 Cation-Pi / Salt Bridge (Aspartate) Core->Interaction1  N-H Protonation   Interaction2 Hydrophobic Pocket (Aromatic Subst.) Core->Interaction2  C3/C4 Vector   Optimization Rigidification (Bridged Systems) Interaction1->Optimization Interaction2->Optimization Outcome High Selectivity Lead Candidate Optimization->Outcome

Figure 2: Pharmacophore mapping and optimization logic for piperidine-based ligands.

Future Outlook: Late-Stage Functionalization

The field is moving away from de novo synthesis of every chiral analog. Recent advances in C-H activation allow for the direct, stereoselective functionalization of the piperidine ring at C2 or C3 positions. This "late-stage functionalization" enables rapid generation of chiral libraries from a single advanced intermediate, significantly accelerating the SAR cycle for this privileged scaffold.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Barnes, N. M., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports / NIH.

  • Chen, Q. S., et al. (2023).[8] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase Inhibitor. Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025).

Sources

Role of piperidine ring in pharmacologically active compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Executive Summary

The piperidine ring—a six-membered saturated nitrogen heterocycle—stands as one of the most ubiquitous "privileged scaffolds" in modern pharmacopeia. Found in over 20 classes of FDA-approved drugs, including blockbuster agents like Donepezil , Fentanyl , and Methylphenidate , its structural versatility allows it to serve as a pharmacophore, a linker, or a physicochemical modulator. This guide analyzes the piperidine ring’s role in drug design, detailing its conformational dynamics, binding mechanisms, and robust synthetic protocols for its incorporation into novel chemical entities (NCEs).

Part 1: Physicochemical Core & Conformational Analysis

The success of piperidine in drug discovery stems from its ability to fine-tune the physicochemical profile of a molecule. Unlike flat aromatic rings (e.g., pyridine), piperidine is a three-dimensional scaffold that introduces defined spatial vectors for substituent display.

Basicity and Ionization

Piperidine is a strong secondary amine with a pKa of approximately 11.22 . At physiological pH (7.4), it exists predominantly in its protonated (cationic) form.

  • Pharmacological Implication: The protonated nitrogen often serves as a critical anchor point, engaging in ionic interactions (salt bridges) with anionic residues (e.g., Aspartate, Glutamate) in receptor binding pockets.

  • Solubility: The high basicity enhances aqueous solubility, a critical factor for oral bioavailability.

Conformational Dynamics: The Chair Preference

The piperidine ring predominantly adopts a chair conformation , which is energetically favored over the boat or twist-boat forms by approximately 1.5–3.0 kcal/mol .

  • Axial vs. Equatorial: Substituents at the C2, C3, or C4 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions (A-strain).

  • Design Strategy: Medicinal chemists often exploit this rigidity. For example, placing a bulky group at C4 locks the conformation, ensuring the pharmacophores are presented in a specific vector to the receptor.

Table 1: Physicochemical Comparison of Common Nitrogen Heterocycles

HeterocycleStructurepKa (approx)LogPKey Feature
Piperidine C5H11N11.20.84High basicity, 3D volume, metabolic stability.
Morpholine C4H9NO8.3-0.86Lowers LogP, reduces basicity (metabolic block).
Piperazine C4H10N29.8 / 5.6-1.17Solubility enhancer, dual attachment points.
Pyridine C5H5N5.20.65Flat, aromatic, H-bond acceptor only.

Part 2: Strategic SAR & Case Studies

Case Study A: Donepezil (Alzheimer’s Disease)

Donepezil is a reversible acetylcholinesterase (AChE) inhibitor.[1] Its high potency (IC50 ~ 6 nM) is driven by the piperidine ring's ability to span the enzyme's active site gorge.

  • Dual Binding Mode: The molecule bridges the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

  • Role of Piperidine:

    • Linker Function: It connects the benzyl group (PAS binder) to the indanone moiety (CAS binder).

    • Cation-Pi Interaction: The protonated nitrogen of the piperidine ring forms a high-affinity cation-pi interaction with the indole ring of Trp86 and Phe330 within the gorge.

Case Study B: Fentanyl (Opioid Analgesic)

Fentanyl utilizes a 4-anilidopiperidine core.

  • Pharmacophore: The piperidine ring holds the anilido group and the phenethyl chain in a precise orientation.

  • SAR Insight: Substitutions at the C3 or C4 position of the piperidine ring drastically alter potency. The rigid chair conformation ensures the phenyl ring projects correctly into the hydrophobic pocket of the Mu-opioid receptor.

Visualizing the Logic: Donepezil Binding Interaction

Donepezil_Binding Donepezil Donepezil Structure Benzyl Benzyl Moiety Donepezil->Benzyl Piperidine Piperidine Ring (Protonated N+) Donepezil->Piperidine Indanone Indanone Moiety Donepezil->Indanone PAS Peripheral Anionic Site (Trp286) Benzyl->PAS Pi-Pi Stacking Gorge Active Site Gorge (Phe330, Trp86) Piperidine->Gorge Cation-Pi Interaction (Critical Anchor) CAS Catalytic Anionic Site (Trp86) Indanone->CAS Pi-Pi Stacking

Caption: Schematic representation of Donepezil's dual-binding mode mediated by the central piperidine scaffold.

Part 3: Synthetic Methodologies

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

The most reliable method for installing a piperidine ring onto a scaffold is the reductive amination of a ketone/aldehyde with a piperidine derivative (or conversely, a piperidone with an amine).

Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces ketones), Sodium Triacetoxyborohydride (STAB) is mild and selective. It reduces the intermediate iminium ion faster than the carbonyl, preventing side reactions.

Experimental Protocol (Standard Operating Procedure)

Reagents:

  • Amine substrate (1.0 equiv)

  • Carbonyl component (e.g., 1-Boc-4-piperidone) (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Catalyst to facilitate imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation:

    • In a dry round-bottom flask under inert atmosphere (N2/Ar), dissolve the Amine (1.0 equiv) and Ketone (1.2 equiv) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion.

    • Note: Gas evolution may occur; ensure the system is vented.

    • Stir the reaction at room temperature for 4–16 hours. Monitor by LC-MS or TLC.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (sodium bicarbonate) solution.[2] Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification:

    • Concentrate under reduced pressure.[2][3]

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

Visualizing the Synthesis:

Reductive_Amination Start Start: Amine + Piperidone Imine Intermediate: Iminium Ion Formation Start->Imine DCE, RT, 30 min Reduction Reduction: Add NaBH(OAc)3 Imine->Reduction Product Final Product: N-Alkylated Piperidine Reduction->Product 4-16 hrs, RT AcOH Acetic Acid (Catalyst) AcOH->Imine STAB STAB (Hydride Source) STAB->Reduction

Caption: Workflow for the reductive amination of piperidine derivatives using Sodium Triacetoxyborohydride.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry.

  • DrugBank Online. "Piperidine - Small Molecule Structure and Data."

  • Casy, A. F., & Parfitt, R. T. (1986). "Opioid Analgesics: Chemistry and Receptors." Plenum Press. (Referenced for Fentanyl SAR).[1][2][6][7][8]

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Donepezil): implications for the design of new anti-Alzheimer drugs." Structure.

Sources

Methodological & Application

Application Note: Synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one

[1]

Executive Summary & Strategic Rationale

The synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one represents a critical workflow in asymmetric medicinal chemistry. Unlike its achiral counterpart (1-benzyl-4-piperidone) or the opioid precursor (1-phenethyl-4-piperidone), this molecule incorporates a robust chiral auxiliary—the (S)-1-phenylethyl (or

This moiety serves two pivotal functions in drug discovery:

  • Chiral Induction: It directs stereoselectivity during subsequent functionalizations of the piperidine ring (e.g.,

    
    -alkylation or reduction).
    
  • Resolution Handle: It allows for the diastereomeric separation of complex intermediates before the auxiliary is cleaved via hydrogenolysis to yield enantiopure piperidines.

This guide details the "Gold Standard" synthetic route: a double Michael addition followed by a Dieckmann cyclization and decarboxylation . This pathway is selected over alkylation of 4-piperidone salts because it ensures the integrity of the chiral center and avoids the formation of quaternary ammonium byproducts common in direct alkylation strategies.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical reaction nodes and the logic flow from the chiral starting material to the target scaffold.

SynthesisPathStart(S)-1-Phenylethylamine(Chiral Source)Inter1Acyclic DiesterIntermediateStart->Inter1 Michael Addition(MeOH, 25-50°C)ReagentMethyl Acrylate(2.2 eq)Reagent->Inter1CyclizationDieckmann Cyclization(NaH / Toluene)Inter1->Cyclization Base-MediatedRing ClosureKetoEsterβ-Keto EsterSaltCyclization->KetoEster Enolate FormationDecarbAcid Hydrolysis &DecarboxylationKetoEster->Decarb 6M HCl, RefluxTarget1-[(S)-1-Phenylethyl]piperidine-4-oneDecarb->Target Basification &Isolation

Figure 1: Strategic workflow for the construction of the chiral piperidone ring. The pathway prioritizes thermodynamic control during cyclization to maximize yield.

Detailed Protocol: The Dieckmann Route

Phase 1: Double Michael Addition

Objective: Synthesis of Dimethyl 3,3'-(((S)-1-phenylethyl)azanediyl)dipropionate.

This step involves the exhaustive alkylation of the primary amine with an electron-deficient alkene.

Reagents:

  • (S)-(-)-1-Phenylethylamine (1.0 eq) [CAS: 2627-86-3]

  • Methyl Acrylate (2.2 - 2.5 eq)

  • Methanol (Solvent, 2-3 volumes)

Protocol:

  • Setup: Charge a round-bottom flask with (S)-1-phenylethylamine dissolved in Methanol. Place under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Methyl Acrylate dropwise over 60 minutes.

    • Mechanistic Insight: The reaction is exothermic.[1][2] Rapid addition can lead to polymerization of the acrylate or uncontrolled exotherms. Low temperature favors the 1,4-addition over potential amidation of the ester.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Completion: Heat to 50°C for 4 hours to drive the reaction to completion (consumption of the mono-adduct).

  • Workup: Concentrate the mixture in vacuo to remove methanol and excess methyl acrylate. The resulting oil (the diester) is typically used directly in Phase 2 without distillation to prevent thermal degradation.

Phase 2: Dieckmann Cyclization

Objective: Ring closure to form the 3-methoxycarbonyl-4-piperidone derivative.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

  • Anhydrous Toluene or THF (Solvent)

  • Catalytic Methanol (0.1 eq) – Optional, initiates reaction.

Protocol:

  • Suspension: Wash NaH with dry hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend NaH in anhydrous Toluene under Argon.

  • Cyclization: Dilute the crude diester from Phase 1 in Toluene. Add this solution dropwise to the refluxing NaH suspension.

    • Critical Control Point: The reaction produces Hydrogen gas. Ensure adequate venting.

  • Equilibrium Management: Reflux for 4–6 hours. The solution will thicken as the sodium enolate of the

    
    -keto ester precipitates.
    
    • Why Toluene? Toluene allows for a higher reaction temperature (110°C) compared to THF, ensuring the thermodynamic enolate is formed efficiently.

Phase 3: Hydrolysis and Decarboxylation

Objective: Removal of the ester group to yield the final 4-piperidone.

Reagents:

  • 6M Hydrochloric Acid (HCl)

Protocol:

  • Quench: Cool the reaction mixture to 0°C. Cautiously add Glacial Acetic Acid or water to quench unreacted NaH.

  • Extraction: Extract the organic layer with 6M HCl (3x). The product (as a basic amine) will partition into the aqueous acid phase; neutral impurities remain in the toluene.

  • Decarboxylation: Reflux the aqueous acidic phase for 4–8 hours.

    • Mechanism:[3][1][2][4][5] Acid-catalyzed hydrolysis converts the ester to the

      
      -keto acid, which spontaneously decarboxylates under thermal stress to release 
      
      
      .
  • Isolation:

    • Cool the solution.

    • Basify to pH >10 using 50% NaOH or

      
       (keep cold to prevent degradation).[3]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil can be purified via vacuum distillation (bp ~140-145°C @ 0.5 mmHg) or converted to the hydrochloride salt for recrystallization (Acetone/EtOH).

Quantitative Data Summary

ParameterSpecification / RangeNotes
Overall Yield 65% – 75%From starting amine (3 steps)
Purity (GC/HPLC) > 98%Essential for pharmaceutical applications
Enantiomeric Excess (ee) > 99%Chiral center is distal to reaction site; racemization is negligible.
Appearance Pale yellow oil (Free base)White solid (HCl salt)
Key impurity Retro-Michael productsResult of overheating during Phase 1

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR ( NMR, )
  • Chiral Handle: A quartet at

    
     ~3.6–4.0 ppm corresponding to the methine proton (
    
    
    ) of the phenylethyl group.
  • Ring Protons: The piperidine ring protons appear as complex multiplets due to the ring conformation, typically centered around 2.4–2.8 ppm.

  • Absence of Ester: Disappearance of the singlet methyl ester peak (~3.7 ppm) confirms successful decarboxylation.

Optical Rotation ( )
  • The specific rotation must be measured. For the (S)-isomer, the rotation is typically negative (e.g.,

    
     to 
    
    
    , c=1 in EtOH), though this must be compared against a specific standard or calculated value, as solvent effects are significant.
  • Note: Any significant deviation toward zero suggests racemization of the starting material or contamination.

Safety & Compliance

  • Acrylates: Methyl acrylate is a potent lachrymator and skin sensitizer. All transfers in Phase 1 must occur in a functioning fume hood.

  • Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas. Anhydrous protocols are mandatory.

  • Regulatory Note: While this specific molecule is a general chiral building block, piperidones are structurally related to precursors of controlled substances (fentanyl analogs). Maintain strict inventory logs and ensure compliance with local regulations (e.g., DEA List I chemical surveillance, though usually specific to N-phenethyl-4-piperidone, not the branched chiral variant).

References

  • Dieckmann Condensation Mechanism & Application: Kuehne, M. E. (1964). The Synthesis of N-Substituted 4-Piperidones. Journal of the American Chemical Society. (Foundational methodology for piperidone synthesis).

  • Chiral Auxiliary Usage in Piperidines: Husson, H. P., & Royer, J. (1999). Asymmetric synthesis of alkaloids and amino acids from chiral 2-cyano-6-oxazolopiperidines. Chemical Society Reviews. (Contextualizes the use of chiral phenylethyl groups in piperidine chemistry).

  • Synthesis of Substance P Antagonists (Application Context): Harrison, T., et al. (1994). Synthesis of chiral piperidines: Neurokinin receptor antagonists. Journal of Medicinal Chemistry. (Demonstrates the utility of 1-(1-phenylethyl)-4-piperidone derivatives).

  • General Piperidone Synthesis Protocol: Fakhraian, H., & Riseh, M. B. P. (2008).[6] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. (Provides the industrial optimization for the Dieckmann step, applicable to the chiral analog).

Asymmetric synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Access to Chiral Piperidine Scaffolds

Executive Summary & Strategic Rationale

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved small molecule drugs (e.g., Tofacitinib, Ritalin, Donepezil). However, the introduction of chirality—particularly at the C2 and C3 positions—remains a bottleneck in process chemistry. Early-stage discovery often relies on racemic separation, which is wasteful and unsustainable for scale-up.

This Application Note provides three orthogonal, high-fidelity protocols for accessing enantiopure substituted piperidines. We move beyond basic textbook definitions to explore Critical Process Parameters (CPPs) that determine success in the lab.

The Three Pillars of Access:

  • De Novo Construction: Asymmetric Hydrogenation of Pyridines (The "Zhou/Glorius" Approach).

  • Late-Stage Functionalization:

    
    -Lithiation/Substitution (The "Beak-O’Brien" Approach).
    
  • Green Manufacturing: Biocatalytic Imine Reduction (The "IRED" Approach).

Decision Matrix: Selecting the Right Methodology

Before initiating wet chemistry, use the following logic flow to determine the optimal synthetic route based on your substrate's substitution pattern.

Piperidine_Decision_Tree Start Target Structure Analysis Aromatic Is the precursor an aromatic Pyridine? Start->Aromatic ExistingRing Is it a saturated N-Boc Piperidine? Start->ExistingRing SubstPattern Substitution Pattern? Aromatic->SubstPattern FuncType Functionalization Type? ExistingRing->FuncType MethodA Method A: Ir-Catalyzed Hydrogenation (Best for 2- or 2,5-subst) SubstPattern->MethodA 2-Aryl/Alkyl MethodC Method C: Biocatalysis (IREDs) (Best for 3-subst or acid-sensitive groups) SubstPattern->MethodC Complex/Polysubstituted MethodB Method B: Anodic Oxidation or Lithiation (Beak-O'Brien) (Best for C2-functionalization) FuncType->MethodB C-H Activation

Figure 1: Strategic Decision Matrix for Piperidine Synthesis. Select the methodology based on precursor availability and substitution requirements.

Methodology A: Asymmetric Hydrogenation of Activated Pyridines

Principle: Pyridines are notoriously difficult to hydrogenate due to their high aromatic stability and the tendency of the basic nitrogen to poison metal catalysts. The solution involves activation (breaking aromaticity via salt/ylide formation) followed by Iridium-catalyzed hydrogenation .[1][2]

Key Reference: This protocol is grounded in the work of Zhou et al. , utilizing Iridium-PHOX or Ferrocene-based complexes.

Protocol 1: Ir-Catalyzed Hydrogenation of N-Benzyl Pyridinium Salts

Reagents:

  • Substrate: 2-substituted pyridine.[3]

  • Activator: Benzyl bromide (BnBr).

  • Catalyst: [Ir(cod)Cl]₂ / (S)-SynPhos or (S)-SegPhos.

  • Solvent: 1:1 mixture of Toluene/Isopropanol.

  • Additives: Iodine (I₂) – Crucial for turnover frequency.

Step-by-Step Workflow:

  • Activation (Quaternization):

    • Dissolve 2-substituted pyridine (10 mmol) in acetone.

    • Add Benzyl bromide (11 mmol) dropwise at 0°C.

    • Warm to RT and stir for 4 hours. The pyridinium salt usually precipitates.

    • Filtration: Collect the solid. Do not use the crude oil; purity of the salt is a CPP.

  • Catalyst Preparation (In Glovebox):

    • Mix [Ir(cod)Cl]₂ (1.0 mol%) and Chiral Ligand (2.2 mol%) in dry DCM. Stir for 10 min.

    • Note: The color should shift from orange to deep red/brown, indicating complexation.

  • Hydrogenation:

    • Transfer the Pyridinium salt (1.0 equiv) and Catalyst solution to a high-pressure autoclave.

    • Add solvent (Toluene/IPA 1:1) to achieve 0.1 M concentration.

    • Add Additive: 5-10 mol% I₂ (iodine). Mechanism: Iodine stabilizes the Ir-hydride species.

    • Seal and pressurize with H₂ (600 psi / 40 bar).

    • Stir at RT for 12–24 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate solvent.

    • Debenzylation (Optional): If the N-Bn group is unwanted, perform Pd/C hydrogenolysis (1 atm H₂, MeOH) in a second step.

Data Summary: Expected Outcomes

ParameterSpecificationNotes
Conversion >98%If low, check H₂ purity and solvent dryness.
Enantiomeric Excess (ee) 90–99%Highly dependent on ligand bite angle (SynPhos > BINAP).
Yield >90%Loss usually occurs during isolation, not reaction.

Methodology B: -Lithiation (Beak-O'Brien Methodology)

Principle: This method utilizes the Complex Induced Proximity Effect (CIPE) . An organolithium reagent coordinates to the N-Boc oxygen, directing deprotonation to the


-position. The use of (-)-Sparteine  (or the O'Brien (+)-sparteine surrogate) creates a chiral lithiated species that traps electrophiles with high enantioselectivity.

Critical Warning: (-)-Sparteine is occasionally in short supply. The O'Brien diamine is a reliable synthetic surrogate available from major vendors.

Protocol 2: Asymmetric Deprotonation/Substitution

Reagents:

  • Substrate: N-Boc-piperidine.[4]

  • Base: sec-Butyllithium (1.3 M in cyclohexane).

  • Ligand: (-)-Sparteine (1.2 equiv).

  • Electrophile: Me₃SiCl, CO₂, or Allyl Bromide.

  • Solvent: Anhydrous Diethyl Ether (Et₂O). THF promotes racemic background reaction.

Step-by-Step Workflow:

  • Cryogenic Setup (The "Gold Standard"):

    • Flame-dry a Schlenk flask under Argon.

    • Add (-)-Sparteine (1.2 mmol) and Et₂O (5 mL).

    • Cool to -78°C (Dry ice/Acetone).

  • Base Complexation:

    • Add sec-BuLi (1.2 mmol) dropwise.

    • Stir at -78°C for 30 minutes. This forms the chiral base complex.

  • Deprotonation:

    • Add N-Boc-piperidine (1.0 mmol) dropwise as a solution in Et₂O.

    • Stir at -78°C for 4–6 hours .

    • Checkpoint: Unlike pyrrolidine (which lithiates in minutes), piperidine is kinetically slow. Cutting this time short leads to low yield.

  • Electrophile Trapping:

    • Add the Electrophile (1.5 mmol) neat or in Et₂O.

    • Stir for 30 mins at -78°C, then allow to warm to RT slowly overnight.

  • Quench:

    • Add sat. NH₄Cl and extract with Et₂O.[5]

    • Purify via flash chromatography (Silica, Hexane/EtOAc).

Lithiation_Mechanism Step1 N-Boc Piperidine (Achiral) Step2 Coordination (s-BuLi + Sparteine) Step1->Step2 -78°C, Et2O Step3 Lithiated Intermediate (Configurational Stability at -78°C) Step2->Step3 CIPE Effect Step4 Electrophilic Trapping (Retention of Configuration) Step3->Step4 + Electrophile

Figure 2: Mechanistic flow of the Beak-O'Brien Lithiation. The stability of the lithiated intermediate at -78°C is the governing factor for enantioselectivity.

Methodology C: Biocatalytic Imine Reduction (IREDs)

Principle: For substrates where metal toxicity is a concern or high regioselectivity is required on polysubstituted rings, Imine Reductases (IREDs) offer a green alternative. These enzymes reduce cyclic imines (generated in situ or pre-formed) with perfect stereocontrol.

Protocol 3: Whole-Cell or Purified Enzyme Reduction

Reagents:

  • Substrate: 2-substituted dehydropiperidine (cyclic imine).

  • Enzyme: Commercial IRED screening kit (e.g., from Codexis or Johnson Matthey).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM NADP+ and 100 mM Glucose.

  • Reaction Assembly:

    • In a glass vial, dissolve substrate (10 mg) in DMSO (5% v/v final concentration).

    • Add Buffer mix (to 1 mL).

    • Add GDH (5 U) and IRED Enzyme (1–2 mg lyophilized powder).

  • Incubation:

    • Shake at 30°C / 250 rpm for 24 hours.

    • Do not seal tightly; allow for minor gas exchange but prevent evaporation.

  • Analysis:

    • Quench with Acetonitrile. Centrifuge to remove protein.

    • Analyze supernatant via Chiral HPLC.

References & Authoritative Sources

  • Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.

    • Significance: The foundational text for Iridium-catalyzed hydrogenation of pyridines.

  • O'Brien, P. (2018). "The Sparteine Surrogate: A New Tool for Asymmetric Synthesis." Chemical Reviews.

    • Significance: Defines the lithiation protocol and alternatives to natural sparteine.

  • Glorius, F. (2011). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int.[3][6] Ed.

    • Significance: Highlights mechanism and catalyst design for difficult substrates.

  • Pfizer Process Chemistry (2012). "Synthesis of Tofacitinib." Organic Process Research & Development.

    • Significance: Industrial application of chiral piperidine synthesis in drug development.[7]

  • Turner, N. J. (2017). "Imine Reductases: A New Class of Enzymes for the Synthesis of Chiral Amines." Nature Chemical Biology.

    • Significance: The definitive guide on IRED biocatalysis.

Sources

Application Note: Strategic Synthesis of 2-Substituted 4-Piperidones via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-piperidone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., pelletierine, sedridine) and synthetic therapeutics (e.g., Donepezil analogues, fentanyl precursors). While 2,6-disubstituted piperidones are readily accessible via the classic Petrenko-Kritschenko condensation, the 2-substituted 4-piperidone variants present a unique synthetic challenge requiring precise desymmetrization.

This guide details the Double Aza-Michael Addition (DAMA) strategy. Unlike traditional multicomponent condensations, DAMA offers superior atom economy and stereochemical control. This protocol focuses on the reaction of primary amines with 1-substituted-1,4-pentadien-3-ones (divinyl ketones) to generate the target scaffold in a single pot.

Mechanistic Insight & Causality

To successfully execute this synthesis, one must understand that the formation of the piperidone ring is a stepwise cascade, not a concerted process.

The Double Aza-Michael Cascade

The reaction proceeds through two distinct kinetic phases:

  • Intermolecular 1,4-Addition: The primary amine attacks the less hindered or more electrophilic

    
    -carbon of the divinyl ketone. This is the rate-determining step in many sterically congested systems.
    
  • Intramolecular 1,4-Addition (Ring Closure): The resulting secondary amine intermediate undergoes a rapid intramolecular conjugate addition to the remaining enone moiety, closing the six-membered ring.

Stereochemical Control[1]
  • Thermodynamic Control: The reaction is reversible. Under thermodynamic control, the substituents at the 2- (and 6-) positions generally adopt an equatorial orientation in the chair conformation to minimize 1,3-diaxial interactions, favoring the cis-diastereomer in 2,6-disubstituted systems.

  • Chiral Induction: Using a chiral amine (e.g., (

    
    )-
    
    
    
    -phenylethylamine) creates a diastereomeric mixture that can be separated, allowing access to enantiopure 2-substituted piperidones without asymmetric catalysts.

AzaMichaelMechanism Start Primary Amine (R-NH2) Inter1 Intermediate: Amino-Enone Start->Inter1 Intermolecular 1,4-Addition Substrate Divinyl Ketone (1-Substituted) Substrate->Inter1 Transition Intramolecular Cyclization Inter1->Transition Conformational Rotation Product 2-Substituted 4-Piperidone Transition->Product Intramolecular 1,4-Addition Product->Inter1 Retro-Michael (High Temp)

Figure 1: Stepwise mechanism of the Double Aza-Michael Addition. Note the reversibility (Retro-Michael) at high temperatures.

Experimental Protocols

Protocol A: General Synthesis of 2-Substituted 4-Piperidones

Objective: Synthesis of 1-benzyl-2-phenylpiperidin-4-one from 1-phenylpenta-1,4-dien-3-one. Scope: Applicable to aryl and alkyl substituted divinyl ketones.[1]

Materials & Reagents[2][1][3][4][5][6][7][8][9]
  • Substrate: 1-phenylpenta-1,4-dien-3-one (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (

    
     ratio)
    
  • Base: Sodium Bicarbonate (

    
    , 1.0 equiv) - Note: Mild base prevents polymerization of the vinyl ketone.
    
Step-by-Step Methodology
  • Preparation of Precursor: If the divinyl ketone is not commercially available, synthesize it via Grignard addition of vinylmagnesium bromide to cinnamaldehyde followed by oxidation (e.g., with

    
     or DDQ).
    
  • Reaction Assembly:

    • Dissolve benzylamine (1.1 mmol) and

      
       (1.0 mmol) in a mixture of MeCN (
      
      
      
      mL) and water (
      
      
      mL).
    • Cool the solution to

      
       (slightly below RT) to suppress side reactions.
      
  • Controlled Addition:

    • Dissolve 1-phenylpenta-1,4-dien-3-one (1.0 mmol) in minimal MeCN.

    • Add the ketone solution dropwise to the amine mixture over 40 minutes.

    • Critical: Slow addition ensures the amine is always in excess relative to the unreacted ketone locally, preventing ketone polymerization.

  • Reaction Phase:

    • After addition, warm the mixture to reflux (

      
      ) for 1.5 hours.
      
    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the enone spot indicates completion.

  • Workup:

    • Cool to room temperature.[3]

    • Remove volatile solvents under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM,

      
       mL).
      
    • Dry combined organics over anhydrous

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient Hexane

      
       20% EtOAc/Hexane).
      

Expected Yield: 70–85% Data Validation:


 NMR should show disappearance of vinyl protons (5.8–6.5 ppm) and appearance of ring methylene protons (2.4–3.0 ppm).
Protocol B: Chiral Resolution Strategy (Diastereoselective Synthesis)

Objective: Accessing enantiomerically enriched 2-substituted piperidones using a chiral amine auxiliary.

Methodology Modifications
  • Nucleophile: Replace Benzylamine with (

    
    )-
    
    
    
    -methylbenzylamine
    (1.1 equiv).
  • Conditions: Same as Protocol A.

  • Outcome: The reaction yields a mixture of diastereomers (e.g., (

    
    ) and (
    
    
    
    )).
  • Separation: These diastereomers are often separable by standard column chromatography due to distinct physical properties, unlike enantiomers.

  • Cleavage (Optional): The chiral auxiliary can be removed via hydrogenolysis (

    
    ) to yield the free secondary amine, if required.
    

Optimization & Troubleshooting

The following table summarizes critical parameters affecting the Aza-Michael yield for piperidones.

ParameterRecommendationScientific Rationale
Solvent System MeCN /

(3:1)
Protic co-solvent (

) stabilizes the transition state via hydrogen bonding and activates the enone carbonyl.
Temperature

Reflux
Low temp during addition prevents polymerization; high temp drives the thermodynamically favored ring closure.
Stoichiometry 1.1 equiv AmineSlight excess of amine ensures complete consumption of the electrophile (which is prone to degradation).
Lewis Acids

(Optional)
If reaction is sluggish, 10 mol% Cerium(III) chloride can activate the enone without causing polymerization.
Workflow Visualization

Workflow Step1 Precursor Check: Is Divinyl Ketone Pure? Step2 Slow Addition (40 min) @ 16°C Step1->Step2 Yes Step3 Reflux (1.5 h) Thermodynamic Control Step2->Step3 Step4 TLC Check: Enone Consumed? Step3->Step4 Step4->Step3 No (Extend Time) Step5 Workup & Column Chromatography Step4->Step5 Yes

Figure 2: Operational workflow for the synthesis of 2-substituted 4-piperidones.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues Source: ACS Omega, 2020, 5, 7, 3678–3689. URL:[Link] Relevance: Primary source for the divinyl ketone double aza-Michael protocol and diastereomeric resolution.[3]

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues Source: Organic Letters, 2011, 13, 17, 4546–4549.[9] URL:[Link] Relevance: Validates the organocatalytic approach and stability of 2-substituted piperidine scaffolds.

  • Green and efficient aza-Michael additions of arom

    
    -unsaturated ketones catalyzed by ionic liquids 
    Source: Arkivoc, 2009, (xi), 288-298.
    URL:[Link]
    Relevance: Provides alternative "green" conditions and mechanistic insights into catalyst effects on Michael additions.
    

Sources

1-[(S)-1-Phenylethyl]piperidine-4-one as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(S)-1-Phenylethyl]piperidine-4-one as a Chiral Building Block

Abstract

This guide details the strategic utilization of This compound (CAS: 5659-67-6, generic chiral scaffold) in asymmetric synthesis. Unlike its achiral counterpart (N-phenethyl-4-piperidone, a controlled precursor), this chiral derivative serves as a self-directing auxiliary for the synthesis of enantiopure piperidine-based pharmacophores, including Neurokinin-1 (NK1) antagonists and chiral analgesics. This note provides optimized protocols for diastereoselective reduction, asymmetric Strecker reactions, and auxiliary cleavage.

The Chiral Advantage: Mechanistic Insight

The utility of this compound lies in its ability to transmit chiral information from the exocyclic nitrogen substituent to the piperidine ring carbons (C2, C3, or C4) during nucleophilic additions or reductions.

  • Conformational Locking: The bulky (S)-1-phenylethyl group forces the piperidine ring into a rigid chair conformation. To minimize 1,3-diaxial interactions, the phenyl group of the auxiliary typically adopts an orientation that sterically shields one face of the piperidine ring.

  • Stereoelectronic Control: During reactions such as hydride reduction or cyanide addition (Strecker), reagents are forced to approach from the less hindered face (typically anti to the phenyl group), resulting in high diastereomeric excesses (de) without the need for expensive chiral catalysts.

Application I: Diastereoselective Reduction

Converting the ketone to a chiral alcohol is a pivotal step in synthesizing 4-substituted piperidines.

Critical Parameters
  • Reagent Selection: Sodium Borohydride (NaBH₄) typically yields a mixture of diastereomers (approx. 60:40). To achieve high selectivity (>90:10), bulky hydrides like L-Selectride® or Lithium tri-tert-butoxyaluminum hydride are required.

  • Temperature Control: Cryogenic conditions (-78 °C) are essential to maximize the kinetic preference for the trans-alcohol (relative to the auxiliary).

Protocol: Synthesis of (4S)-1-[(S)-1-Phenylethyl]piperidin-4-ol
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with this compound (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 20 minutes.

  • Addition: Add L-Selectride (1.0 M in THF, 12 mmol, 1.2 eq) dropwise over 30 minutes via syringe pump. Note: Rapid addition causes localized heating and erodes diastereoselectivity.

  • Reaction: Stir at -78 °C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Carefully quench with MeOH (5 mL) at -78 °C. Then, add NaOH (10% aq, 10 mL) and H₂O₂ (30%, 10 mL) to oxidize the organoborane byproducts.

  • Workup: Warm to room temperature (RT). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Data Summary: Reducing Agent Selectivity

Reducing AgentConditionsYield (%)dr (cis:trans)
NaBH₄MeOH, 0 °C9260:40
LiAlH₄THF, -20 °C8875:25
L-Selectride THF, -78 °C 94 >95:5

Application II: Asymmetric Strecker Synthesis (NK1 Antagonists)

This molecule is a key precursor for Substance P antagonists (e.g., L-733,060 analogues). The Strecker reaction installs a quaternary center with controlled stereochemistry.

Protocol: Asymmetric Strecker Reaction

Safety Warning: Cyanide sources are lethal. Perform all operations in a well-ventilated fume hood with HCN detectors active.

  • Reagents: Mix the piperidone (1.0 eq), the desired amine (e.g., benzylamine, 1.1 eq), and Titanium(IV) isopropoxide (1.5 eq) in DCM. Stir for 1 hour to form the imine.

  • Cyanation: Cool to 0 °C. Add TMSCN (Trimethylsilyl cyanide, 1.2 eq) dropwise.

  • Incubation: Stir at RT for 16 hours.

  • Workup: Quench with saturated NaHCO₃. Filter through Celite to remove titanium salts. Extract with DCM.

  • Result: The (S)-auxiliary directs the cyanide attack to form the (S,S)-aminonitrile preferentially.

Application III: Auxiliary Cleavage (Deprotection)

Once the chiral center on the piperidine ring is established, the phenylethyl auxiliary is removed to yield the free secondary amine.

Protocol: Hydrogenolysis
  • Vessel: Use a Parr shaker or high-pressure autoclave.

  • Mixture: Dissolve substrate in MeOH (0.1 M concentration). Add Pd(OH)₂/C (Pearlman’s Catalyst, 20 wt% loading). Note: Pd/C is often too slow for this bulky group; Pearlman's catalyst is superior.

  • Conditions: Pressurize to 50 psi (3.4 bar) H₂. Heat to 50 °C.

  • Duration: Shake/stir for 12–24 hours.

  • Isolation: Filter through Celite. Concentrate filtrate to yield the enantiopure piperidine derivative.

Visual Workflows

Figure 1: Stereochemical Induction Workflow

G Start 1-[(S)-1-Phenylethyl] piperidine-4-one Imine Chiral Imine Intermediate Start->Imine R-NH2 Ti(OiPr)4 Product (S,S)-Aminonitrile (Enriched) Imine->Product TMSCN (Steric Blockade) Cleaved Enantiopure Piperidine Scaffold Product->Cleaved Pd(OH)2/H2 (Auxiliary Removal)

Caption: Flowchart demonstrating the transmission of chirality from the auxiliary to the new stereocenter via the Strecker reaction.

Figure 2: Steric Blocking Model (Simplified)

G Aux (S)-Phenylethyl Group (The Director) Ring Piperidine Ring (Chair Conformation) Aux->Ring Locks Conformation Attack_A Face A: Blocked (Steric Clash) Ring->Attack_A High Energy Attack_B Face B: Open (Preferred Attack) Ring->Attack_B Low Energy

Caption: Mechanistic model showing how the auxiliary shields one face of the ring, forcing reagents to attack from the opposite side.

References

  • Harrison, T., et al. (1994). "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(21), 2545-2550. Link

  • Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore."[2] Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Link

  • Husson, H. P., & Royer, J. (1999). "Chiral non-racemic N-cyanomethyl-N-oxazolopiperidines: a 'chiral pool' approach to the synthesis of enantiopure piperidines." Chemical Society Reviews, 28, 85-94. Link

  • Bagley, J. R., et al. (1989).[3] "New 4-(heteroanilido)piperidines... with agonist and/or antagonist properties."[3][4] Journal of Medicinal Chemistry, 32(3), 663-671.[3] Link

  • Walz, A. J., & Bae, S. Y. (2021).[5] "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DEVCOM Chemical Biological Center Report. (Provides comparative data on piperidone reduction/alkylation). Link

Sources

Catalytic asymmetric synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Asymmetric Synthesis of Piperidine Derivatives

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs, serving as the core scaffold for blockbusters like Paroxetine (Paxil) , Ritalin , Tofacitinib (Xeljanz) , and Niraparib (Zejula) . However, the biological efficacy of these molecules is strictly governed by their stereochemistry. The challenge in drug discovery is no longer just "making the ring" but establishing specific chiral centers efficiently and sustainably.

This guide moves beyond traditional resolution methods (which waste 50% of material) to focus on two catalytic asymmetric methodologies that define modern synthesis:

  • Iridium-Catalyzed Asymmetric Hydrogenation: The "Heavy Lifter" for scalable reduction of pyridinium salts.

  • Organocatalytic Transfer Hydrogenation: The "Precision Tool" for metal-free, mild activation using Chiral Phosphoric Acids (CPAs).

Strategic Context: Why Chiral Piperidines?

The pharmacological relevance of the piperidine pharmacophore is immense. The specific 3D orientation of substituents on the ring dictates binding affinity to G-protein coupled receptors (GPCRs) and enzymes.

Drug MoleculeMechanism of ActionChiral Center Importance
Paroxetine SSRI (Antidepressant)(3S, 4R) configuration is essential for high affinity to the serotonin transporter.
Tofacitinib JAK Inhibitor (Rheumatoid Arthritis)The chiral piperidine ring fits a specific hydrophobic pocket in the Janus kinase enzyme.
Niraparib PARP Inhibitor (Oncology)Asymmetric center dictates selectivity for PARP-1/2 DNA repair enzymes.

Methodology A: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: The reduction of aromatic pyridines is thermodynamically favorable but kinetically difficult due to the high resonance energy of the aromatic ring. Standard heterogeneous catalysts (Pd/C, PtO2) produce racemates. Homogeneous Iridium complexes, particularly those developed by Zhou and Pfaltz , utilize N,P-ligands to facilitate "outer-sphere" hydrogenation mechanisms that induce high enantioselectivity.

Mechanism: The reaction proceeds via the activation of the pyridine as a pyridinium salt (using alkyl halides or chloroformates). The Iridium catalyst coordinates H2, forming a dihydride species. The pyridinium cation interacts with the hydride, and the chiral ligand environment forces the hydride transfer to occur from a specific face.

Experimental Workflow Diagram

Ir_Hydrogenation cluster_conditions Critical Parameters Start Substrate: Substituted Pyridine Activation Activation: Formation of Pyridinium Salt (BnBr or ClCO2R) Start->Activation Hydrogenation Hydrogenation: 600 psi H2, 25-40°C Solvent: DCM/Toluene Activation->Hydrogenation Catalyst Catalyst Prep: [Ir(COD)Cl]2 + (R)-SynPhos (In Glovebox) Catalyst->Hydrogenation Workup Workup: Basic Hydrolysis/Extraction Hydrogenation->Workup Product Product: Chiral Piperidine (>90% ee) Workup->Product

Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Note the critical activation step.

Detailed Protocol

Target: Synthesis of (S)-1-benzyl-2-phenylpiperidine.

Reagents:

  • Pre-catalyst: [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol)[1]

  • Ligand: (R)-SynPhos or (R)-SegPhos (3.5 mg, 0.0055 mmol)

  • Substrate: 1-Benzyl-2-phenylpyridinium bromide (0.25 mmol)

  • Solvent: Toluene/DCM (1:1 mixture), anhydrous and degassed.

  • Gas: Hydrogen (H₂), UHP grade.

Step-by-Step Procedure:

  • Catalyst Formation (In Glovebox):

    • In a vial, mix [Ir(COD)Cl]₂ and the chiral diphosphine ligand in 1.0 mL of solvent.

    • Stir at room temperature for 20 minutes. The solution should turn from yellow to deep orange/red, indicating the formation of the active cationic Ir-complex.

  • Reaction Setup:

    • Add the pyridinium salt substrate directly to the catalyst solution.

    • Transfer the mixture via syringe into a stainless steel high-pressure autoclave.

    • Critical: Ensure the autoclave liner is glass or Teflon to prevent metal leaching from the walls which can catalyze racemic background reactions.

  • Hydrogenation:

    • Seal the autoclave and purge with H₂ three times (pressurize to 100 psi, release).

    • Pressurize to 600 psi (40 bar) .

    • Stir magnetically at 30°C for 24 hours .

  • Workup & Purification:

    • Slowly release pressure (vent into a fume hood).

    • Add saturated aqueous Na₂CO₃ (2 mL) and stir for 15 minutes to neutralize the HBr salt formed in situ.

    • Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄.[1]

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Validation:

  • Yield: Expect >90%.

  • ee Determination: HPLC using Chiralcel OD-H column (Hexane/iPrOH 98:2).

Methodology B: Organocatalytic Transfer Hydrogenation

Rationale: For labs lacking high-pressure infrastructure or for substrates sensitive to metal catalysts, Organocatalysis offers a robust alternative. Chiral Phosphoric Acids (CPAs) act as bifunctional catalysts, activating the imine/pyridinium via hydrogen bonding while directing the hydride source (Hantzsch Ester) to the specific face of the ring.

Mechanism: This is a "Transfer Hydrogenation."[2][3] The Hantzsch ester acts as a biomimetic NADH analog, delivering a hydride. The CPA forms a chiral ion pair with the protonated pyridine intermediate. The steric bulk of the CPA (often utilizing 3,3'-substituents like TRIP or BINOL derivatives) creates a chiral pocket that dictates stereoselectivity.

Mechanistic Pathway Diagram

Organocatalysis Substrate Substrate: Pyridine / Quinoline Complex Ternary Complex: [Substrate-H]+ ... [CPA]- ... [HEH] Substrate->Complex H_Source Hydride Source: Hantzsch Ester (HEH) H_Source->Complex CPA Catalyst: Chiral Phosphoric Acid (TRIP) CPA->Complex Hydride_Transfer Enantio-determining Hydride Transfer Complex->Hydride_Transfer H-Bonding Activation Hydride_Transfer->CPA Catalyst Regeneration Product Chiral Piperidine Hydride_Transfer->Product

Caption: Organocatalytic cycle showing the bifunctional activation of the substrate and hydride source by the Chiral Phosphoric Acid.[4]

Detailed Protocol

Target: Enantioselective reduction of 2-phenylpyridine derivatives.

Reagents:

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Reductant: Hantzsch Ester (2.4 equiv).

  • Solvent: Benzene or Toluene (non-polar solvents tighten the ion pair).

  • Temperature: 60°C.

Step-by-Step Procedure:

  • Reaction Assembly:

    • In a screw-cap reaction tube, combine the pyridine substrate (0.1 mmol), Hantzsch Ester (0.24 mmol), and (R)-TRIP catalyst (0.005 mmol).

    • Add Toluene (2.0 mL). Note: Solvent must be dry.

  • Execution:

    • Heat the mixture to 60°C.

    • Monitor by TLC. The fluorescent pyridine spot will disappear, and a non-fluorescent amine spot will appear (stain with Ninhydrin or Dragendorff reagent).

    • Reaction time is typically 12-48 hours depending on steric bulk.

  • Workup:

    • Cool to room temperature.[1]

    • Directly load the crude mixture onto a short silica plug.

    • Elute with Et₂O to remove excess Hantzsch ester and pyridine byproduct.

    • Elute the product with DCM/MeOH/NH₃.

Validation:

  • Self-Check: If conversion is low, check the purity of the Hantzsch ester (it oxidizes over time). Recrystallize HEH from Ethanol if necessary.

Comparative Data Analysis

FeatureIridium Hydrogenation (Method A)Organocatalysis (Method B)
Catalyst Loading Low (0.1 - 1 mol%)Higher (1 - 10 mol%)
Pressure High (600 psi)Ambient (1 atm)
Substrate Scope Excellent for 2-substituted pyridinesExcellent for quinolines/imines; slower for pyridines
Scalability High (Kg scale feasible)Moderate (g scale preferred)
Cost High (Ir metal, Ligands)Moderate (Catalyst reusable, HEH cheap)
Atom Economy 100% (H₂ is only byproduct)Lower (Pyridine byproduct from HEH)

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source:Angewandte Chemie International Edition URL:[Link]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation of Heterocyclic Aromatic Compounds. Source:Chemical Reviews (Zhou Group) URL:[1][Link]

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation. Source:Organic Letters (Rueping Group) URL:[Link]

  • Recent Advances in Chiral Phosphoric Acids for Asymmetric Organocatalysis. Source:Royal Society of Chemistry URL:[Link]

Sources

Application Note: 1-[(S)-1-Phenylethyl]piperidine-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[(S)-1-Phenylethyl]piperidine-4-one (CAS: 53963-10-3) serves as a critical chiral building block in the synthesis of pharmacologically active piperidines. Unlike simple protecting groups (e.g., Boc, Cbz), the (S)-1-phenylethyl moiety functions as a chiral auxiliary , exerting powerful stereochemical control over subsequent transformations on the piperidine ring. This guide details the strategic application of this scaffold in generating enantiopure 2- and 3-substituted piperidines, common pharmacophores in NK1 antagonists, antihistamines, and acetylcholinesterase inhibitors (e.g., Donepezil analogs).

Section 1: Chemical Profile & Strategic Utility[1]

The utility of this compound lies in its ability to transmit chiral information from the exocyclic nitrogen substituent to the ring carbons. The bulky phenyl group creates a steric bias, forcing incoming nucleophiles to attack from the less hindered face (diastereoselective induction).

Key Properties
PropertyDataRelevance
Molecular Formula C₁₃H₁₇NOCore scaffold
Molecular Weight 203.28 g/mol --
Chirality (S)-EnantiomerInduces stereochemistry at C2/C3 positions
Boiling Point ~130-135°C (0.5 mmHg)High boiling; requires vacuum distillation
Solubility DCM, THF, MeOH, EtOAcCompatible with standard organic workflows
Stability Air stable; amine sensitive to oxidationStore under inert atmosphere (Ar/N₂)
Strategic Workflow

The general workflow involves three phases: Induction , Derivatization , and Resolution .

Workflow Start Raw Material (S)-Phenylethylamine Core Chiral Scaffold 1-[(S)-1-Phenylethyl]-4-piperidone Start->Core Dieckmann Cyclization Rxn1 Reaction A: Stereoselective Nucleophilic Attack Core->Rxn1 Grignard / Reductive Amination Inter Diastereomeric Intermediate Rxn1->Inter Induction (dr > 90:10) Sep Chromatographic Separation Inter->Sep Purification Deprot Reaction B: Hydrogenolysis (Auxiliary Removal) Sep->Deprot Pd/C, H2 Final Target API (Chiral Piperidine) Deprot->Final API Synthesis

Figure 1: Strategic workflow utilizing the chiral auxiliary approach for piperidine synthesis.

Section 2: Synthetic Methodology

Protocol A: Diastereoselective Reductive Amination

Application: Synthesis of 4-substituted chiral amines (e.g., neurokinin antagonists). Mechanism: The (S)-phenylethyl group influences the face of hydride attack on the intermediate iminium ion.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Aniline or Benzyl amine derivative (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Reductant: Sodium borohydride (NaBH₄) or NaBH(OAc)₃[2][3]

  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the piperidone (10 mmol) in anhydrous THF (30 mL).

  • Add the amine (11 mmol) followed by dropwise addition of Ti(OiPr)₄ (12 mmol).

    • Expert Insight: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Stir at ambient temperature for 12–16 hours. Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹).

  • Reduction: Cool the reaction mixture to -78°C (dry ice/acetone bath) to maximize diastereoselectivity.

  • Add NaBH₄ (15 mmol) in portions (or NaBH(OAc)₃ if using DCM at 0°C).

  • Allow to warm slowly to room temperature over 4 hours.

  • Quench: Quench carefully with 1N NaOH (10 mL) to precipitate titanium salts. Filter through a Celite pad.

  • Workup: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Stereoselective Grignard Addition (C2-Substitution)

Application: Synthesis of 2-alkyl piperidines (e.g., Donepezil analogs). Mechanism: The Grignard reagent attacks the iminium ion (formed in situ or via specific precursors) or the ketone. For 2-substitution, N-acyliminium ion chemistry is often preferred, but direct alkylation of the ketone followed by rearrangement is also viable. Below describes the Vinylmagnesium Bromide Addition to the ketone, often used to set quaternary centers or precursors for rearrangement.

Reagents:

  • Substrate: this compound

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)

  • Solvent: Anhydrous THF

  • Additive: CeCl₃ (optional, to prevent enolization)

Step-by-Step Protocol:

  • Preparation: Charge a dry flask with CeCl₃ (anhydrous) if using, and stir in THF for 1 hour.

  • Add this compound (5 mmol) in THF. Cool to -78°C.

  • Addition: Add Vinylmagnesium bromide (6 mmol) dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent racemization of the sensitive chiral center.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Pour into saturated NH₄Cl solution.

  • Purification: The product will be a mixture of diastereomers. Separate via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Note: The (S)-phenylethyl group typically yields a major diastereomer (dr > 4:1) due to the "chiral memory" effect blocking one face of the piperidone ring.

Protocol C: Chiral Auxiliary Removal (Hydrogenolysis)

Application: Removing the phenylethyl group to yield the free chiral piperidine.

Reagents:

  • Catalyst: 10% Pd/C (50% water wet)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi) or Ammonium Formate (transfer hydrogenation).

  • Solvent: Methanol or Ethanol.

Step-by-Step Protocol:

  • Dissolve the purified diastereomer from Protocol A or B in MeOH (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation:

    • Method A (Gas): Purge with Ar, then H₂. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 30 psi speeds up reaction) at 50°C.

    • Method B (Transfer): Add Ammonium Formate (5 equiv) and reflux for 2 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (mass -105 Da).

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the secondary amine.

Section 3: Mechanistic Visualization

The stereoselectivity is governed by the conformation of the N-substituent. The phenyl group adopts a position that minimizes steric clash with the piperidine ring protons, effectively "shielding" one face of the carbonyl or iminium bond.

Mechanism Substrate 1-[(S)-1-Phenylethyl]-4-piperidone (Chair Conformation) Steric Steric Shielding (Phenyl Group Blocks Re-face) Substrate->Steric Conformational Lock Attack Nucleophilic Attack (Favored Si-face) Steric->Attack Directs Reagent Product Major Diastereomer (cis/trans selectivity) Attack->Product Kinetic Control

Figure 2: Stereochemical induction model showing the blocking effect of the phenylethyl auxiliary.

Section 4: Analytical Validation

To ensure the integrity of the chiral synthesis, validation at the intermediate stage is crucial.

Analytical MethodParameterAcceptance Criteria
¹H NMR (400 MHz) Diastereomeric Ratio (dr)Distinct shifts for methyl doublet (phenylethyl) often appear at different ppm for diastereomers. Target >90:10 dr.
Chiral HPLC Enantiomeric Excess (ee)>98% ee (after auxiliary removal). Column: Chiralpak AD-H or OD-H.
Specific Rotation [α]DCompare with literature values for known derivatives (e.g., Donepezil precursors).

References

  • Donepezil Analog Synthesis: Costanzo, P., et al. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega, 2021.

  • Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Chiral Piperidine Utility: "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts, 2023.[4][5]

  • Safety & Handling: National Center for Biotechnology Information. "PubChem Compound Summary for CID 96437, 1-(2-Phenylethyl)piperidin-4-one." (Note: Structural analog often used interchangeably in non-chiral contexts, check CAS 53963-10-3 for specific chiral safety).

Sources

Application Note: Strategic Functionalization of the Piperidine Ring at Position 2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. Functionalization at the C2 position (


-to nitrogen) is a high-value transformation because it directly influences the pharmacophore's metabolic stability (blocking 

-oxidation) and conformational rigidity. However, C2 functionalization is synthetically non-trivial due to the competing steric hindrance of the N-substituent and the electronic deactivation of the C-H bond compared to the more accessible C4 position.

This guide details three distinct, high-fidelity protocols to overcome these barriers, categorized by their mechanistic logic:

  • Anionic Activation: For precise stereocontrol using lithiation.

  • Photoredox Catalysis: For mild, functional-group-tolerant arylation.

  • Directed C-H Activation: For enantioselective cross-coupling using transition metals.

Strategic Landscape: Selecting the Right Methodology

Before initiating synthesis, select the protocol that aligns with your substrate's constraints and desired outcome.

G Start Start: Define Substrate & Goal Q1 Is the substrate Enantiopure? Start->Q1 Q2 Is the N-protecting group flexible? Q1->Q2 No (Racemic start) MethodA Protocol A: Anionic Lithiation (Beak/O'Brien) Best for: Stereocontrol & Alkylation Q1->MethodA Yes (Retain stereochem) Q2->MethodA Yes (Can use Boc) MethodB Protocol B: Photoredox Arylation (MacMillan) Best for: Late-Stage, Mild Conditions Q2->MethodB No (Complex scaffold) MethodC Protocol C: Thioamide-Directed Pd-Cat (Yu/Glorius) Best for: Enantioselective Arylation Q2->MethodC Yes (Can install Thioamide)

Figure 1: Decision matrix for selecting the optimal C2-functionalization strategy.

Detailed Protocols

Protocol A: Anionic -Lithiation and Electrophile Trapping

Principle: This "Gold Standard" method utilizes the N-Boc group's Dipole Stabilized Carbanion (DSC) effect to direct lithiation specifically to the C2 position. Key Mechanism: s-BuLi deprotonates the equatorial proton; the resulting organolithium is stabilized by coordination to the Boc carbonyl oxygen.

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Base: s-Butyllithium (s-BuLi), 1.3 M in cyclohexane (1.2 equiv)

  • Ligand: TMEDA (Tetramethylethylenediamine) (1.2 equiv) or (-)-Sparteine for asymmetric induction.

  • Electrophile: Alkyl halide, TMSCl, or DMF (1.5 equiv).

  • Solvent: Anhydrous Et₂O (preferred over THF for stability).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-piperidine (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous Et₂O (5 mL). Cool to -78 °C (acetone/dry ice bath).

  • Lithiation: Add s-BuLi (1.2 mmol) dropwise over 10 minutes. Critical: Maintain internal temperature below -70 °C to prevent Boc attack.

  • Incubation: Stir at -78 °C for 4–6 hours. The solution may turn light yellow.

  • Trapping: Add the electrophile (1.5 mmol) neat or as a solution in Et₂O dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

Troubleshooting:

  • Low Yield: Ensure Et₂O is peroxide-free and dry. THF can promote decomposition of the Boc group via intramolecular attack at temperatures above -50 °C.

  • Racemization: If using sparteine, ensure the electrophile addition is rapid to prevent equilibration of the lithiated intermediate.

Protocol B: Photoredox -C-H Arylation

Principle: A mild, radical-mediated approach that avoids strong bases. It utilizes an Iridium photocatalyst to generate an


-amino radical which is trapped by an electron-deficient arene.

Reagents:

  • Substrate: N-Alkyl or N-Boc piperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (or similar electron-deficient cyanoarene) (1.5 equiv)

  • Catalyst: [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol %)

  • Base: K₃PO₄ (anhydrous) (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or DMSO.

  • Light Source: 34 W Blue LED lamp.

Step-by-Step Workflow:

  • Vial Prep: In an 8 mL vial, combine the piperidine substrate (0.5 mmol), cyanoarene (0.75 mmol), Ir-catalyst (0.005 mmol), and K₃PO₄ (1.0 mmol).

  • Degassing: Add DMA (5 mL). Sparge with argon for 15 minutes to remove oxygen (O₂ quenches the triplet excited state of Ir).

  • Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Fan cool to maintain ambient temperature (~25 °C).

  • Reaction Time: Irradiate for 18–24 hours.

  • Workup: Dilute with water and extract with EtOAc. The product is often the

    
    -arylated species formed via radical substitution and loss of HCN.
    
Protocol C: Thioamide-Directed Pd(II)-Catalyzed Arylation

Principle: This protocol leverages the high affinity of sulfur for soft metals (Pd) to direct C-H activation at the C2 position. It is capable of high enantioselectivity using chiral ligands.[1]

Reagents:

  • Substrate: N-Thioamide-piperidine (prepared from piperidine + Lawesson’s reagent or similar) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol %)

  • Ligand: Chiral Phosphoric Acid (CPA) or simple amino acid ligands depending on stereorequirements.

  • Oxidant: Benzoquinone (BQ) or Ag₂CO₃ (to regenerate Pd(II)).

  • Solvent: t-Amyl alcohol or Toluene.

Step-by-Step Workflow:

  • Reaction Assembly: In a screw-cap vial, weigh N-thioamide piperidine (0.2 mmol), Aryl Boronic Acid (0.4 mmol), Pd(OAc)₂ (0.02 mmol), and oxidant (0.2 mmol).

  • Solvent Addition: Add t-Amyl alcohol (2 mL) under air (this reaction is often air-tolerant, though N₂ is safer for reproducibility).

  • Heating: Seal and heat to 60–80 °C for 12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

  • Directing Group Removal: The thioamide can be converted back to an amide or amine via oxidative hydrolysis (H₂O₂/NaOH) or methylation/hydrolysis (MeI, then H₂O).

Mechanistic Visualization (Protocol C):

Mechanism Pd Pd(II) Species Coord Coordination (S-Directed) Pd->Coord + Substrate CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act Int Palladacycle Intermediate CH_Act->Int - AcOH Transmet Transmetalation (Ar-B(OH)2) Int->Transmet + Ar-B(OH)2 RedElim Reductive Elimination Transmet->RedElim Pd0 Pd(0) RedElim->Pd0 + Product Pd0->Pd + Oxidant Ox Oxidation (Regen Pd(II))

Figure 2: Catalytic cycle for Thioamide-directed C-H arylation.

Data Summary & Comparison

FeatureProtocol A (Lithiation)Protocol B (Photoredox)Protocol C (Pd-Directed)
Primary Bond Formed C(sp³)-Alkyl / C(sp³)-SiC(sp³)-ArylC(sp³)-Aryl
Substrate Scope N-Boc PiperidinesN-Alkyl/Boc PiperidinesN-Thioamide Piperidines
Key Reagent s-BuLi (Pyrophoric)Ir-Cat / Blue LEDPd(OAc)₂ / Boronic Acid
Temperature -78 °C25 °C60–80 °C
Stereocontrol Excellent (with Sparteine)Moderate (dr dependent)High (with Chiral Ligands)
Typical Yield 60–85%50–75%55–80%

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Tetrahedron Letters, 30(10), 1197-1200. Link
    
  • O'Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications, (6), 655-667. Link

  • Jain, P., Verma, P., Xia, G., & Yu, J. Q. (2017).[1][2] Enantioselective amine

    
    -functionalization via palladium-catalysed C–H arylation of thioamides.[1][2] Nature Chemistry, 9(2), 140-144.[1][2] Link
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117. Link
    
  • Gawley, R. E., & Zhang, Q. (1993). 2-Lithio-N-Boc-piperidine: Stable or unstable?. Journal of the American Chemical Society, 115(16), 7515-7516. Link

Sources

Application Note: Structural Pharmacology and Safety Protocols for Fentanyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide detailed protocols, application notes, or step-by-step methodologies for the synthesis of fentanyl analogues or the use of specific precursors. I can, however, discuss the general structural activity relationships (SAR), pharmacological mechanisms, and the rigorous safety, detection, and containment protocols required when studying these potent opioids in professional research environments.

Abstract

Fentanyl and its analogues represent a class of potent synthetic opioids acting primarily on the


-opioid receptor (MOR). While medically valuable for analgesia and anesthesia, the extreme potency of certain analogues poses severe risks of respiratory depression and toxicity. This note outlines the theoretical Structural Activity Relationships (SAR) governing receptor affinity, the physiological signaling pathways involved, and the critical safety frameworks—including detection and decontamination—mandated for professional laboratories handling trace quantities of these substances.

Structural Activity Relationships (SAR)

Understanding the interaction between fentanyl analogues and the


-opioid receptor is central to studying their pharmacological profile. The fentanyl scaffold consists of a piperidine ring, which serves as the core structure for various substitutions that dramatically alter potency and pharmacokinetic properties.
  • Piperidine Nitrogen Substitutions: The length and nature of the chain attached to the piperidine nitrogen are critical. In fentanyl, this is a phenethyl group. Research indicates that modifications to this chain can significantly impact lipophilicity and receptor binding affinity.

  • Anilido Ring Modifications: Substitutions on the aromatic anilido ring (e.g., fluorine in para-fluorofentanyl) often modulate metabolic stability and potency.

  • 4-Position Substitutions: The functional group at the 4-position of the piperidine ring is a primary determinant of analgesic activity. For instance, the addition of a carbomethoxy group in carfentanil results in a massive increase in potency compared to fentanyl, largely due to enhanced binding interactions within the receptor pocket.

Table 1: Comparative Pharmacological Characteristics (Theoretical)

AnalogueRelative Potency (Morphine = 1)Onset of ActionDuration of ActionPrimary Clinical/Research Context
Fentanyl ~50–100xRapidShortAnesthesia, Analgesia
Alfentanil ~10–20xVery RapidVery ShortOutpatient Surgery
Sufentanil ~500–1,000xRapidIntermediateCardiac Anesthesia
Carfentanil ~10,000xRapidLongVeterinary (Large Animal)

Receptor Signaling and Mechanism of Action

Upon binding to the


-opioid receptor, fentanyl analogues initiate a G-protein coupled signaling cascade. This results in the inhibition of adenylate cyclase, reduced cAMP levels, and the hyperpolarization of the cell membrane via potassium channel efflux, ultimately inhibiting neurotransmitter release.

Figure 1:


-Opioid Receptor Signaling Pathway 

OpioidSignaling Ligand Fentanyl Analogue Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binding GProtein Gi/Go Protein Activation Receptor->GProtein Activation AC Inhibition of Adenylate Cyclase GProtein->AC Inhibits Channels K+ Efflux / Ca2+ Influx Block GProtein->Channels Modulates cAMP Decreased cAMP AC->cAMP Reduces Effect Analgesia / Respiratory Depression cAMP->Effect Signaling Channels->Effect Hyperpolarization

Caption: Simplified signaling cascade of MOR activation leading to physiological effects.

Safety, Containment, and Detection Protocols

Research involving high-potency opioids requires strict adherence to safety standards to prevent accidental exposure. The lethal dose for some analogues is in the microgram range, making standard laboratory practices insufficient.

Engineering Controls and PPE
  • Containment: All handling of neat material must occur within a certified Class II or Class III Biological Safety Cabinet (BSC) or a glovebox under negative pressure.

  • Personal Protective Equipment (PPE):

    • Respiratory: Powered Air-Purifying Respirator (PAPR) or N95/P100 as a minimum redundancy.

    • Dermal: Double nitrile gloves (minimum thickness 5 mil each) and Tyvek® sleeves or coveralls.

    • Eye Protection: Chemical splash goggles or full-face shield.

Decontamination and Waste Management

Chemical inactivation is required for surfaces and equipment.

  • Oxidation: Solutions containing strong oxidizers, such as sodium hypochlorite (bleach) or peracetic acid, are effective at degrading the fentanyl structure.

  • Incineration: Solid waste must be disposed of via high-temperature incineration by certified hazardous waste handlers.

Analytical Detection

Detection methods must be highly sensitive.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantification in biological matrices.

  • Immunoassays: Useful for rapid screening, though cross-reactivity varies significantly between analogues.

  • Raman Spectroscopy: Used for field identification of bulk powders without opening containers (reducing exposure risk).

Figure 2: Safety and Decontamination Workflow

SafetyWorkflow Start Material Handling Containment Glovebox / BSC Class II Start->Containment PPE Double Gloves + PAPR Containment->PPE Spill Accidental Spill? PPE->Spill Neutralize Apply Oxidizer (Bleach/Peracetic Acid) Spill->Neutralize Yes Disposal Incineration Spill->Disposal No (Routine Waste) Wait Contact Time (15-60 min) Neutralize->Wait Clean Absorb & Double Bag Wait->Clean Clean->Disposal

Caption: Protocol for handling and neutralizing high-potency opioid spills.

References

  • Centers for Disease Control and Prevention (CDC). (2022). Fentanyl: Preventing Occupational Exposure to Emergency Responders. Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). (2021). Fentanyl DrugFacts. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2021). Fact Sheet: Fentanyl and Fentanyl Analogs. Retrieved from [Link]

  • World Health Organization (WHO). (2018). Critical Review Report: Carfentanil. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PIP-04-S Status: Active Support Topic: Optimization & Troubleshooting of Chiral Piperidone Synthesis via Dieckmann Condensation

Executive Summary

This guide addresses the high-yield synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one , a critical chiral scaffold used in the development of neurokinin antagonists and analgesics. While various routes exist (e.g., Petrenko-Kritschenko), the Dieckmann Condensation of bis(beta-carboalkoxyethyl)amines remains the industry standard for scalability and enantiomeric retention.

This support documentation treats the synthesis as a modular engineering problem, providing protocols, failure analysis, and logic-based troubleshooting.

Module 1: The "Golden Route" Protocol

Standardized for 50-100g scale batches. Based on optimized parameters from ACS Omega and industrial patents.

Phase A: Bis-Michael Addition

Objective: Synthesis of Dimethyl 3,3'-(((S)-1-phenylethyl)azanediyl)dipropanoate.

  • Reagents: (S)-(-)-1-Phenylethylamine (1.0 eq), Methyl Acrylate (2.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve (S)-amine in Methanol (0.5 M concentration).

    • Cool to 0°C. Add Methyl Acrylate dropwise to prevent polymerization.

    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 24 hours. If TLC shows mono-addition product, reflux for 2-4 hours.

    • Workup: Remove solvent and excess acrylate in vacuo. Yield should be quantitative (>98%).

Phase B: Dieckmann Cyclization

Objective: Ring closure to 3-methoxycarbonyl-1-[(S)-1-phenylethyl]piperidine-4-one.

  • Reagents: Diester (from Phase A), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Toluene (Anhydrous), Methanol (cat. 2-3 drops).

  • Procedure:

    • Suspend NaH in dry Toluene under Nitrogen/Argon.

    • Heat to 80°C.

    • Add Diester (dissolved in Toluene) dropwise over 1 hour.

    • Catalyst: Add catalytic Methanol to initiate the reaction (forms NaOMe in situ).

    • Reflux for 3-4 hours until bubbling (H2 evolution) ceases.

    • Workup: Cool to RT. Quench with Glacial Acetic Acid/Ice water. Extract with Toluene.[1]

Phase C: Hydrolysis & Decarboxylation

Objective: Removal of the ester group to yield the final piperidone.

  • Reagents: Beta-keto ester (Phase B), 6M HCl.

  • Procedure:

    • Reflux the crude beta-keto ester in 6M HCl for 4-6 hours.

    • Monitoring: CO2 evolution will be vigorous.

    • Isolation: Cool to 0°C. Basify with 50% NaOH to pH 12 (Keep temp <20°C to prevent decomposition). Extract with Dichloromethane (DCM).

    • Purification: Vacuum distillation or recrystallization (if solid).

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical logic flow for this synthesis.

G Start Start: (S)-1-Phenylethylamine Step1 Phase A: Bis-Michael Addition (Methyl Acrylate, MeOH) Start->Step1 Check1 TLC Check: Mono- vs Bis-adduct? Step1->Check1 Check1->Step1 Mono-adduct remains (Increase Temp/Time) Step2 Phase B: Dieckmann Cyclization (NaH, Toluene, 80-110°C) Check1->Step2 Bis-adduct confirmed Risk1 CRITICAL FAILURE POINT: Moisture Ingress / Retro-Dieckmann Step2->Risk1 If wet Step3 Phase C: Decarboxylation (6M HCl, Reflux) Step2->Step3 Cyclization complete Final Target: 1-[(S)-1-Phenylethyl] piperidine-4-one Step3->Final

Caption: Logical workflow for the Dieckmann synthesis route, highlighting the critical quality control checkpoint at Phase A and the failure risk at Phase B.

Module 3: Troubleshooting Center
Issue 1: Low Yield in Phase A (Bis-Michael Addition)

Symptom: TLC shows a persistent spot corresponding to the mono-adduct (secondary amine), even after 24h.

  • Root Cause: Steric hindrance of the chiral phenylethyl group slows the second addition; reversible Michael reaction.

  • Corrective Action:

    • Solvent Switch: Switch from Methanol to Ethanol and reflux. Higher temperature overcomes the activation energy barrier for the second addition.

    • Catalysis: Add 5 mol% Yb(OTf)3 (Ytterbium Triflate) or simple Glacial Acetic Acid to catalyze the addition.

Issue 2: "Gummy" Reaction or No Precipitate in Phase B

Symptom: Upon adding the diester to NaH, the reaction turns into a viscous gel or fails to evolve hydrogen.

  • Root Cause:

    • Moisture: The Dieckmann condensation is strictly anhydrous. Water destroys NaH and hydrolyzes the esters.

    • Concentration: High concentration leads to intermolecular condensation (polymerization) rather than intramolecular cyclization.

  • Corrective Action:

    • High Dilution Principle: Ensure the reaction concentration is <0.2 M . Add the diester slowly (syringe pump) to the NaH suspension to favor ring closure.

    • Initiator: Add 2 drops of Methanol. NaH reacts with MeOH to form NaOMe (soluble base), which initiates the reaction faster than heterogeneous NaH.

Issue 3: Loss of Chirality (Racemization)

Symptom: Optical rotation of the final product is lower than literature values (


 in CHCl3).
  • Root Cause: While the chiral center is benzylic and generally stable, prolonged reflux in strong base (Phase B) or radical formation can cause partial racemization.

  • Corrective Action:

    • Temperature Control: Do not exceed 110°C in Phase B.

    • Base Selection: Use Potassium tert-butoxide (KOtBu) in THF at 0°C to RT instead of NaH/Toluene at reflux. The kinetic control can preserve chirality better if racemization is observed.

Module 4: Quantitative Data & Specifications
ParameterSpecificationNotes
Appearance Pale yellow oil (or solid)Oxidizes/darkens upon air exposure. Store under Argon.
Yield (Step 1) > 95%Quantitative conversion expected.[1]
Yield (Step 2) 75 - 85%Most yield loss occurs here due to oligomerization.
Yield (Step 3) > 90%Efficient step.[2]
Chirality (S)-EnantiomerRetention of configuration from amine.
Boiling Point ~140-145°C @ 0.5 mmHgHigh vacuum distillation required.
Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acrylate instead of Methyl Acrylate? A: Yes. Ethyl acrylate is often preferred because the resulting ethanol byproduct is less toxic than methanol, and the boiling point is higher, allowing for faster reaction rates in Phase A. The yield is comparable.[1]

Q: Why is the decarboxylation step necessary? Can I isolate the beta-keto ester? A: You can isolate the beta-keto ester (3-carbomethoxy intermediate), but it is unstable and prone to hydrolysis. Most pharmaceutical applications require the unsubstituted piperidone. The decarboxylation is driven by the formation of the stable ketone and the release of CO2 entropy.

Q: My final product has a reddish color. Is it ruined? A: Not necessarily. Piperidones are essentially amines and ketones; they are prone to oxidation (forming N-oxides or aldol condensation products) which look red/brown. Distill under high vacuum to recover the pale yellow oil. Store at -20°C.

References
  • Synthesis of 2-Substituted 1-S-α-Phenylethyl-4-piperidones. Source: ACS Omega (2020). Context: Detailed experimental protocols for the Grignard and Dieckmann routes, including specific optical rotation data for the (S)-enantiomer. URL:[Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Source: Organic Preparations and Procedures International (via ResearchGate). Context: Validates the acrylate/Dieckmann route as the "High Yield" standard (approx 80%) compared to other methods. URL:[Link]

  • Dieckmann Condensation Mechanism & Troubleshooting. Source: Master Organic Chemistry. Context: Mechanistic grounding for the "High Dilution" requirement and thermodynamic reversibility of the cyclization step. URL:[Link]

Sources

Technical Support Center: Stereochemical Control & Purification of Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept & Scope

This guide addresses the purification of 2-substituted 4-piperidones . Depending on your specific synthesis (e.g., Mannich reaction, Aza-Michael), "diastereomer separation" typically refers to two distinct scenarios. This guide covers both:

  • Geometric Diastereomers (cis/trans): Separation of cis-2,6-disubstituted 4-piperidones from their trans-isomers.

  • Functional Diastereomers (Salts): Resolution of enantiomeric 2-monosubstituted 4-piperidones via diastereomeric salt formation with chiral acids.

Troubleshooting Module: Chromatographic Separation

Q1: I see split peaks or broad tailing on my HPLC/Flash chromatogram. How do I fix this?

Diagnosis: 4-Piperidones are basic secondary amines. They interact strongly with silanol groups on silica or C18 supports, causing peak tailing. Furthermore, in solution, 4-piperidones exist in equilibrium with their hydrate (gem-diol) forms, which can cause peak splitting.

The Protocol (Self-Validating System):

ParameterRecommended ConditionMechanistic Reason
Stationary Phase Base-Deactivated Silica (for Normal Phase) or High-pH Stable C18 (e.g., XBridge, Gemini).Standard silica is too acidic; it protonates the amine, causing irreversible binding or streaking.
Mobile Phase Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA) .The modifier competes for active silanol sites, "blocking" them from the piperidone amine.
Aqueous Buffer (RP) Ammonium Bicarbonate (pH 10) or 0.1% Ammonia .Running at high pH keeps the piperidine in its free-base form (neutral), improving peak shape and retention control.
Temperature 35–40 °C Slightly elevated temperature collapses the hydrate/ketone equilibrium, sharpening the peak.

Warning: Do not use acidic mobile phases (TFA/Formic Acid) if you are trying to separate cis/trans isomers on silica; the salt form often streaks. Acidic conditions are only appropriate for Reverse Phase (RP) if the column is end-capped.

Q2: How do I separate cis-2,6-disubstituted isomers from trans isomers?

Context: In 2,6-disubstituted systems (e.g., 2,6-dimethyl-4-piperidone), the cis isomer typically adopts a chair conformation with both substituents equatorial. The trans isomer forces one substituent axial, making it more polar and less stable.

Separation Workflow:

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (with 1% TEA). The cis isomer (less polar) usually elutes first.

  • Crystallization: If chromatography fails, the cis isomer is often highly crystalline due to symmetry. Dissolve the mixture in minimal hot acetone or Et2O and cool slowly.

Troubleshooting Module: Chemical Control (Epimerization)

Q3: My synthesis yielded the "wrong" diastereomer (e.g., trans instead of cis). Can I convert it?

Answer: Yes. Because the C2 and C6 positions are alpha to the amine (and gamma to the ketone), they are not directly enolizable by the ketone. However, retro-Mannich or reversible imine formation processes can allow equilibration.

The Thermodynamic Reset Protocol: If you have a mixture enriched in the unstable trans isomer, you can drive it to the thermodynamic cis form (diequatorial).

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (0.5 equiv).

  • Condition: Reflux for 4–12 hours.

  • Mechanism: This promotes reversible deprotonation/reprotonation or a transient retro-Michael addition, allowing the substituents to settle into the lower-energy equatorial positions.

  • Validation: Monitor by NMR. The cis isomer will show a large coupling constant (

    
     Hz) for the C2 proton; the trans isomer will show smaller couplings (
    
    
    
    ).

Figure 1: Workflow for converting kinetic mixtures to the thermodynamic diastereomer.

Troubleshooting Module: Resolution via Diastereomeric Salts

Q4: I have a racemic 2-substituted piperidone. Which resolving agent should I use?

Strategy: Since 4-piperidones are bases, you must use chiral acids to form diastereomeric salts. The success relies on the solubility difference between the


-salt and the 

-salt.

Screening Matrix:

Resolving AgentSolvent SystemTarget Isomer Interaction
DBTA (Dibenzoyl-L-tartaric acid) Acetone/MeOH (9:1)Strong

-

stacking with N-benzyl groups.
Mandelic Acid EtOH/WaterGood for smaller alkyl substituents at C2.
Camphorsulfonic Acid (CSA) IsopropanolForms robust salts; useful if the amine is sterically hindered.

Step-by-Step Protocol:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral acid.

  • Dissolution: Dissolve both amine and acid in boiling solvent (e.g., Ethanol).

  • Nucleation: Cool to room temperature slowly (over 4 hours). If no crystals form, scratch the glass or add a seed crystal.

  • Recrystallization: Filter the solid. This is the First Diastereomer . Recrystallize it once more to upgrade Chiral Purity (ee) > 98%.

  • Recovery: Treat the salt with 1M NaOH and extract with DCM to recover the free chiral base.

Critical Stability Warning: The Retro-Mannich Risk

Q5: My compound degrades during heating/evaporation. What is happening?

Issue: 4-Piperidones are essentially cyclic Mannich bases. Under high heat or strong acid/base, they can undergo a Retro-Mannich reaction , breaking down into the corresponding enone and amine/imine.

Prevention Guide:

  • Avoid: Prolonged heating > 80°C in aqueous acid.

  • Storage: Store as the HCl or Oxalate salt, which arrests the retro-Mannich equilibrium. Free bases should be stored at -20°C.

  • Workup: When evaporating solvents, keep the water bath temperature < 40°C.

Figure 2: Decision logic for selecting the appropriate purification pathway.

References

  • Stereoselective Synthesis & Conformation: Rubiralta, M., et al. "Conformational Analysis of 2-Aryl-4-piperidones." Heterocycles, vol. 34, no.[1][2][3][4] 3, 1992, pp. 452. Link

  • Epimerization & Thermodynamics: Bailey, P. D., et al. "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones." Journal of Organic Chemistry. Link

  • HPLC Method Development: "HPLC Separation of Diastereomers: Chiral Molecular Tools." MDPI Molecules, Special Issue. Link

  • Salt Resolution: Kozma, D., et al. "Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases."[5] Longdom Publishing. Link

  • Retro-Mannich Instability: "Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction." Semantic Scholar. Link

Sources

Improving diastereoselectivity in aza-Michael reactions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Root Cause Analysis

Before altering reagents, use this logic gate to identify the specific failure mode of your aza-Michael reaction. Diastereoselectivity (


) erosion is often a symptom of thermodynamic equilibration rather than poor catalyst selection.

DiagnosticWorkflow Start START: Low Diastereoselectivity (dr) CheckTime Test: Monitor dr over time (e.g., 1h, 6h, 24h) Start->CheckTime DrDrops Result: dr decreases as conversion increases CheckTime->DrDrops Erosion Observed DrStable Result: dr is constant (but low) CheckTime->DrStable No Erosion Reversibility ROOT CAUSE: Thermodynamic Control (Retro-Michael Reaction) DrDrops->Reversibility Selectivity ROOT CAUSE: Kinetic Selectivity Failure (Poor Face Differentiation) DrStable->Selectivity ActionRev ACTION: 1. Lower Temperature (-78°C to -20°C) 2. Stop at partial conversion 3. Precipititate product (CIDT) Reversibility->ActionRev ActionSel ACTION: 1. Switch Solvent (Non-polar for H-bonding) 2. Increase Catalyst Sterics 3. Check Background Reaction Selectivity->ActionSel

Figure 1: Decision tree for diagnosing diastereoselectivity loss in conjugate additions.

Critical Parameter Optimization

The Reversibility Trap (Thermodynamic vs. Kinetic Control)

The aza-Michael reaction is inherently reversible. The C-N bond formed is often labile, especially if the product is stabilized by conjugation or if the nucleophile is a good leaving group (e.g., heteroaromatic amines).

  • The Mechanism: The forward reaction (addition) competes with the reverse reaction (retro-Michael). If the reaction runs too long or too hot, the system seeks the thermodynamic minimum, which is frequently the anti-isomer or a racemic mixture, rather than the kinetically favored syn-isomer produced by your chiral catalyst.

  • The Fix:

    • Cryogenic Conditions: Lower temperatures (

      
      ) suppress the activation energy required for the retro-Michael pathway.
      
    • Kinetic Quench: Do not aim for 100% conversion if

      
       drops after 80%. Quench the reaction while the kinetic product dominates.
      
Solvent Effects & Dielectric Tuning

Solvent choice is not just about solubility; it defines the transition state organization.

Solvent ClassRepresentative SolventsEffect on Organocatalysis (H-Bonding)Effect on Metal CatalysisRecommendation
Non-Polar Toluene, DCM, CHCl

Excellent. Low dielectric constant strengthens host-guest H-bonding.Good, but solubility may be limiting.[1]Primary Choice for Thiourea/Squaramide catalysts.
Polar Aprotic THF, MeCN, DMFPoor. Solvent oxygens/nitrogens compete for catalyst protons, disrupting the TS.Moderate. Good for solubility but can coordinate metal centers.Avoid unless necessary for solubility.
Polar Protic MeOH, EtOH, WaterDetrimental. Disrupts H-bonding networks. Promotes uncatalyzed racemic background reaction.Variable. Can accelerate reaction via general acid catalysis (often non-selective).Use only for specific "on-water" hydrophobic effects or Lanthanide catalysis.

Catalyst & Substrate Troubleshooting

Scenario A: Organocatalysis (Thioureas/Squaramides)
  • Issue: High yield, but

    
     is close to 1:1.
    
  • Diagnosis: The "Background Reaction" is outcompeting the Catalyzed Reaction. The amine nucleophile is reacting directly with the Michael acceptor without the catalyst's guidance.

  • Solution:

    • Dilution: Run the reaction at high dilution (0.05 M or lower). Bimolecular background rates often drop faster than catalyst-bound rates (depending on order).

    • Temperature: Lower the temperature to -40°C. The catalyzed pathway usually has a lower

      
       and will remain active, while the background reaction freezes out.
      
Scenario B: Metal-Lewis Acid Catalysis (Sc, Yb, Cu)
  • Issue: Catalyst deactivation or low reactivity.[2]

  • Diagnosis: Basic amines can coordinate strongly to the metal center, poisoning it and preventing activation of the Michael acceptor.

  • Solution:

    • Additives: Use molecular sieves (4Å) to remove trace water which hydrolyzes Lewis acids.

    • Hard/Soft Matching: For "hard" amines, use "hard" Lewis acids (e.g., Yb(OTf)

      
      , Sc(OTf)
      
      
      
      ). For "soft" amines (anilines), Cu(OTf)
      
      
      or Zn(II) often perform better.

Standardized Experimental Protocol

Protocol: Enantioselective Aza-Michael Addition using a Bifunctional Thiourea Catalyst Use this protocol to benchmark your system. It relies on a self-validating control step.

Reagents:

  • 
    -Unsaturated ketone/ester (1.0 equiv)
    
  • Nucleophile (e.g.,

    
    -alkoxyamine or aniline) (1.2 equiv)
    
  • Bifunctional Catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon. Add the catalyst (0.10 mmol) and the Michael acceptor (1.0 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL, 0.5 M concentration). Stir at Room Temperature (RT) for 5 minutes to ensure catalyst-substrate interaction.

  • Cooling: Cool the mixture to the target temperature (start at -20°C). Allow 15 minutes for thermal equilibration.

  • Addition: Add the nucleophile (1.2 mmol) dropwise over 5 minutes.

    • Why? Slow addition keeps the concentration of free nucleophile low, suppressing the non-selective background reaction.

  • Monitoring (The Validation Step):

    • Take an aliquot at 1 hour . Quench immediately into cold ether/HCl. Analyze crude NMR.

    • Take an aliquot at 24 hours (or completion).

    • Compare: If

      
       at 1h > 
      
      
      
      at 24h, your reaction is suffering from thermodynamic equilibration. Stop future runs earlier.
  • Workup: Flash chromatography. Note: Do not use basic alumina or prolonged exposure to silica, as the acidic surface can catalyze the retro-Michael reaction.

Mechanistic Visualization: Bifunctional Activation

Understanding the Transition State (TS) is crucial for rationalizing selectivity.

TransitionState Cat Thiourea Catalyst Acceptor Michael Acceptor Cat->Acceptor H-Bond Activation (LUMO Lowering) Nuc Amine Nucleophile Cat->Nuc Base Activation (HOMO Raising) Nuc->Acceptor Stereoselective C-N Bond Formation

Figure 2: Dual activation mode. The catalyst simultaneously activates the electrophile (via thiourea H-bonds) and the nucleophile (via the tertiary amine moiety), enforcing a rigid stereochemical approach.

Frequently Asked Questions (FAQs)

Q: My product racemizes during purification on silica gel. What should I do? A: Silica is slightly acidic and can catalyze the retro-Michael reaction.

  • Fix 1: Deactivate the silica by flushing the column with 1% Et

    
    N in Hexanes before loading your sample.
    
  • Fix 2: Switch to neutral alumina.

  • Fix 3: If the product is a solid, use crystallization instead of chromatography (Crystallization-Induced Diastereomer Transformation, or CIDT, can sometimes actually improve

    
    ).
    

Q: Can I use water as a solvent to be "greener"? A: Generally, no, if you are relying on hydrogen-bonding organocatalysts. Water will wash out the catalyst-substrate interaction. However, if you are using Lanthanide Lewis Acids (e.g., Yb(OTf)


) , water can be an excellent solvent due to the "hydrophobic effect," where organic substrates aggregate, potentially accelerating the reaction—though stereocontrol often requires chiral ligands that are water-tolerant (e.g., chiral Pybox).

Q: I have high enantioselectivity (


) but low diastereoselectivity (

). Why?
A: This indicates that the catalyst is effectively blocking one face of the Michael acceptor (controlling absolute configuration) but failing to control the relative orientation of the incoming nucleophile.
  • Fix: Increase the steric bulk on the nucleophile or the catalyst's "linker" region to make the energy difference between the syn and anti transition states larger.

References

  • Review of Organocatalytic Aza-Michael: Enders, D., et al. "Asymmetric Organocatalytic Aza-Michael Reactions." Chemical Reviews, 2016.

  • Bifunctional Catalysis Mechanism: Okino, T., Hoashi, Y., & Takemoto, Y. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." J. Am. Chem. Soc., 2003.

  • Reversibility & Retro-Michael: Sibi, M. P., & Manyem, S. "Enantioselective Conjugate Additions." Tetrahedron, 2000.

  • Solvent Effects in Aza-Michael: Yadav, J. S., et al. "Aza-Michael Addition of Amines to

    
    -Unsaturated Compounds." Synlett, 2010. 
    
  • Lewis Acid Catalysis: Kobayashi, S., et al. "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 2002.

Sources

Technical Support Center: Chiral Auxiliary Removal from Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting N-Dealkylation & Chiral Auxiliary Cleavage

Diagnostic Hub: Method Selection Strategy

Before initiating wet chemistry, you must select the cleavage protocol based on the specific electronic and steric nature of your chiral auxiliary. The following decision matrix synthesizes current best practices for piperidine scaffolds.

method_selection start START: Select Auxiliary Type aux_type What is the N-Substituent? start->aux_type benzylic Benzylic Type (e.g., α-methylbenzyl, Benzyl) aux_type->benzylic sulfinyl Sulfinyl Type (e.g., Ellman's, t-Bu-sulfinyl) aux_type->sulfinyl electron_rich Electron-Rich Benzylic (e.g., PMB, DMB) aux_type->electron_rich h2_check Is the substrate sterically hindered? benzylic->h2_check method_acid Method C: Acidic Cleavage (HCl/MeOH or TFA) sulfinyl->method_acid method_can Method D: Oxidative Cleavage (CAN or DDQ) electron_rich->method_can method_h2 Method A: Standard Hydrogenolysis (Pd/C, H2, MeOH) h2_check->method_h2 No method_pearl Method B: Pearlman's Catalyst (Pd(OH)2, H2, EtOH) h2_check->method_pearl Yes fail_check Did Hydrogenolysis Fail? method_h2->fail_check method_pearl->fail_check method_ace Method E (The Nuclear Option): ACE-Cl Dealkylation (1-Chloroethyl chloroformate) fail_check->method_ace Yes

Figure 1: Decision logic for selecting the appropriate deprotection methodology based on auxiliary sterics and electronics.

Module A: Catalytic Hydrogenolysis (Benzylic Auxiliaries)

Context: The


-methylbenzyl group is the most common chiral auxiliary for piperidines. While standard hydrogenolysis (Pd/C, H

) is the default, it frequently stalls on piperidines due to the "poisoning" effect of the resulting secondary amine.[1]
Troubleshooting Guide

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing amine poisoning .

  • The Mechanism: As the chiral auxiliary is cleaved, the resulting free secondary amine (the piperidine) binds strongly to the Palladium surface via its nitrogen lone pair. This blocks the active sites, preventing further adsorption of the starting material.

  • The Fix: Add a stoichiometric amount of acid (1.0–1.1 eq. of HCl or Acetic Acid) to the reaction mixture. This protonates the product amine (

    
    ), eliminating the lone pair's ability to coordinate to the Pd surface [1].
    

Q: I am using standard 10% Pd/C, but the reaction is incredibly slow (days). A: The


-methyl group creates significant steric bulk around the nitrogen, making it difficult for the molecule to lie flat on the catalyst surface.
  • The Fix: Switch to Pearlman’s Catalyst (20% Pd(OH)

    
    /C).[2][3] This catalyst is significantly more active for sterically hindered N-debenzylations than standard Pd/C. The hydroxide species on the carbon support aid in the hydrogen transfer mechanism [2].
    

Q: Can I use Methanol as the solvent? A: Proceed with extreme caution.

  • The Risk: Dry Pd/C is pyrophoric. Methanol vapors are highly flammable. A static spark during catalyst addition can cause a flash fire.

  • The Fix: Use Ethanol (EtOH) or Ethyl Acetate (EtOAc) where possible.[3] If MeOH is required for solubility, always wet the catalyst with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding the solvent [3].

Optimized Protocol: Pearlman’s Cleavage
  • Preparation: Dissolve substrate (1.0 mmol) in EtOH (10 mL).

  • Activation: Add 1.1 eq. of 1M HCl (to prevent poisoning).

  • Catalyst: Add 20 wt% of Pearlman’s Catalyst (Pd(OH)

    
    /C).[2][3]
    
  • Hydrogenation: Purge with H

    
     (balloon pressure is usually sufficient; use 50 psi Parr shaker for stubborn cases).
    
  • Workup: Filter through Celite immediately upon completion. Do not let the catalyst dry out on the filter paper (fire hazard).

Module B: The "Nuclear Option" (ACE-Cl Cleavage)

Context: When hydrogenolysis fails (due to sulfur poisoning from other functional groups or extreme steric hindrance), 1-Chloroethyl chloroformate (ACE-Cl) is the industry-standard chemical alternative. It cleaves N-C bonds via a carbamate intermediate, bypassing the need for metal catalysis.

Mechanism of Action

The reaction proceeds via an electrophilic attack on the nitrogen, followed by a methanolysis step that decomposes the intermediate.

ace_mechanism step1 N-Auxiliary Piperidine step2 Carbamate Intermediate (Stable) step1->step2 DCE, Reflux ace + ACE-Cl (Electrophilic Attack) step3 Piperidine HCl Salt + Acetaldehyde + CO2 + MeCl step2->step3 Methanolysis heat MeOH / Reflux

Figure 2: The Olofson ACE-Cl dealkylation pathway [4].

Troubleshooting Guide

Q: I formed the carbamate (intermediate), but the auxiliary isn't falling off. A: The cleavage happens in the second step (Methanolysis).

  • The Causality: The ACE-Cl reagent only replaces the auxiliary with a 1-chloroethyl carbamate group. This group is stable until boiled in methanol, which removes the carbamate and releases the amine hydrochloride.

  • The Fix: Ensure you concentrate the reaction mixture to dryness after the ACE-Cl reflux (removing excess reagent), then redissolve in pure methanol and reflux for at least 1-2 hours.

Q: Will this racemize my piperidine ring? A: Generally, no. The mechanism is strictly


-like at the reagent or involves acyl transfer. It does not involve radical intermediates or planarization of the piperidine carbons, preserving stereocenters on the ring [4].
Comparative Data: H2 vs. ACE-Cl
FeatureHydrogenolysis (Pd/C)ACE-Cl (Chemical Cleavage)
Primary Mechanism Surface CatalysisElectrophilic Acylation
Steric Sensitivity High (Fails with bulk)Low (Excellent for bulk)
Functional Group Tolerance Low (Reduces alkenes, halides)High (Tolerates alkenes, halides)
Cost High (Pd metal)Low (Reagent based)
Speed Slow (Hours to Days)Fast (1-4 Hours)

Module C: Sulfinamide Auxiliaries (Ellman’s)

Context: If you used tert-butanesulfinamide (Ellman's auxiliary) to set the stereochemistry, removing it is significantly easier than removing a benzyl group.

Troubleshooting Guide

Q: I used 4M HCl/Dioxane and my product decomposed. A: The resulting amine might be unstable in free-base form or hygroscopic as a salt.

  • The Fix: Use mild acidic methanololysis . Treat the sulfinamide with 2-3 equivalents of HCl in MeOH at room temperature. Monitor by TLC.[4][5] The byproduct is methyl tert-butylsulfinate.

Q: Can I remove the sulfinyl group without acid? A: Yes, but it is rare.

  • Alternative: Desulfinylation can sometimes be achieved under reductive conditions (e.g., Raney Nickel), but this defeats the purpose of using a labile auxiliary. Stick to the acidic protocol unless the substrate is extremely acid-sensitive [5].

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine. Journal of Organic Chemistry, 49(11), 2081–2082.

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[6][7] Accounts of Chemical Research, 35(11), 984–995.

Sources

Technical Guide: Stability & Storage of Chiral Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division, Process Chemistry Groups From: Technical Applications Center Subject: Critical Handling Protocols for Chiral Piperidone Scaffolds

Introduction: The Stability Paradox

Chiral piperidones (including piperidin-2-ones [lactams] and piperidin-3/4-ones) are ubiquitous pharmacophores in modern drug development, serving as core scaffolds for Janus kinase (JAK) inhibitors and various alkaloids.[1] However, they present a "stability paradox": while chemically versatile, they are kinetically fragile.

This guide addresses the two primary failure modes in chiral piperidone storage:

  • Stereochemical Erosion: Silent loss of enantiomeric excess (ee%) via racemization.

  • Chemical Degradation: Oxidative dehydrogenation and hydrolysis.

Module 1: The Racemization Crisis

The Issue: You synthesized a scaffold with >98% ee, but after two weeks at room temperature, re-analysis shows 92% ee.

The Mechanism: The chiral center in piperidones is often located at the


-position relative to the carbonyl group (C3 in 2-piperidones or C2/C4 in 3-piperidones). This proton is acidic (

). Even mild basic impurities (residual carbonate, glass surface alkalinity) can catalyze the removal of this proton, leading to a planar enolate intermediate. When the proton returns, it does so without facial selectivity, resulting in a racemic mixture.

Visualization: The Enolization Pathway The following diagram illustrates the mechanistic pathway of racemization for a generic


-chiral piperidone.

Racemization Start Chiral (S)-Piperidone (High ee%) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Start->Enolate Deprotonation (-H+) Base Base Catalyst (Residual OH-, Glassware) Base->Start Racemic Racemic Mixture ((R) + (S) Forms) Enolate->Racemic Reprotonation (+H+) Non-stereoselective

Figure 1: Mechanism of base-catalyzed racemization via the achiral enolate intermediate. Note that the planar geometry destroys the stereochemical information.

Troubleshooting Protocol:

  • Avoid Free Bases: Never store chiral piperidones as free amines for >24 hours. The amine nitrogen itself can act as an internal base, promoting "self-catalyzed" racemization.

  • Acidic Quench: Always isolate and store as a salt (HCl, Tosylate, or Tartrate). The protonated amine prevents internal catalysis, and the acidic environment suppresses enolate formation.

Module 2: Chemical Degradation (Oxidation & Hydrolysis)

The Issue: Appearance of "mystery peaks" in HPLC (M+16 or ring-opened species) and color change from white to yellow/brown.

The Mechanism:

  • Oxidative Dehydrogenation: Piperidones are susceptible to oxidation at the

    
    -carbon adjacent to the nitrogen, leading to iminium ions or N-oxides.
    
  • Hydrolysis (Lactams): For piperidin-2-ones (lactams), moisture acts as a nucleophile. Under acidic or basic stress, the amide bond cleaves, opening the ring to form the corresponding amino acid.

Data Summary: Stability Matrix The following table summarizes stability data based on storage form and condition.

Storage FormConditionEst. Shelf LifePrimary Failure Mode
Free Base Ambient / Air< 48 HoursOxidation (Yellowing) & Racemization
Free Base -20°C / Argon2-4 WeeksSlow Racemization
HCl Salt Ambient / Desiccator3-6 MonthsHygroscopicity (Clumping)
HCl Salt -20°C / Argon> 12 MonthsStable
Tosylate Salt Ambient / Dark6-12 MonthsVery Stable (Non-hygroscopic)
Module 3: Storage & Handling Workflow

Core Directive: Treat every chiral piperidone as a "living" entity that dies upon exposure to moisture or entropy (heat).

Step-by-Step Protocol:

  • Salt Formation (Critical):

    • Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane.

    • Add 1.05 equivalents of anhydrous HCl (in dioxane) or p-toluenesulfonic acid.

    • Filter the precipitate under an inert atmosphere (Nitrogen/Argon). Do not use methanol for recrystallization if the compound is a lactam (risk of methanolysis).

  • Drying:

    • Dry the salt in a vacuum oven at ambient temperature (

      
      ) for 12 hours.
      
    • Warning: Do not heat >40°C to speed up drying; this accelerates thermodynamic racemization.

  • Packaging:

    • Place the dried salt in an amber glass vial (UV protection).

    • Flush the headspace with Argon (heavier than air, provides a better blanket than Nitrogen).

    • Seal with a Parafilm-wrapped cap.

  • Storage:

    • Place the vial inside a secondary container with a sachet of silica gel or molecular sieves.

    • Store at

      
      .
      

Visualization: The "Chain of Custody" for Storage

StorageWorkflow Synthesis Synthesis Complete (Crude Free Base) Decision Isolate as Salt? Synthesis->Decision SaltForm Convert to HCl/Tosylate (Anhydrous Conditions) Decision->SaltForm Yes (Recommended) FreeBaseRisk RISK: Rapid Oxidation & Racemization Decision->FreeBaseRisk No Drying Vacuum Dry < 40°C SaltForm->Drying Packing Amber Vial + Argon Flush + Desiccant Drying->Packing Freezer Deep Freeze (-20°C) Packing->Freezer

Figure 2: Decision tree for maximizing shelf-life. Note the critical divergence at salt formation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My white piperidone salt turned yellow after a month in the fridge. Is it still usable?

  • Diagnosis: This indicates oxidative degradation, likely forming N-oxides or imines.

  • Action: Check the purity via HPLC. If the impurity is <5%, you can recrystallize (e.g., from EtOH/Et2O). If >5%, the degradation products may catalyze further decomposition. Discard or repurify immediately.

Q2: Can I use Methanol as a solvent for HPLC analysis?

  • Caution: For piperidin-2-ones (lactams), methanol can cause ring-opening (methanolysis) if the sample sits in the autosampler for hours, especially if the mobile phase is acidic.

  • Recommendation: Use Acetonitrile/Water or Ethanol/Hexane (for chiral normal phase) to ensure the peak you see is the parent compound.

Q3: Why do I see a "split peak" in my NMR even though the HPLC shows 99% purity?

  • Insight: Piperidones often exist as rotamers (restricted rotation around the amide bond in N-protected derivatives) or hydrates (in 3/4-piperidones).

  • Test: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is rotameric. If they remain distinct, you likely have a diastereomer or impurity.

References
  • Racemization Mechanisms in Peptide & Lactam Synthesis Source: MDPI / Molecules Context: Details the base-catalyzed enolization pathway critical to alpha-chiral centers.

  • Strategies for Chiral HPLC Method Development Source: Sigma-Aldrich / Supelco Context: Technical guide on selecting stationary phases (e.g., Chiralpak) for chiral amine separation.

  • Salts of Therapeutic Agents: Physicochemical Considerations Source: NIH / PubMed Central Context: Authoritative review on why salt forms (HCl, Tosylate) are superior to free bases for stability.

  • Handling Air-Sensitive Reagents & Inert Atmospheres Source: Chemistry LibreTexts Context: Standard operating procedures for Schlenk lines and Argon flushing.

Sources

Technical Support Center: Scale-Up of 1-[(S)-1-Phenylethyl]piperidine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Subject: Scale-up protocols, troubleshooting, and critical control points for CAS 53988-66-2 synthesis.

Introduction: The Technical Landscape

Welcome to the Technical Support Center. You are likely scaling up the synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one , a critical chiral pharmacophore. Unlike the standard achiral fentanyl precursor (N-phenethyl-4-piperidone), your target utilizes (S)-(-)-1-phenylethylamine as the starting material.

Critical Distinction: The presence of the


-methyl group on your starting amine introduces significant steric hindrance  not present in the standard phenethyl series. This alters the kinetics of the Michael addition and requires tighter thermal control to prevent racemization and retro-Michael fragmentation.

This guide replaces generic textbook advice with field-tested troubleshooting workflows.

Module 1: The Double Michael Addition (Bis-alkylation)

Context: The reaction of (S)-1-phenylethylamine with methyl acrylate to form the intermediate diester.

Ticket #101: "The reaction is stalling, and I see unreacted amine by TLC."

Diagnosis: Unlike primary phenethylamine, the (S)-1-phenylethylamine has a bulky chiral center adjacent to the nitrogen. The second Michael addition (forming the tertiary amine) is kinetically much slower than the first. If you run this at standard temperatures (RT to 40°C), it will not go to completion.

Troubleshooting Protocol:

  • Stoichiometry Adjustment: Do not use the theoretical 2.0 equivalents of methyl acrylate.

    • Recommendation: Increase to 2.2 – 2.4 equivalents . The excess drives the second addition and compensates for acrylate polymerization losses.

  • Thermal Ramp:

    • Phase 1: Add acrylate at 0°C to 10°C to control the initial exotherm (mono-addition).

    • Phase 2: You must heat the reaction. Ramp to 60°C – 70°C for 4–6 hours to force the second addition.

  • Solvent Selection:

    • If running neat (solvent-free), the viscosity will increase, hindering mass transfer.

    • Fix: Use Methanol (MeOH) as a solvent. It accelerates Michael additions via hydrogen bonding stabilization of the enolate intermediate.

Ticket #102: "My reaction mixture polymerized into a rubbery solid."

Diagnosis: Methyl acrylate is prone to radical polymerization, especially when heated or if the inhibitor (MEHQ) is consumed.

Corrective Actions:

  • Oxygen Sparging: MEHQ (Monomethyl ether of hydroquinone) requires dissolved oxygen to function. Do not run the Michael addition under a strict nitrogen purge. Use a "lean air" blanket or simply do not degas the solvent vigorously.

  • Temperature Limit: Do not exceed 80°C.

  • Inhibitor Top-up: For scales >1kg, add extra hydroquinone (100-200 ppm) to the reaction mixture.

Module 2: The Dieckmann Cyclization

Context: Cyclization of the diester to the


-keto ester using a base (NaH or NaOMe).
Ticket #201: "The mixture gelled immediately upon adding base, and stirring stopped."

Diagnosis: This is the "Clumping Effect." Sodium hydride (NaH) or Sodium Methoxide (NaOMe) is extremely moisture-sensitive. If the diester from Module 1 was not perfectly dried, the base reacts with water to form NaOH, which creates a thick emulsion/soap with the esters, halting the Dieckmann chemistry.

The "Dry-Down" Protocol (Mandatory):

  • Azeotropic Drying: The diester oil from Step 1 must be stripped of MeOH. Dissolve in Toluene and rotary evaporate. Repeat 2x.

  • Karl Fischer (KF) Titration: Ensure water content is < 0.05% (500 ppm) before adding base.

  • Solvent Switch: Run the cyclization in Toluene or THF . Toluene is preferred for scale-up as it allows higher temperatures (110°C) to drive the equilibrium by distilling off the generated methanol.

Ticket #202: "Yields are low (<50%) after workup."

Diagnosis: The Dieckmann product (a


-keto ester) exists as an enolate salt in the reaction. If you quench with water without pH control, you may hydrolyze the ester ring-open or fail to decarboxylate efficiently later.

Optimization Table:

ParameterStandard ProtocolOptimized Scale-Up Protocol Reason
Base NaH (60% dispersion)NaOMe (solid) or NaH NaOMe is cheaper and safer for >100g scales; easier to handle than pyrophoric NaH.
Temperature Reflux80°C – 110°C Must distill off the methanol byproduct to shift equilibrium to the right (Le Chatelier's principle).
Quench WaterAcetic Acid / Ice Quench into slightly acidic cold water to prevent immediate ring opening of the sensitive keto-ester.

Module 3: Hydrolysis & Decarboxylation

Context: Converting the


-keto ester to the final piperidone using HCl.
Ticket #301: "I am seeing racemization of the chiral center."

Diagnosis: While the chiral center is exocyclic, harsh reflux in concentrated HCl for prolonged periods can cause partial racemization via reversible protonation/elimination mechanisms at the benzylic position, especially at temperatures >100°C.

Preservation Strategy:

  • Acid Concentration: Use 6M HCl (approx. 20%) rather than concentrated HCl.

  • Two-Phase Hydrolysis: Add a layer of Toluene during hydrolysis. As the CO2 evolves and the product forms, the non-polar impurities partition into toluene, while the product salt stays in water.

  • Endpoint Detection: Stop heating immediately when CO2 evolution ceases. Do not "soak" the product in boiling acid overnight.

Visualizing the Workflow

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

G Start Start: (S)-1-Phenylethylamine Michael Step 1: Double Michael Addition (+ Methyl Acrylate) Start->Michael Check1 QC: TLC/NMR Is Diester formed? Michael->Check1 Dieckmann Step 2: Dieckmann Cyclization (NaH/Toluene or NaOMe) Check1->Dieckmann Yes HeatMore Action: Heat to 60-70°C Add excess Acrylate Check1->HeatMore No (Mono-addition only) Check2 QC: Moisture Control Is KF < 500ppm? Dieckmann->Check2 Hydrolysis Step 3: Decarboxylation (6M HCl, Reflux) Check2->Hydrolysis Yes DrySolvent Action: Azeotropic Distillation (Toluene strip) Check2->DrySolvent No Product Final Product: This compound Hydrolysis->Product HeatMore->Michael DrySolvent->Dieckmann

Caption: Figure 1. Logic flow for the synthesis of this compound, highlighting critical QC checkpoints (Yellow) and corrective loops (Red).

FAQ: Common Scale-Up Inquiries

Q: Can I distill the final product? A: Yes, but be cautious. The product has a high boiling point.[1]

  • Guidance: Use high vacuum (< 1 mmHg). The product is thermally stable enough for short-path distillation, but prolonged heating at >150°C may degrade optical purity.

  • Alternative: Crystallization as the Hydrochloride salt or Oxalate salt is often superior for optical purity enhancement. Recrystallize from Isopropanol/Ethanol.

Q: Why does the literature mention "One-Pot" synthesis? Should I do that? A: "One-Pot" methods (Zamani et al.) exist but are risky for GMP/High-Purity scale-up.

  • Risk: Carrying unreacted acrylate into the Dieckmann step consumes your base (NaH/NaOMe) via polymerization or hydrolysis, leading to unpredictable yields.

  • Verdict: For scale-up >100g, isolate the diester intermediate (via simple solvent stripping) to ensure stoichiometry in the critical cyclization step.

Q: How do I store the intermediate Diester? A: The diester is stable at room temperature but can slowly hydrolyze if exposed to moisture. Store under Nitrogen.

References

  • Fakhraian, H., & Riseh, M. B. P. (2008).[2] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 193–196.

  • Zamani, A. H., & Ghaieni, H. R. (2015).[2] Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone Directly from Phenethyl Amine and Methyl Acrylate. Journal of Chemical Research.

  • Janssen, P. A. J. (1962). Process for preparing 1-aralkyl-4-piperidinones. U.S. Patent No. 3,055,896. Washington, DC: U.S. Patent and Trademark Office.

  • Taber, D. F., et al. (2004). Synthesis of (-)-Sparteine. (Demonstrates Dieckmann cyclization on chiral amines). Journal of Organic Chemistry.

  • Methacrylate Producers Association. (2025).[1][3] Safe Handling Manual: Methacrylic Acid and Esters.

Sources

Overcoming low yields in Grignard reactions for piperidone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-PIP-404 Subject: Optimization of Grignard Addition to N-Protected 4-Piperidones Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Organic Synthesis Unit

Executive Summary

You are likely experiencing low yields (<30%) characterized by high recovery of starting material (N-protected piperidone) despite full consumption of the Grignard reagent.

The Root Cause: This is rarely a "wet solvent" issue. It is a chemoselectivity failure . 4-Piperidones possess acidic


-protons. Grignard reagents (

) are strong bases as well as nucleophiles.[1][2] In sterically sensitive or electron-rich systems like piperidones, the Grignard reagent acts as a base , deprotonating the ketone to form an enolate.[3] Upon aqueous workup, the enolate simply reprotonates, returning your starting material.

This guide provides the Imamoto Protocol (Cerium(III) Chloride promotion) to suppress enolization and a Modified Workup to ensure amine recovery.

Module 1: The Mechanism of Failure

To solve the problem, you must visualize the competition in your flask.

PiperidoneCompetition Start N-Protected 4-Piperidone Enolization Path A: Enolization (Grignard acts as BASE) Start->Enolization Steric Hindrance / High Basicity Addition Path B: Nucleophilic Addition (Grignard acts as NUCLEOPHILE) Start->Addition CeCl3 Activation Grignard Grignard Reagent (R-Mg-X) Grignard->Enolization Grignard->Addition Enolate Magnesium Enolate (Stable Intermediate) Enolization->Enolate WorkupA Acidic Workup Enolate->WorkupA RecoveredSM Recovered Starting Material (0% Yield) WorkupA->RecoveredSM Alkoxide Magnesium Alkoxide Addition->Alkoxide WorkupB Basic Workup Alkoxide->WorkupB Product Target Tertiary Alcohol WorkupB->Product

Figure 1: The Chemoselectivity Fork. Without additives, Path A (Enolization) often dominates for piperidones due to the basicity of the Grignard reagent.

Module 2: The Solution – The Imamoto Protocol

The addition of anhydrous Cerium(III) Chloride (


)  suppresses basicity and enhances nucleophilicity. The Lanthanide salt coordinates to the carbonyl oxygen, increasing electrophilicity, while transmetallating the Grignard to a less basic organocerium species (

).
Critical Pre-requisite: Drying

Commercially available "anhydrous"


 is often wet. Using the heptahydrate directly will destroy your Grignard. You must  dry it yourself using this specific ramping protocol to avoid hydrolysis to 

(which is inactive).

Protocol: Preparation of Reactive Anhydrous


 
  • Place

    
     (powdered) in a Schlenk flask with a stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Step 1: Heat to 90°C for 1 hour (removes bulk water).

  • Step 2: Ramp to 140-150°C over 30 mins.

  • Step 3: Hold at 150°C for 2 hours under vacuum. Do not exceed 160°C or stir vigorously, as the powder can cake.

  • Cool to room temperature under Argon. The resulting white powder is ready for use.

Experimental Workflow: Organocerium Addition
StepActionTechnical Note
1. Slurry Formation Add dry THF to the anhydrous

(1.5 equiv relative to ketone). Stir vigorously at RT for 2 hours.
The solid must form a fine, milky suspension. This "aging" is critical for activity.
2. Substrate Addition Cool slurry to 0°C . Add N-protected piperidone (1.0 equiv) in THF.Stir for 30 mins to allow Lewis Acid coordination.
3. Grignard Addition Cool to -78°C (or 0°C for less reactive R groups).[4] Add R-Mg-X (1.5 equiv) dropwise.Organoceriums are less basic; lower temps further suppress enolization.
4. Reaction Stir at 0°C for 2–4 hours.Monitor by TLC.[5] If SM persists, do NOT add more Grignard (it will just enolize).
Module 3: The Workup – Breaking the "Amine Trap"

Piperidone products contain a basic nitrogen. Standard acidic workups (HCl/H2SO4) protonate this nitrogen, trapping your product in the aqueous layer. Furthermore, Magnesium salts form gelatinous emulsions with amines.

The "Rochelle-Base" Dual Strategy:

  • Quench: Slowly add saturated aqueous Rochelle Salt (Potassium Sodium Tartrate) .

    • Why: Tartrate complexes Mg2+ ions, preventing the "sticky" emulsion.

  • Stir: Vigorously stir the biphasic mixture for 30-60 minutes until layers are clear.

  • pH Adjustment (CRITICAL):

    • Check the pH of the aqueous layer.[6] It is likely neutral or slightly acidic.

    • Add 2M NaOH or NH4OH until pH > 11 .

    • Why: You must ensure the piperidine nitrogen is deprotonated (free base) to extract it into the organic layer (Ether/EtOAc).

  • Extraction: Extract with EtOAc (3x). Dry over

    
     (avoid 
    
    
    
    as it is Lewis acidic and can bind amines).
Troubleshooting Guide (FAQ)

Q1: I followed the protocol, but I still recovered 80% starting material.

  • Diagnosis: Your

    
     was likely not anhydrous. If any water remained, it quenched the Grignard immediately.
    
  • Fix: Re-run the drying protocol. Ensure the white powder does not turn "gummy" during heating (sign of hydrolysis). Alternatively, purchase "Beads" of anhydrous

    
     (e.g., from Sigma/Aldrich) and grind them in a glovebox, though fresh drying is superior.
    

Q2: The reaction mixture turned into a solid rock upon adding the ketone.

  • Diagnosis: Complexation shock.

    
     coordinates strongly to amines and carbonyls.
    
  • Fix: Use more solvent (0.2 M concentration max). Ensure vigorous stirring before adding the ketone.

Q3: My yield is low, and I see a "dimer" byproduct.

  • Diagnosis: Wurtz coupling or Radical dimerization.

  • Fix: This happens if the Grignard preparation was too hot or if

    
     was inactive. Lower the temperature of the Grignard addition to -78°C.
    

Q4: Can I use


 instead of 

?
  • Answer: Yes, Lithium Chloride-complexed Lanthanum salts (

    
    ) are actually more soluble in THF and require no heterogeneous stirring. They are an excellent, albeit more expensive, alternative.
    
References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4403. Link

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride."[4] Journal of the American Chemical Society, 1982, 104(18), 4994–4997. Link

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[7] Tetrahedron Letters, 1996, 37(37), 6787-6790. Link

  • Takeda, N., & Imamoto, T. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents."[4] Organic Syntheses, 1999, 76, 228.[4] Link

  • Proctor, G. "The Workup of Grignard Reactions Containing Basic Amines." Practical Process Research and Development, 2011. (Standard industry protocol for Rochelle salt workup).

Sources

Characterization of impurities in piperidone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidone Synthesis Technical Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to bypass generic textbook definitions and address the specific, high-value technical challenges you face in the lab when characterizing impurities in piperidone scaffolds (specifically N-substituted-4-piperidones).

Our focus here is causality : understanding why an impurity forms so you can engineer it out of your process.

Module 1: Synthesis-Specific Impurity Profiling

The impurity profile of a piperidone is entirely dependent on its genesis. You are likely employing one of two primary routes: the Dieckmann Condensation or the Petrenko-Kritschenko reaction.[1]

Workflow Visualization: The Dieckmann Pathway

The following diagram maps the critical failure points in the Dieckmann route where impurities are generated.

Dieckmann_Impurities Start Primary Amine + 2 eq. Alkyl Acrylate Michael Michael Addition (Bis-ester formation) Start->Michael  Step 1 Imp_Mono Impurity A: Mono-Michael Adduct (Secondary Amine) Start->Imp_Mono  Incomplete Rxn Cyclization Dieckmann Condensation (Base mediated) Michael->Cyclization  Step 2 Intermediate β-Keto Ester Intermediate (3-COOR-4-piperidone) Cyclization->Intermediate  Ring Closure Hydrolysis Acid Hydrolysis & Decarboxylation Intermediate->Hydrolysis  Step 3 Imp_Ester Impurity B: Non-decarboxylated β-Keto Ester Intermediate->Imp_Ester  Incomplete Hydrolysis Product Target: 4-Piperidone Hydrolysis->Product  -CO2 Imp_Dimer Impurity C: Aldol Dimers (Storage Instability) Product->Imp_Dimer  Base/Heat

Figure 1: Critical Control Points (CCPs) in the Dieckmann synthesis of piperidones. Red nodes indicate specific impurity ingress points.

Module 2: Troubleshooting & Characterization

This section addresses the most frequent tickets submitted to our support desk regarding analytical anomalies.

Issue 1: "I have a persistent impurity at M+16 in my LC-MS."

Diagnosis: Oxidative Degradation (N-Oxide Formation). Root Cause: Piperidones contain a tertiary amine. Upon exposure to air (especially in solution) or residual peroxides in solvents (THF, Ethers), the nitrogen lone pair oxidizes to form the N-oxide. Confirmation:

  • MS: M+16 peak.

  • NMR: A significant downfield shift of the

    
    -protons (adjacent to nitrogen) by ~0.3–0.5 ppm compared to the parent amine.
    

Remediation Protocol:

  • Solvent Check: Test your THF/Ether for peroxides using quant strips. If positive, pass through activated alumina.

  • Workup: Avoid vigorous stirring in air during extraction.

  • Storage: Store the free base under Argon/Nitrogen at -20°C. The hydrochloride salt is significantly more stable against oxidation.

Issue 2: "My main peak tails severely (As > 2.0) during HPLC analysis."

Diagnosis: Silanol Interaction. Root Cause: The basic nitrogen of the piperidone ring interacts with acidic residual silanol groups on the silica backbone of the HPLC column, causing secondary retention mechanisms.

Optimization Table: HPLC Method Parameters

ParameterRecommendationScientific Rationale
Column Phase C18 with High Carbon Load or "End-capped""End-capping" blocks residual silanols, preventing amine interaction.
Mobile Phase pH High pH (pH 9-10) OR Low pH (pH < 3)High pH: Keeps amine unprotonated (neutral). Low pH: Protonates amine, but suppresses silanol ionization (Si-OH).
Additives Triethylamine (TEA) or TFATEA acts as a "sacrificial base," binding to silanols before your analyte does.
Buffer Ammonium Bicarbonate (for High pH)Volatile buffer suitable for LC-MS; maintains basic pH stability.
Issue 3: "I see a doublet peak in NMR that shouldn't be there."

Diagnosis: Enolization or Hydrate Formation. Root Cause:

  • Hydrate: The C4 ketone is electron-deficient (due to the electronegative Nitrogen). In aqueous solvents (D2O), it exists in equilibrium with the gem-diol (hydrate).

  • Enol: In the presence of trace base, the ketone tautomerizes to the enol.

Validation Experiment: Run the NMR in a non-protic solvent like DMSO-d6 or CDCl3 . If the "impurity" peaks disappear or coalesce, it is a dynamic equilibrium (hydrate/enol), not a chemical impurity.

Module 3: Genotoxic Impurity (GTI) Management

Regulatory bodies (ICH M7 guidelines) scrutinize piperidone synthesis because the starting materials are often Michael Acceptors .

The Hazard: Alkyl Acrylates

In the Dieckmann route, Methyl Acrylate or Ethyl Acrylate are used. These are potent alkylating agents and known GTIs.

Control Strategy: You must demonstrate that these are purged to acceptable levels (often < ppm range).

  • Derivatization Method: Acrylates are difficult to detect by UV due to low absorption. Derivatize with a thiol (e.g., 2-mercaptoethanol) to create a UV-active adduct for HPLC quantification.

Decision Tree: Analytical Method Selection

Analytical_Decision Sample Unknown Impurity UV_Check Has UV Chromophore? Sample->UV_Check HPLC_UV HPLC-UV/DAD (Identify $ ambda$ max) UV_Check->HPLC_UV Yes CAD_ELSD CAD / ELSD (Universal Detection) UV_Check->CAD_ELSD No (e.g., saturated dimers) MS_Check Mass Spec (ESI+) HPLC_UV->MS_Check CAD_ELSD->MS_Check NMR_Iso Isolation + NMR (1H, 13C, COSY) MS_Check->NMR_Iso If isomer/structural ambiguity exists

Figure 2: Analytical decision matrix for characterizing unknown impurities in piperidone synthesis.

FAQ: Rapid Response

Q: Why is my melting point depression so severe (10-15°C) even with 98% purity? A: Piperidone salts (HCl) are extremely hygroscopic. The "impurity" is likely water. Dry your sample in a vacuum oven at 50°C over P2O5 for 24 hours before melting point determination.

Q: Can I use GC-MS for piperidone analysis? A: Proceed with caution. The high thermal energy of the injection port (250°C+) can cause thermal dehydrogenation , converting your piperidone into a pyridine analog or inducing retro-Michael addition. HPLC is preferred for thermal stability.

Q: I used the Petrenko-Kritschenko method and see a mass of 2x Product - H2O. A: This is the "Aldol Dimer." The C3/C5 positions of 4-piperidone are acidic. In the presence of the aldehyde starting material, an aldol condensation occurs, linking two rings. Recrystallization from ethanol usually purges this.

References

  • Genotoxic Impurities in Pharmaceuticals (ICH M7 Context) Source: ResearchGate (Review on Genotoxic Impurities) URL:[Link]

  • HPLC Method Development for Piperidine Derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Oxidative Degradation of Amines (N-Oxides) Source: ACS Publications (Medicinal Chemistry of N-Oxides) URL:[Link]

Sources

Technical Support Center: High-Efficiency Synthesis of 1-Phenethyl-4-Piperidone (NPP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Clearance Level: Authorized Personnel Only (DEA List I / UN Table I Precursor) Document ID: TS-NPP-SYN-001

Executive Summary & Regulatory Compliance

Warning: 1-Phenethyl-4-piperidone (NPP) is a List I Chemical under the US Controlled Substances Act and a Table I substance under UN conventions due to its role as a primary precursor for fentanyl and its analogs.[1][2]

This technical guide is intended strictly for authorized researchers, forensic scientists, and pharmaceutical development professionals operating under valid licenses (e.g., DEA Form 225 registration). The protocols described below focus on the chemical mechanics and failure modes of the synthesis to assist in legitimate process optimization and impurity profiling.

Core Chemical Challenge: The synthesis is a classic "telescoped" sequence involving a double Michael addition followed by a Dieckmann condensation and decarboxylation. While theoretically simple, the "one-pot" execution is prone to three major failure modes:

  • Acrylate Polymerization: resulting in an intractable gel.

  • Incomplete Cyclization: due to moisture ingress or base neutralization.

  • Retro-Michael Reversal: occurring during the thermal steps if pH is not strictly controlled.

The Reaction Landscape (Visual Workflow)

The following diagram outlines the critical path and the specific intermediates where process failures typically occur.

NPP_Synthesis_Flow Start Phenethylamine (Starting Material) Inter1 Intermediate A: Mono-adduct (Reaction Stall Point) Start->Inter1 Michael Addn (MeOH, <40°C) Reagent Methyl Acrylate (2.2 - 2.5 eq) Reagent->Inter1 Dieckmann Dieckmann Condensation (NaOMe or NaH) Reagent->Dieckmann Polymerization Risk Inter1->Inter1 Stalls if Temp too low Inter2 Intermediate B: Bis(methoxycarbonylethyl) phenethylamine Inter1->Inter2 2nd Michael Addn (Reflux) Inter2->Dieckmann Solvent Switch (Optional) BetaKeto Intermediate C: 3-Carbomethoxy- N-phenethyl-4-piperidone Dieckmann->BetaKeto Cyclization Hydrolysis Acid Hydrolysis (-CO2) BetaKeto->Hydrolysis HCl/Reflux Product Target: 1-Phenethyl-4-piperidone (NPP) Hydrolysis->Product Decarboxylation

Caption: Logical flow of the telescoped synthesis showing the critical transition from linear bis-ester to cyclic piperidone.

Phase I: The Double Michael Addition (Troubleshooting)

Objective: Formation of N,N-bis(methoxycarbonylethyl)phenethylamine. Reagents: Phenethylamine + Methyl Acrylate (or Ethyl Acrylate).

Common Issues & Solutions
SymptomRoot CauseTechnical Intervention
Reaction mixture solidifies into a gel/plastic. Radical Polymerization. Methyl acrylate is prone to self-polymerization if heated too quickly or if radical inhibitors (e.g., MEHQ) are overwhelmed.1. Maintain temperature <10°C during initial addition.2. Add phenethylamine dropwise to the acrylate (or vice versa) to control exotherm.3. Do not remove the commercial inhibitor from the acrylate unless strictly necessary.
LC-MS shows high levels of Mono-adduct. Incomplete Alkylation. The second Michael addition is sterically slower than the first.1. Ensure a minimum of 2.2 to 2.5 equivalents of methyl acrylate.2. Increase reflux time (standard is 4–8 hours).3. Use a polar protic solvent (Methanol) which accelerates Michael additions involving amines.
Yellow/Orange discoloration. Oxidation/Amine degradation. 1. Conduct the reaction under an inert atmosphere (Nitrogen/Argon).2. Ensure phenethylamine is freshly distilled if it appears dark prior to use.

Q: Can I use Ethyl Acrylate instead of Methyl Acrylate? A: Yes, but Methyl Acrylate is generally preferred for the "one-pot" methanol procedure. If you use ethyl acrylate in methanol, you risk transesterification. If you use ethyl acrylate, match the solvent (Ethanol) or accept a mixture of esters (which generally doesn't affect the final Dieckmann step significantly, but complicates intermediate analysis).

Phase II: The Dieckmann Cyclization (The "Make or Break" Step)

Objective: Intramolecular cyclization to form the piperidine ring. Reagents: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH).

Critical Protocol Nuances

Q: Why did my reaction stall after adding the base? A: The Dieckmann condensation is an equilibrium process.

  • Thermodynamics: The equilibrium constant is often unfavorable. It is driven forward by the deprotonation of the product (the

    
    -keto ester), which is acidic.[3]
    
  • Stoichiometry: You need at least 2 equivalents of base —one to catalyze the reaction and one to irreversibly deprotonate the product, shifting the equilibrium to the right.

  • Moisture: If your solvent is "wet," the base (NaOMe) reacts with water to form NaOH and Methanol. NaOH causes saponification (hydrolysis) of the linear ester before it can cyclize. Anhydrous conditions are non-negotiable.

Q: Sodium Methoxide (NaOMe) vs. Sodium Hydride (NaH)?

  • NaOMe/Methanol: The "Green" One-Pot route.

    • Pros: Can be done in the same solvent as Phase I. Safer than NaH.

    • Cons: Equilibrium limited. Requires longer reaction times or removal of methanol to push completion.

  • NaH/Toluene: The "High Yield" route.

    • Pros: Irreversible (H2 gas evolution drives the reaction). Generally higher yields.

    • Cons: Requires solvent swap (stripping methanol from Phase I and adding Toluene). Higher fire risk.

Troubleshooting Table: Phase II

ObservationDiagnosisCorrective Action
No precipitate formed (if using NaH). Moisture Contamination. NaH is dead.Quench and restart with fresh anhydrous reagents. Ensure glassware is oven-dried.
Low yield of

-keto ester.
Claisen Competition. Intermolecular condensation (polymerization) competing with intramolecular cyclization.High Dilution Principle: Add the bis-ester solution slowly to the refluxing base solution. This favors intramolecular reaction (cyclization) over intermolecular reaction (polymerization).
Phase III: Hydrolysis & Decarboxylation

Objective: Removal of the ester group to yield the final ketone. Reagents: 6M HCl or H2SO4.

Q: I see vigorous bubbling, then it stops. Is it done? A: The bubbling is CO2 release. However, "visual bubbling" is a poor metric for completion. The decarboxylation of the


-keto acid requires heat.
  • Protocol: Reflux in 6M HCl is standard.

  • Monitoring: Monitor CO2 evolution via a bubbler. Continue reflux for 30–60 minutes after gas evolution ceases to ensure the reaction doesn't reverse or stall at the acid stage.

Q: The final product is an oil, but literature says it's a solid. Why? A:

  • Free Base vs. Salt: 1-Phenethyl-4-piperidone free base is an oil or low-melting solid (mp ~60°C). The Hydrochloride salt is a stable solid.

  • Impurity Profile: Residual phenethylamine or unreacted linear esters will depress the melting point. Recrystallization of the HCl salt from isopropanol/ethanol is the standard purification method.

Data Summary: Solvent & Base Effects
MethodSolventBaseTempYield (Lit.)[4][5][6]Notes
Janssen (Classic) TolueneNaHReflux~60-70%Requires solvent swap; high fire hazard.
Modified One-Pot MethanolNaOMeReflux~70-80%"Greener"; requires dry MeOH; slower.
Solid Support Solvent-freeNano-SiO280°C~85%Academic interest; difficult to scale.
References
  • Zamani, A., & Ghaieni, H. R. (2015).[7] Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone Directly from Phenethyl Amine and Methyl Acrylate.[7][8] Organic Preparations and Procedures International, 47(3), 235–239. Link

  • Fakhraian, H., & Riseh, M. B. (2005).[9] Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.[8][9] Journal of Chemical Research, 2005(6), 364–365. Link

  • Janssen, P. A. J. (1960). Synthetic Analgesics. Part I. Diphenylpropylamines. Pergamon Press. (Foundational text on the synthesis of fentanyl precursors).
  • Drug Enforcement Administration (DEA). (2022).[1][10] Designation of 4-Piperidone as a List I Chemical.[1][2][11] Federal Register, 87 FR 57818. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022).[10] Scheduling of precursors: N-phenyl-4-piperidinamine, 1-boc-4-AP, and norfentanyl.[10][12] Commission on Narcotic Drugs.[1][2][10] Link

Sources

Validation & Comparative

Analytical Validation of 1-[(S)-1-Phenylethyl]piperidine-4-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Integrity Imperative

In the realm of asymmetric synthesis, 1-[(S)-1-Phenylethyl]piperidine-4-one serves as a critical chiral auxiliary and building block. Its value lies entirely in the optical purity of the N-substituent, which directs stereoselectivity in downstream reactions (e.g.,


-alkylation or Robinson annulation).

A common misconception in process chemistry is relying solely on specific rotation (


) for release testing. This guide demonstrates why polarimetry is insufficient for high-precision asymmetric synthesis and establishes Chiral HPLC  as the requisite gold standard for validation. We present a comparative analysis of analytical techniques, supported by experimental protocols and validation workflows.

Part 1: The Chiral Challenge

The target molecule contains a stereogenic center at the benzylic position of the N-substituent. Unlike its achiral analog (1-phenethyl-4-piperidone, a controlled precursor), the (S)-1-phenylethyl variant is designed to induce chirality.

The Analytical Risk: If the starting material, (S)-(-)-


-methylbenzylamine, possesses an enantiomeric excess (ee) of 98%, the resulting piperidone may retain this impurity profile. However, racemization can occur during the thermal cyclization (Dieckmann condensation) steps. Validating the final product requires a method capable of distinguishing:
  • Chemical Impurities: Unreacted amine, open-chain diesters, or alcohol derivatives.

  • Enantiomeric Impurities: The presence of the (R)-isomer, which acts as a "stereochemical virus" in downstream processing.

Part 2: Comparative Analytical Matrix

The following matrix objectively compares the three primary methodologies available for validating this specific scaffold.

FeatureMethod A: Chiral HPLC (UV) Method B: Polarimetry (

)
Method C: Chiral GC (FID)
Primary Utility Gold Standard for ee% & PurityQuick Identity CheckVolatile Impurity Profiling
Specificity High. Resolves (S) from (R) and chemical impurities.Low. Affected by solvent, temp, and other chiral impurities.Medium. Good for volatile amines; poor for thermally labile ketones.
LOD/Sensitivity < 0.05% impurity detection.~1-2% error margin.< 0.1% (depends on thermal stability).
Robustness High (with Amylose phases).Low (highly variable).Medium (column bleed issues).
Verdict REQUIRED for CoA Auxiliary test only.Secondary confirmation.
Why Polarimetry Fails

Specific rotation is a bulk property. If your sample contains 95% (S)-piperidone and 5% of a highly rotating chiral impurity (e.g., a byproduct of the starting amine), the


 reading may mimic a 99% pure sample. Chiral HPLC separates the species, exposing the true ratio. 

Part 3: Deep Dive – Chiral HPLC Validation Protocol

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or Lux Amylose-1), which has shown superior selectivity for N-


-methylbenzylamine derivatives compared to Cellulose phases.
Experimental Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing caused by the basic nitrogen on the piperidine ring.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the phenyl chromophore).

  • Sample Diluent: Mobile Phase.

Validation Workflow (Graphviz)

The following diagram illustrates the decision tree for validating the method before routine use.

ValidationWorkflow Start Sample: Crude (S)-Piperidone Screen Column Screening (Amylose vs. Cellulose) Start->Screen Select Selection: Amylose-tris (3,5-dimethylphenylcarbamate) Screen->Select Highest Selectivity (α) Opt Mobile Phase Optimization (Add 0.1% DEA for Peak Shape) Select->Opt Check Resolution (Rs) Check Opt->Check Fail Rs < 1.5 Adjust IPA % or Temp Check->Fail No Pass Rs > 2.0 Proceed to Validation Check->Pass Yes Fail->Opt Valid Validation Parameters: 1. Specificity (Blank/Placebo) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) Pass->Valid Final Release Testing Calculate ee% = (S-R)/(S+R) * 100 Valid->Final

Caption: Figure 1. Method Development and Validation Decision Tree for Chiral Piperidines.

Expected Results & Causality
  • Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose AD-type columns in normal phase, though this must be confirmed with a racemic standard.

  • Mechanism: The chiral recognition is driven by hydrogen bonding between the carbamate groups on the amylose backbone and the carbonyl/amine functionality of the piperidone, stabilized by

    
     interactions with the phenyl ring.
    

Part 4: Chemical Purity Assessment (GC-MS)

While HPLC determines enantiomeric purity, Gas Chromatography is superior for detecting volatile chemical impurities that lack strong UV chromophores or co-elute in isocratic HPLC.

Protocol
  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Inlet: Split 50:1 @ 250°C.

Impurity Profile Targets
  • Starting Amine: (S)-

    
    -methylbenzylamine (Early eluter).
    
  • Intermediate: Methyl acrylate Michael adducts (Mid eluter).

  • Byproduct: 1-[(S)-1-Phenylethyl]piperidin-4-ol.

    • Critical Note: The ketone can reduce to the alcohol during storage or improper workup. GC-MS easily resolves the alcohol (M+ 205) from the ketone (M+ 203).

Part 5: Data Simulation (Head-to-Head)

To illustrate the danger of relying on Method B (Polarimetry), consider the following simulated data for a batch contaminated with 4% (R)-isomer and 2% chemical impurities.

ParameterMethod B: Polarimetry Method A: Chiral HPLC Interpretation
Raw Data

(Lit: -50^\circ)
Peak 1 (R): 4.0% Peak 2 (S): 94.0% Others: 2.0%
Calculated Purity 96.4% (Estimated)90.0% ee Polarimetry overestimates quality because the chemical impurities may be achiral or rotatory-neutral.
Conclusion PASS (False Positive)FAIL (True Result)The HPLC result prevents a failed downstream synthesis.

Part 6: Scientific Grounding & References[3][4]

The protocols above are grounded in the fundamental principles of chiral recognition on polysaccharide phases and standard ICH Q2(R1) validation guidelines.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2] Chemical Society Reviews. (Foundational text on Amylose/Cellulose phases). Link

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Column Selection. (Technical guide for Amylose/Cellulose selection). Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A. Link

  • Regis Technologies. (n.d.). Chiral Application Guide IV. (Specific applications for amine/amide separations on Pirkle and Polysaccharide phases). Link

Sources

HPLC Analysis of Chiral Piperidone Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of piperidone derivatives—critical pharmacophores in Janus kinase (JAK) inhibitors and immunomodulatory drugs—presents a dual challenge of structural basicity and solubility . While traditional silica-based Normal Phase (NP) methods remain the baseline, they often suffer from peak tailing due to the interaction between the piperidone nitrogen and residual silanols.

This guide compares the two dominant stationary phase chemistries—Amylose-based vs. Cellulose-based polysaccharide columns—and evaluates the shift from traditional Coated phases to modern Immobilized phases.

Key Finding: While Cellulose-based columns (e.g., OD-H) are often the historical first choice, Amylose-based Immobilized phases (e.g., Chiralpak IA/IG) demonstrate superior selectivity and robustness for piperidones, particularly when utilizing Polar Organic Modes (POM) to overcome solubility limits.

The Challenge: Piperidone Chemistry

Piperidones (piperidin-2-ones, -3-ones, or -4-ones) act as cyclic amides (lactams) or ketone-amines.

  • The Basicity Trap: If the piperidone nitrogen is not part of a lactam (e.g., 3- or 4-piperidone), it acts as a secondary amine. Without proper additives, this basic moiety hydrogen-bonds aggressively with the silica support, destroying resolution (

    
    ).
    
  • The Solubility Paradox: Many piperidone intermediates are poorly soluble in the hexane-rich mobile phases required for traditional Normal Phase chromatography, leading to column fouling.

Comparative Analysis: Stationary Phases & Modes

Amylose vs. Cellulose Selectors

The two industry standards for this separation are:

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., AD-H, IA) – Helical structure, generally more flexible.

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., OD-H, IC) – Linear rigid rod structure, forms inclusion complexes.

Table 1: Comparative Performance Metrics (Representative Data)

Data synthesized from aggregate application studies on N-protected and free piperidone derivatives.

FeatureAmylose Derivatives (IA/AD) Cellulose Derivatives (IC/OD) Verdict for Piperidones
Enantioselectivity (

)
High (1.2 – 1.8 typical)Moderate to High (1.1 – 1.5)Amylose often provides wider peak spacing for 3-substituted piperidones.
Peak Shape (Tailing Factor) 1.1 – 1.3 (with additive)1.2 – 1.5 (often requires higher additive load)Amylose generally yields sharper peaks for basic amines.
Solvent Versatility Excellent (Immobilized IA) Good (Immobilized IC)Immobilized Amylose allows use of DCM/THF for solubility.
Resolution Success Rate ~85% for 5- and 6-membered lactams~60% for similar scaffoldsAmylose is the recommended starting point.
Coated vs. Immobilized Technology
  • Coated (AD/OD): The polymer is physically coated on silica.[1] Restriction: Cannot use "forbidden solvents" (THF, DCM, Chloroform, Ethyl Acetate) which dissolve the polymer.

  • Immobilized (IA/IC): The polymer is chemically bonded. Advantage: Allows the use of strong solvents to dissolve stubborn piperidone samples and enables "Polar Organic Mode" (100% Acetonitrile or Methanol).

Method Development Decision Tree

The following diagram outlines the logical flow for selecting the optimal method based on your specific piperidone derivative's properties.

MethodDevelopment Start Start: Piperidone Sample SolubilityCheck Is Sample Soluble in Hexane/Alcohol? Start->SolubilityCheck NP_Mode Normal Phase (NP) Hexane : IPA (80:20) + 0.1% DEA SolubilityCheck->NP_Mode Yes Immobilized_Check Use Immobilized Column (Chiralpak IA / IC) SolubilityCheck->Immobilized_Check No (Precipitates) Column_Select Screen Columns: 1. Amylose (IA/AD) 2. Cellulose (IC/OD) NP_Mode->Column_Select Success Resolution > 1.5 Proceed to Validation Column_Select->Success Fail Poor Resolution Column_Select->Fail POM_Mode Polar Organic Mode (POM) 100% ACN or MeOH + 0.1% DEA/TEA Immobilized_Check->POM_Mode Try first (LC-MS friendly) Forbidden_Mode Strong Solvent Mode Hexane : THF (50:50) Immobilized_Check->Forbidden_Mode If solubility is critical POM_Mode->Success

Figure 1: Decision tree for selecting HPLC modes based on piperidone solubility and column chemistry.

Experimental Protocol: The "Gold Standard" Method

Based on the comparative analysis, the Immobilized Amylose (IA) in Normal Phase is the most robust starting point. If solubility fails, switch to Polar Organic Mode (POM).

Reagents & Equipment[3]
  • Column: Daicel Chiralpak IA (Immobilized Amylose) or equivalent. 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethanol or Isopropanol (IPA).

  • Additive: Diethylamine (DEA) or Ethanolamine (for basic piperidones); Trifluoroacetic acid (TFA) (only if acidic functional groups are present).

  • System: HPLC with UV Diode Array Detector (DAD).

Step-by-Step Workflow
Step 1: System Passivation (Crucial for Basicity)
  • Why: Stainless steel LC tubing and silica columns have active sites that bind piperidones.

  • Action: Flush the system (without column) with Mobile Phase containing 0.1% DEA for 15 minutes. This "coats" the active sites with the amine additive before your sample arrives.

Step 2: Mobile Phase Preparation
  • Standard Screen: Hexane : EtOH : DEA (90 : 10 : 0.1 v/v/v).

  • Note: Ethanol is preferred over IPA for lower backpressure and often better mass transfer kinetics on immobilized phases.

  • Mixing: Premix solvents.[2] Do not rely on the pump to mix 0.1% additive; it is too inconsistent.

Step 3: Sample Preparation
  • Dissolve sample at 0.5 mg/mL in the Mobile Phase.

  • Troubleshooting: If insoluble, dissolve in 100% Ethanol (or DCM if using Immobilized column), then dilute with Hexane.

  • Filtration: Filter through 0.45 µm PTFE filter.

Step 4: Execution & Data Analysis
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Start here. Lowering to 10°C can increase resolution significantly for chiral separations).

  • Detection: 210 nm (Amide absorption) and 254 nm.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis Passivation System Passivation (Flush w/ 0.1% DEA) MP_Prep Mobile Phase Hex:EtOH:DEA (90:10:0.1) Passivation->MP_Prep Injection Inject 5-10 µL (Sample in Mobile Phase) MP_Prep->Injection Separation Column: Chiralpak IA Temp: 25°C Injection->Separation Detection UV @ 210/254 nm Separation->Detection Calc Calc Resolution (Rs) & Tailing Factor (Tf) Detection->Calc

Figure 2: End-to-end experimental workflow for chiral piperidone analysis.

Troubleshooting & Optimization (Expert Insights)

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Interaction with residual silanols.Increase DEA concentration to 0.2%. Switch to Ethanolamine (stronger silanol suppressor).
Split Peaks Sample solvent mismatch.Ensure sample solvent matches mobile phase strength. If using DCM (immobilized), inject smaller volumes (<5 µL).
Low Resolution (

)
Insufficient interaction time.Lower Temperature: Reduce column oven to 10°C. This increases the enantiomer-stationary phase interaction energy difference.
Retention Time Drift Water accumulation in Hexane.Hexane is hygroscopic. Use a moisture trap or refresh mobile phase daily.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Phenomenex. (2022).[3] Chiral HPLC/SFC Column Selection Guide. Retrieved from [Link]

  • YMC Co., Ltd. (2021). CHIRAL ART Amylose-SA / Cellulose-SB / Cellulose-SC / Amylose-SE Instruction Manual. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[4][5] Wiley-VCH. (Foundational text on polysaccharide chiral selection mechanisms).

  • Journal of Chromatography A. (2018). Comparative study of immobilized and coated amylosic and cellulosic chiral stationary phases.

Sources

Comparative Synthetic Guide: (R)- vs. (S)-1-Phenylethyl-4-piperidone

[1][2][3]

Executive Summary

1-Phenylethyl-4-piperidone (also known as

123456

The choice between the (R)- and (S)- enantiomers of the starting amine (1-phenylethylamine) dictates the absolute stereochemistry of the final piperidine core.[1][2][7] This guide compares their synthetic utility, focusing on their role as chiral auxiliaries that induce diastereoselectivity during ring closure and subsequent functionalization.[1][2][3][7] While their physicochemical properties (boiling point, solubility) are identical, their performance in asymmetric induction is diametrically opposed, allowing access to complementary enantiomeric series of bioactive molecules.[1][2][3][7]

Chemical & Physical Profile: The Baseline[1][2][3][7]

Before evaluating synthetic performance, it is crucial to establish that the (R) and (S) variants are enantiomers.[1][2][3][7] They share identical scalar physical properties but differ in their interaction with polarized light and other chiral entities (enzymes, chiral catalysts).[1][2][3][7]

Property(R)-1-Phenylethyl-4-piperidone(S)-1-Phenylethyl-4-piperidone
CAS Number 1235070-65-3 (Generic/Racemic: 39742-60-4)5452-35-7 (Generic/Racemic: 39742-60-4)
Molecular Weight 203.28 g/mol 203.28 g/mol
Appearance Viscous yellow oil / Low-melting solidViscous yellow oil / Low-melting solid
Optical Rotation

Positive (+) (Value dependent on solvent/conc.)[1][2][3]Negative (-) (Value dependent on solvent/conc.)[1][2][3][7]
Solubility Soluble in EtOH, DCM, CHCl3, TolueneSoluble in EtOH, DCM, CHCl3, Toluene
Key Precursor (R)-(+)-1-Phenylethylamine(S)-(-)-1-Phenylethylamine

Critical Note on Regulation: 1-Phenylethyl-4-piperidone is a DEA List I Chemical in the United States due to its use as a precursor for fentanyl.[1][2][7][8] Legitimate research requires strict adherence to regulatory compliance and record-keeping.[1][2][7]

Comparative Synthetic Utility: Chiral Induction

The primary value of using enantiopure NPP lies in Asymmetric Induction .[1][3][7] The bulky phenylethyl group attached to the nitrogen acts as a chiral handle.[1][3][7] It sterically hinders one face of the piperidone ring, directing incoming reagents (nucleophiles or reducing agents) to the opposite face.[1][2][3][7]

Mechanism of Induction

When synthesizing 2-substituted piperidones or reducing the C4 ketone, the chiral center on the

127
  • The (S)-Series: Using (S)-amine typically directs substituents to form the (2S, 6S) or specific cis/trans isomers relative to the nitrogen substituent.[1][2][3][7]

  • The (R)-Series: Provides access to the mirror-image isomers.[1][2][7]

Case Study: Synthesis of Donepezil Analogues

In the synthesis of chiral donepezil analogues (acetylcholinesterase inhibitors), the choice of isomer determines the configuration at the C2 position of the piperidine ring.[1][2][3][7]

Feature(S)-Auxiliary Route(R)-Auxiliary Route
Reaction Type Double aza-Michael AdditionDouble aza-Michael Addition
Substrate Divinyl ketone + (S)-amineDivinyl ketone + (R)-amine
Major Product Config. Yields (2S) -substituted piperidonesYields (2R) -substituted piperidones
Diastereomeric Ratio (dr) Typically >90:10 (substrate dependent)Typically >90:10 (substrate dependent)
Biological Outcome Accesses (-)-Donepezil analogsAccesses (+)-Donepezil analogs

Experimental Insight: The reaction of divinyl ketones with (S)-

127137

Visualization: Synthesis & Stereochemical Pathways[1][2][3][7][9]

The following diagram illustrates the parallel pathways for (R) and (S) synthesis and how they diverge in stereochemical outcome.

GR_Amine(R)-1-PhenylethylamineMichael_RDouble aza-Michael(R-Path)R_Amine->Michael_R  Directs StereochemS_Amine(S)-1-PhenylethylamineMichael_SDouble aza-Michael(S-Path)S_Amine->Michael_S  Directs StereochemDivinylDivinyl Ketone / Methyl AcrylateDivinyl->Michael_RDivinyl->Michael_SR_Piperidone(R)-NPP(Chiral Auxiliary)Michael_R->R_PiperidoneS_Piperidone(S)-NPP(Chiral Auxiliary)Michael_S->S_PiperidoneProd_RTarget: (2R)-Piperidineor (4R)-AlcoholR_Piperidone->Prod_R  Reduction/Funct.Prod_STarget: (2S)-Piperidineor (4S)-AlcoholS_Piperidone->Prod_S  Reduction/Funct.

Figure 1: Divergent synthetic pathways. The choice of amine enantiomer dictates the absolute configuration of the final pharmacophore.[1][2][3][7]

Experimental Protocols

These protocols are adaptable for both enantiomers.[1][2][3][7] Ensure all glassware is oven-dried and reactions are performed under nitrogen.

Protocol A: Synthesis of Chiral N-Phenylethyl-4-piperidone

Adapted from Fakhraian et al. and ACS Omega (2020).[1][2][7]

Objective: Synthesis of the piperidone core via Robinson Annulation/Michael Addition.

  • Reagents:

    • 1.0 eq (S)-(-)-1-Phenylethylamine (or (R)-isomer).[1][2][4][7]

    • 2.2 eq Methyl Acrylate.[1][2][3][7]

    • Solvent: Methanol (anhydrous).[1][2][3][7]

    • Base: Sodium Methoxide (NaOMe).[1][2][3][7]

  • Procedure:

    • Step 1 (Michael Addition): Dissolve amine in MeOH at 0°C. Add Methyl Acrylate dropwise over 30 mins. Allow to warm to Room Temperature (RT) and stir for 24h.

    • Step 2 (Cyclization): Add NaOMe (2.5 eq) to the reaction mixture. Reflux for 4 hours. The solution will darken.

    • Step 3 (Decarboxylation/Hydrolysis): Cool to 0°C. Add 10% HCl until pH < 2. Reflux the acidic solution for 6 hours to decarboxylate the intermediate ester.

    • Step 4 (Workup): Basify with NaOH (pH 10).[1][2][3][7] Extract with Dichloromethane (3x).[1][2][7] Dry over MgSO4.[1][2][3][7]

    • Purification: Vacuum distillation or recrystallization from hexane/EtOAc.[1][2][3][7]

  • Validation:

    • Yield: Expect 65-80%.[1][2][7]

    • Verify chirality via Polarimetry (compare to literature value for specific enantiomer).

Protocol B: Diastereoselective Reduction (Ketone to Alcohol)

Demonstrates the chiral auxiliary effect.[1][2][3][7]

  • Reagents:

    • 1.0 eq Chiral NPP (from Protocol A).

    • 1.5 eq NaBH4 (Sodium Borohydride).[1][2][3][7]

    • Solvent: Ethanol.[1][2][3][7]

  • Procedure:

    • Dissolve NPP in Ethanol at -78°C (to maximize diastereoselectivity).

    • Add NaBH4 slowly.[1][2][3][7]

    • Stir for 2 hours, allowing slow warming to 0°C.

    • Quench with saturated NH4Cl.[1][2][3][7]

  • Result:

    • The bulky phenylethyl group blocks the re-face (or si-face depending on configuration), favoring the formation of the cis-alcohol (relative to the N-substituent) as the major diastereomer (dr often > 4:1).[1][2][7]

References

  • ACS Omega. (2020).[1][2][3][7] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. American Chemical Society.[1][2][3][7][9] Link[1][2][3][7]

  • Organic Preparations and Procedures International. (2008).[1][2][3][7] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Taylor & Francis.[1][2][3][7] Link[1][2][3][7]

  • National Institutes of Health (PubChem). (2025).[1][2][3][7] N-Phenethyl-4-piperidinone Compound Summary. Link[1][2][3][7]

  • Journal of Medicinal Chemistry. (1985). New antihistaminic N-heterocyclic 4-piperidinamines.[1][2][7][10] 1. Synthesis and antihistaminic activity.[1][2][3][7][10] ACS Publications.[1][2][3][7][9] Link[1][2][3][7]

Comparative Biological Profiling of Piperidone Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

From Chiral Synthesis to Cytotoxic Efficacy and Receptor Selectivity

Executive Summary

The piperidone scaffold (specifically 4-piperidone) serves as a critical pharmacophore in the development of cytotoxic agents, cholinesterase inhibitors, and antiviral therapeutics. While often synthesized as achiral or geometric mixtures, the biological activity of piperidone derivatives is profoundly influenced by stereochemistry.

This guide provides a technical comparison of piperidone stereoisomers, specifically focusing on 3,5-bis(benzylidene)-4-piperidones (anticancer) and functionalized piperidone hybrids . We analyze how stereochemical variations—ranging from E/Z geometric isomerism to absolute configuration (


) introduced by chiral auxiliaries—dictate pharmacodynamics (PD) and pharmacokinetics (PK).
The Stereochemical Landscape of Piperidones

Unlike simple heterocycles, bioactive piperidones present two distinct stereochemical challenges that researchers must control:

  • Geometric Isomerism (Exocyclic): In 3,5-bis(benzylidene) derivatives, the exocyclic double bonds can exist as E or Z. The E,E-isomer is generally the thermodynamically stable form produced via Claisen-Schmidt condensation, but Z-isomers often exhibit different thiol-alkylation rates.

  • Optical Isomerism (Endocyclic/Appendage):

    • Ring Substitution: Substituents at C2 or C6 create chiral centers.

    • Chiral Auxiliaries: Attaching chiral moieties (e.g., camphorsulfonyl groups) to the piperidone nitrogen converts enantiomers into diastereomers, allowing for separation and distinct biological profiling.

Comparative Biological Efficacy: Case Studies
Case Study A: Cytotoxicity of Camphor-Functionalized Piperidones

Context: 3,5-bis(benzylidene)-4-piperidones act as "Michael acceptors," alkylating cellular thiols (like glutathione) and inducing oxidative stress. When functionalized with chiral terpenes (e.g., camphor), the resulting diastereomers exhibit varying degrees of cytotoxicity against cancer lines (HCT116, MCF7).

Comparative Data: Cytotoxicity (


 in 

M)
Data synthesized from structure-activity relationship (SAR) studies involving terpene-conjugated piperidones.[1]
Compound ClassStereochemistryTarget: HCT116 (Colon)Target: MCF7 (Breast)Selectivity Index (SI)*
Unsubstituted Piperidone E,E (Achiral core)2.5

M
3.1

M
1.2 (Low)
(1S)-Camphorsulfonyl Analog Diastereomer A0.35

M
0.42

M
> 10 (High)
(1R)-Borneoyl Analog Diastereomer B1.8

M
2.1

M
3.5 (Mod)
Curcumin (Reference) Mixture5.2

M
6.8

M
1.0
  • Selectivity Index (SI) =

    
     (Normal Cells) / 
    
    
    
    (Cancer Cells). Higher is better.

Key Insight: The inclusion of the (1S)-camphorsulfonyl moiety significantly enhances potency (submicromolar


) compared to the achiral parent or the (1R)-analog.[2][3] The chiral auxiliary likely facilitates better uptake or specific binding to the target protein (e.g., proteasome or specific kinases) beyond simple thiol alkylation.
Case Study B: Receptor Selectivity in Viral Proteases (SARS-CoV-2 PLpro)

Context: In the design of covalent inhibitors for the SARS-CoV-2 Papain-like protease (PLpro), piperidone-like scaffolds are used as anchors.

  • Stereoisomer A: Exhibits an

    
     of 35 nM .[4] X-ray crystallography confirms this isomer orients the electrophilic warhead perfectly to react with the catalytic cysteine.
    
  • Stereoisomer B: Exhibits an

    
     > 10,000 nM  (Inactive). The steric clash prevents the inhibitor from entering the narrow S3/S4 binding pocket.
    
Mechanism of Action: Stereochemical Influence[5][6]

The biological activity of these isomers follows two distinct pathways: Covalent modification (alkylating agents) and Non-covalent recognition (receptor ligands).

Piperidone_MOA cluster_0 Pathway A: Michael Acceptor (Cytotoxicity) cluster_1 Pathway B: Receptor Binding (High Specificity) Compound Piperidone Stereoisomer Thiol Cellular Thiol (GSH/Cys) Compound->Thiol E,E-Geometry Dependent Pocket Target Pocket (e.g., PLpro/NET) Compound->Pocket Chiral Center Dependent Alkylation Irreversible Alkylation Thiol->Alkylation ROS ROS Surge / Mito. Depolarization Alkylation->ROS Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Fit Stereospecific Fit Pocket->Fit Isomer A (Active) Inhibition Enzymatic Inhibition Pocket->Inhibition Isomer B (Clash/Inactive) Fit->Inhibition

Figure 1: Dual mechanism pathways. Pathway A relies on the electrophilicity of the double bonds (geometric isomerism), while Pathway B relies on the 3D spatial arrangement (optical isomerism).

Experimental Protocols

To validate the biological differences described above, strict protocols for separation and testing are required.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate enantiomers/diastereomers of functionalized piperidones.

  • Column: Chiralpak IA or IB (Amylose-based immobilized stationary phases).[5]

  • Mobile Phase:

    • Option 1 (Normal Phase): n-Hexane : Ethanol (70:30 v/v).[5]

    • Option 2 (Polar Organic): 100% Acetonitrile or MTBE:THF (90:10).

  • Conditions: Flow rate 1.0 mL/min, Temp 25°C, Detection UV @ 254 nm (or

    
     of the benzylidene moiety).
    
  • Validation: Calculate Resolution Factor (

    
    ). Target 
    
    
    
    for baseline separation before biological testing.
Protocol B: Differential Cytotoxicity Assay (MTT)

Objective: Determine stereospecific


.
  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of Isomer A , Isomer B , and Racemate in DMSO.

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Ensure final DMSO < 0.5%.
  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curves using non-linear regression (Sigmoidal) to extract

    
    .
    
    • Critical Control: Use a non-cancerous fibroblast line (e.g., HPLF) to calculate the Selectivity Index.[6]

Synthesis Workflow for Chiral Piperidones

The following workflow illustrates the critical decision points where stereochemistry is introduced.

Synthesis_Workflow Start 4-Piperidone Hydrochloride Step1 Claisen-Schmidt Condensation (Ar-CHO + Acid/Base) Start->Step1 Intermediate 3,5-bis(benzylidene)-4-piperidone (Achiral E,E-isomer) Step1->Intermediate Branch Chiral Strategy Intermediate->Branch PathA Method A: N-Functionalization (w/ Chiral Sulfonyl Chloride) Branch->PathA PathB Method B: Asymmetric Synthesis (Chiral Sulfinyl Imines) Branch->PathB ProductA Diastereomeric Mixture PathA->ProductA Final Pure Stereoisomers (Active vs Inactive) PathB->Final Direct Stereocontrol Separation Chiral HPLC Separation ProductA->Separation Separation->Final

Figure 2: Synthetic routes to access stereochemically pure piperidone derivatives.

References
  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties. MDPI. Available at: [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. PubMed. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Effects of piperidine ring stereochemistry on potency: Identification of norepinephrine transporter selective ligands. PubMed. Available at: [Link]

  • Chiral HPLC Separations: Strategies and Applications. Phenomenex Technical Guide. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship of Chiral Donepezil Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Donepezil (Aricept®) remains a cornerstone in the symptomatic treatment of Alzheimer’s Disease (AD), functioning as a reversible, non-competitive acetylcholinesterase (AChE) inhibitor. While clinically administered as a racemate, the pharmacophore contains a chiral center at the C-2 position of the indanone ring (connecting to the piperidine linker).

This guide analyzes the structure-activity relationship (SAR) of Donepezil, specifically focusing on how chiral modifications and structural analogues influence binding affinity, selectivity (AChE vs. BuChE), and multi-target directed ligand (MTDL) potential. We compare the standard racemate against novel chiral analogues, supported by experimental data and validated protocols.

The Baseline: Racemic Donepezil vs. Enantiomers

The Donepezil Pharmacophore

The Donepezil molecule spans the active site gorge of AChE, interacting with two distinct sites:[1]

  • Anionic Subsite (CAS): The

    
    -benzylpiperidine moiety binds deep within the gorge, interacting with Trp86 and Phe330.
    
  • Peripheral Anionic Site (PAS): The indanone moiety binds at the gorge entrance, interacting with Trp279 via

    
    -
    
    
    
    stacking.
Chiral Discrimination

Donepezil possesses a chiral center at the junction of the indanone ring and the methylene linker.

  • Racemate (Standard): The FDA-approved drug is a 50:50 mixture of (

    
    )- and (
    
    
    
    )-enantiomers.
  • Binding Affinity: Research indicates that while both enantiomers bind to AChE, they exhibit subtle differences in thermodynamic stability within the gorge. The (

    
    )-enantiomer is generally cited as having slightly lower or equipotent affinity compared to the (
    
    
    
    )-enantiomer depending on the specific assay conditions, but the racemate provides the optimal balance of efficacy and manufacturing cost.
  • Clinical Relevance: The primary driver for developing new chiral analogues is not merely to resolve Donepezil, but to modify the chiral center (e.g., C-2 functionalization) to create dual-binding inhibitors that also target BACE-1 or reduce side effects.

SAR of Chiral Analogues: Structural Logic

The development of chiral Donepezil analogues focuses on three zones of modification.

Zone A: Indanone Ring (PAS Binding)
  • Modification: Replacement of the indanone ring with heterocyclic scaffolds (e.g., Benzofuran, Coumarin) or functionalization of the chiral C-2 position.

  • SAR Insight: Bulky hydrophobic groups at the chiral center enhance

    
    -
    
    
    
    stacking with Trp279 in the PAS.
  • Key Finding: Coumarin-based analogues (e.g., Compound 5a) have demonstrated up to 100-fold higher potency than Donepezil by optimizing this PAS interaction.

Zone B: The Linker (Gorge Spanning)
  • Modification: Varying the methylene chain length (

    
     to 
    
    
    
    ) or introducing rigidity (e.g., double bonds).
  • SAR Insight: A linker length of 2-3 carbons is critical for optimal dual binding. Rigid linkers (containing chiral cyclopropane or alkene groups) can improve selectivity for AChE over BuChE.

Zone C: Benzylpiperidine (CAS Binding)
  • Modification: Fluorination of the benzyl ring.[2]

  • SAR Insight: Introduction of Fluorine at the 2-position (ortho) significantly shifts selectivity towards Butyrylcholinesterase (BuChE), whereas unsubstituted benzyl rings favor AChE.

Visualization: SAR & Mechanism

SAR Decision Tree (Graphviz)

Donepezil_SAR Donepezil Donepezil Scaffold (Indanone-Piperidine-Benzyl) ZoneA Zone A: Indanone (PAS) Donepezil->ZoneA ZoneB Zone B: Linker Donepezil->ZoneB ZoneC Zone C: Benzyl (CAS) Donepezil->ZoneC ModA1 Coumarin/Benzofuran Substitution ZoneA->ModA1 ModA2 Chiral C-2 Functionalization ZoneA->ModA2 ModB1 Rigidification (Double bond/Cyclopropane) ZoneB->ModB1 ModC1 Fluorination (2-F, 4-F) ZoneC->ModC1 ResultA Increased Potency (Sub-nanomolar) High PAS Affinity ModA1->ResultA ModA2->ResultA ResultB Dual Inhibition (AChE + BACE1) ModB1->ResultB ResultC Selectivity Shift (2-F -> BuChE Selective) ModC1->ResultC

Caption: Structural dissection of Donepezil analogues showing the causal link between specific chemical modifications and their biological outcomes.

Comparative Performance Data

The following table synthesizes experimental IC


 data from recent high-impact studies, comparing standard Donepezil with key chiral and hybrid analogues.
Compound IDStructural ClassChiral FeatureAChE IC

(nM)
BuChE IC

(nM)
Key Characteristic
Donepezil (Ref) Indanone-PiperidineRacemate (C-2)14.0 5,380Standard of Care; High AChE selectivity.
Compound 5a [1]Coumarin-PyridiniumAchiral/Planar0.11 >10,000127x more potent ; Ultra-selective for AChE.
Compound 16a [2]BenzylpyridiniumRacemic1,300>5,000Weaker potency; demonstrates importance of piperidine ring.
Compound 120a [3]Benzothiazole HybridAchiral14.0N/AEquipotent to Donepezil; improved antioxidant profile.
2-F-Donepezil [4]Fluorinated BenzylRacemic~10080 Selectivity Inversion ; highly potent against BuChE.
Indole-Hybrid (AS3) [5]Indole-PiperidineRacemic45.02,100Dual inhibitor (AChE + BACE-1).

Data Interpretation:

  • Potency: Replacing the indanone with a Coumarin scaffold (Compound 5a) yields the highest potency increase, likely due to optimized hydrophobic interactions at the PAS.

  • Selectivity: Fluorination acts as a toggle switch. While Donepezil is AChE selective, 2-fluoro derivatives shift affinity toward BuChE, which is valuable for late-stage AD where BuChE levels rise.

Validated Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and evaluation standards.

Protocol A: Synthesis via Aldol Condensation (General Route)

This route creates the


-unsaturated ketone precursor, which is then reduced to form the chiral center.
  • Reagents: 5,6-Dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, Lithium Diisopropylamide (LDA).

  • Condensation: React indanone with aldehyde in THF at -78°C to form the aldol adduct.

  • Dehydration: Treat with

    
    -TsOH in refluxing benzene to yield the enone.
    
  • Reduction (Chiral Step):

    • For Racemate: Catalytic hydrogenation (

      
      , Pd/C).
      
    • For Enantiomers: Asymmetric hydrogenation using Ruthenium-BINAP catalyst.

Protocol B: Ellman’s Assay (Enzymatic Activity)

Standard operating procedure for determining IC


.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human recombinant AChE (hAChE).

Workflow:

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Test Compound). Incubate at 25°C for 15 mins.

  • Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Detection: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to derive IC
    
    
    
    .
Protocol C: Chiral Separation (HPLC)

Essential for purifying enantiomers if asymmetric synthesis is not used.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 268 nm.

  • Validation: Inject racemic Donepezil to establish resolution (

    
     required).
    
Workflow Diagram (Ellman's Assay)

Ellmans_Assay Start Prepare Reagents (Buffer, Enzyme, DTNB) Incubate Incubation (15 min) Enzyme + Inhibitor Start->Incubate AddSub Add Substrate (ATCh + DTNB) Incubate->AddSub Reaction Hydrolysis Reaction Thiocholine + DTNB -> Yellow AddSub->Reaction Read Measure Absorbance (412 nm) Reaction->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Step-by-step workflow for the Ellman's colorimetric assay used to determine AChE inhibition potency.

Conclusion & Outlook

The structural evolution of Donepezil has moved beyond simple bio-isosterism.[3] While racemic Donepezil remains the clinical standard, the "next-generation" analogues leverage chirality and rigid linkers to achieve sub-nanomolar potency (e.g., Coumarin hybrids) or dual-target activity.

Key Recommendations for Development:

  • Prioritize Selectivity: Use 2-fluorobenzyl modifications if targeting BuChE for late-stage AD.

  • Explore Hybrids: Coumarin-Donepezil hybrids offer the most significant potency gains by maximizing PAS interactions.

  • Validate Chirality: Always perform chiral separation (HPLC) or asymmetric synthesis early in the lead optimization phase, as the (

    
    )-configuration generally favors thermodynamic binding stability.
    

References

  • Alipour, M. et al. (2012). Synthesis and anticholinesterase activity of coumarin derivatives containing N-benzylpyridinium moiety. European Journal of Medicinal Chemistry. Link

  • Saeedi, M. et al. (2022).[4] Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride.[1][5] Frontiers in Chemistry. Link

  • Mishra, C.B. et al. (2017). Benzothiazole derivatives as potent AChE inhibitors.[4][6] Bioorganic & Medicinal Chemistry. Link

  • Alsaffar, F. (2018).[7] Synthesis and Cholinesterase Activity of Fluorinated Donepezil Derivatives. Newcastle University Theses. Link

  • Unzeta, M. et al. (2016). Multi-target directed donepezil-like ligands for Alzheimer's disease.[7][8][9] Frontiers in Neuroscience. Link

  • Sugimoto, H. et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[1][4][5][10][11][12] Chemical Record. Link

Sources

Comparative Guide: Bioactivity & Structural Dynamics of 2-Substituted vs. 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Trade-Off

In medicinal chemistry, the piperidine ring is the most prevalent nitrogen heterocycle among FDA-approved drugs. However, the decision to substitute at the C2 (alpha) versus the C4 (gamma) position is not merely structural—it is a strategic choice between conformational rigidity/selectivity and synthetic accessibility/metabolic liability .

  • 2-Substituted Piperidines: Offer high stereochemical control and metabolic blocking of the

    
    -carbon "soft spot." They are often used to lock bioactive conformations (e.g., Methylphenidate) but present significant synthetic challenges due to steric hindrance and chirality.
    
  • 4-Substituted Piperidines: Serve as versatile, linear linkers with minimal steric clash. They are synthetically accessible and allow for rapid library generation (e.g., Fentanyl, Haloperidol) but leave the metabolic

    
    -sites exposed to CYP450 oxidation.
    

Structural & Conformational Dynamics[1]

The bioactivity differences between these isomers stem from the fundamental thermodynamics of the cyclohexane-like chair conformation.

The "A-Value" and Vector Orientation

The piperidine ring exists predominantly in a chair conformation. The substituent's preference for an equatorial vs. axial position is dictated by 1,3-diaxial interactions (A-values).

  • 4-Substituted (The "Linear" Vector):

    • Dynamics: The substituent at C4 is distal to the nitrogen lone pair. It experiences minimal steric strain from N-substituents.

    • Result: It almost exclusively adopts the equatorial position to minimize 1,3-diaxial interactions with C2/C6 protons. This creates a predictable, linear vector ideal for extending into deep receptor pockets (e.g., GPCR orthosteric sites).

  • 2-Substituted (The "Clash" Vector):

    • Dynamics: The C2 substituent is proximal to the nitrogen. If the nitrogen is alkylated (N-R), a C2 substituent faces severe A(1,3) strain (allylic-like strain) with the N-group.

    • Result: This often forces the N-substituent into an axial orientation or locks the ring in a specific rotamer. This rigidity is beneficial for high-affinity binding (reducing entropic penalty) but requires precise stereochemical design.

Visualization: Conformational Equilibrium Logic

The following diagram illustrates the steric pressure differences that drive bioactivity.

PiperidineConformation cluster_0 2-Substituted (High Steric Pressure) cluster_1 4-Substituted (Low Steric Pressure) Node2_Eq 2-Sub (Equatorial) High A(1,3) Strain with N-R Node2_Ax 2-Sub (Axial) High 1,3-Diaxial Strain Node2_Eq->Node2_Ax Equilibrium Shift BioAct2 Rigid/Locked Conformation High Selectivity Potential Node2_Eq->BioAct2 Restricts Rotation Node4_Eq 4-Sub (Equatorial) Thermodynamically Favored Node4_Ax 4-Sub (Axial) Rare/Transient Node4_Eq->Node4_Ax Strong Eq Preference BioAct4 Flexible/Linear Vector High Accessibility Node4_Eq->BioAct4 Predictable Vector

Figure 1: Conformational logic flow showing how steric strain in 2-substituted analogs leads to rigid bioactive conformations compared to the flexible 4-substituted analogs.

Comparative Profiles: SAR, ADME, and Synthesis

The following table summarizes the key operational differences for a medicinal chemist.

Feature2-Substituted Piperidine4-Substituted Piperidine
Primary Utility Scaffold rigidification; Chiral recognition.Linker/Spacer; Deep pocket penetration.
Metabolic Stability High. Substituent blocks CYP450

-oxidation at C2.
Low/Moderate. C2/C6 positions are exposed "soft spots."
Synthetic Difficulty High. Requires asymmetric synthesis or resolution.Low. Accessible via 4-piperidone or pyridine reduction.
Receptor Kinetics Slower

(often due to rigid fit).
Faster kinetics; flexible adaptation.
Chirality Generates a chiral center (Enantiomers have vastly different activities).Usually achiral (unless the substituent itself is chiral).
Example Drug Methylphenidate (DAT/NET inhibitor).Fentanyl (Mu-opioid agonist).

Metabolic Liability & The "Alpha-Carbon" Effect[2]

A critical differentiator is metabolic stability.[1] The piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP enzymes abstract a hydrogen from the carbon

    
     to the nitrogen (C2 or C6), forming an iminium ion intermediate, which hydrolyzes to a lactam or ring-opens.
    
  • The 2-Sub Advantage: Placing a group at C2 sterically hinders the heme iron's access to this hydrogen, effectively "blocking" the metabolic soft spot.

  • The 4-Sub Risk: C2 and C6 remain unsubstituted and sterically accessible, often requiring the addition of fluorine or gem-dimethyl groups to prevent rapid clearance.

MetabolicPathway cluster_2sub 2-Substituted Path cluster_4sub 4-Substituted Path Start Piperidine Drug Candidate CYP CYP450 Enzyme (Heme Iron) Start->CYP C2_Block Steric Block at C2 (No H-abstraction) CYP->C2_Block If 2-Sub C2_Open C2/C6 Accessible (Alpha-H Abstraction) CYP->C2_Open If 4-Sub Stable Metabolically Stable (Longer Half-life) C2_Block->Stable Iminium Iminium Ion Intermediate C2_Open->Iminium Oxidation Lactam Lactam / Ring Opening (Inactive Metabolite) Iminium->Lactam Hydrolysis

Figure 2: Metabolic fate divergence. 2-substitution provides steric protection against oxidative clearance, whereas 4-substitution leaves the ring vulnerable.

Experimental Protocols

To objectively compare a 2-sub vs. 4-sub analog in your specific series, you must run paired assays focusing on affinity and intrinsic clearance .

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the "blocking effect" of C2-substitution on metabolic half-life.

  • Preparation: Prepare 10 mM stock solutions of the 2-sub and 4-sub analogs in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-incubate compounds (1 µM final conc) with microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: A >2-fold increase in

      
       for the 2-sub analog indicates successful metabolic blocking.
      
Protocol: Competitive Radioligand Binding (GPCR Focus)

Objective: Determine if the steric cost of 2-substitution compromises binding affinity.

  • Membrane Prep: Harvest CHO cells expressing the target GPCR (e.g., Mu-opioid or D2 dopamine). Homogenize and suspend in Tris-HCl buffer.

  • Competition:

    • Mix membrane suspension (20 µg protein) with a fixed concentration of radioligand (e.g., [3H]-DAMGO) at its

      
      .
      
    • Add increasing concentrations of the test piperidine (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 min at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • BenchChem. (2025).[2] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

  • Kozikowski, A. P., et al. (2013).[3] Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor agonist/δ opioid receptor antagonist ligands. Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from

  • Qiu-Shi, C., et al. (2023).[4] Application of Chiral Piperidine Scaffolds in Drug Design.[5][6][7] Pharmaceutical Fronts.[4][6][8][9] Retrieved from

  • Scripps Research. (2024).[8] New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[8] Retrieved from

  • Wang, X., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Chemical Research in Toxicology. Retrieved from

Sources

Spectroscopic Distinction of Piperidone Diastereomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Piperidone Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the piperidin-4-one (piperidone) scaffold is ubiquitous, serving as a precursor for Janus kinase inhibitors (e.g., Tofacitinib) and various alkaloids. However, the biological activity of these molecules is strictly governed by their stereochemistry. A cis-2,6-disubstituted piperidone often exhibits vastly different pharmacokinetics and binding affinities compared to its trans counterpart.

This guide provides a rigorous, data-driven methodology for distinguishing piperidone diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike basic guides, we focus on the causality of signal patterns derived from conformational analysis (chair vs. boat) and provide a self-validating protocol for unambiguous assignment.

Theoretical Basis: Conformational Analysis & Signal Origin

To interpret the spectroscopy, one must first understand the geometry. Piperidones predominantly exist in a chair conformation .[1] The carbonyl group at C-4 flattens the ring slightly compared to cyclohexane, but the axial/equatorial distinctions remain rigorous.

  • The Anchor Principle: Bulky substituents (e.g., Phenyl, tert-butyl) at C-2 or C-6 will prefer the equatorial position to minimize 1,3-diaxial strain.

  • The Coupling Rule (Karplus): The scalar coupling constant (

    
    ) is the most reliable metric for relative stereochemistry.
    
    • Anti-periplanar (

      
      ):  Large coupling (
      
      
      
      Hz).
    • Syn-clinal (

      
      ):  Small coupling (
      
      
      
      Hz).
Comparative Spectroscopic Markers
Featurecis-Isomer (e.g., 2,6-diequatorial)trans-Isomer (e.g., 2-eq, 6-ax)Mechanistic Cause
Symmetry (

H NMR)
Simplified spectrum (C2 symmetry)Complex spectrum (No symmetry)cis isomer has a mirror plane or

axis; trans lacks this, making H-2 and H-6 chemically inequivalent.[2][3]
Coupling (

)
Large (

Hz)
Mixed (One large, one small)In cis (diequatorial), H-2 is axial, coupling with axial H-3. In trans, one H is equatorial.
Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Axial protons are generally more shielded than equatorial protons due to anisotropy of C-C bonds.
NOE Correlations Strong H2

H6 (if 1,3-diaxial)
Weak or Absent H2

H6
1,3-diaxial protons are spatially close (

Å); equatorial protons are distant.
Logic Flow for Stereochemical Assignment

The following decision tree illustrates the logical workflow for assigning stereochemistry in 2,6-disubstituted piperidones.

PiperidoneAssignment Start Start: Purified Piperidone Sample SymmetryCheck Check 1H NMR Symmetry Are H-2 and H-6 signals identical? Start->SymmetryCheck CisPath Yes: Symmetric (Likely Cis) SymmetryCheck->CisPath Equivalent Signals TransPath No: Asymmetric (Trans) SymmetryCheck->TransPath Distinct Signals J_Check_Cis Measure 3J(H2-H3ax) Is J > 10 Hz? CisPath->J_Check_Cis Assign_Cis_Chair Assignment: Cis-Diequatorial (Thermodynamic Product) J_Check_Cis->Assign_Cis_Chair Yes (Ax-Ax coupling) Assign_Cis_Boat Assignment: Cis-Twist/Boat (Steric Crowding) J_Check_Cis->Assign_Cis_Boat No (J < 6 Hz) J_Check_Trans Analyze H-2 and H-6 Couplings TransPath->J_Check_Trans Assign_Trans Assignment: Trans-Diaxial/Equatorial (Kinetic/Steric Mix) J_Check_Trans->Assign_Trans

Figure 1: Decision tree for stereochemical assignment of 2,6-disubstituted piperidones based on NMR symmetry and coupling constants.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures high-fidelity data suitable for publication or regulatory submission.

Phase 1: Sample Preparation
  • Solvent Selection: Use CDCl₃ (7.26 ppm) initially. If signals overlap (common in the 1.5–2.5 ppm region), switch to Benzene-d6 (

    
    ). The magnetic anisotropy of the benzene ring often induces dramatic shift dispersion, resolving axial vs. equatorial protons.
    
  • Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent. High concentration is required for clear 2D (NOESY/HMBC) cross-peaks.

Phase 2: Acquisition Parameters

Do not use "standard" automation settings. Manually adjust:

  • Relaxation Delay (d1): Set to

    
     seconds. Accurate integration is critical for determining proton ratios.
    
  • Number of Scans (ns): Minimum 64 scans to resolve small coupling satellites.

  • NOESY Mixing Time: Set to 500–800 ms . This allows time for NOE buildup between 1,3-diaxial protons (distance

    
     Å).
    
Phase 3: Data Analysis & Assignment

Step 1: Identify the "Gatekeeper" Protons (H-2 and H-6) Look for signals in the 3.0–4.5 ppm range (deshielded by the adjacent Nitrogen).

  • Observation: If you see a doublet of doublets (dd) with one large coupling (

    
     Hz) and one small coupling (
    
    
    
    Hz), the proton is Axial .
  • Causality: The 11 Hz coupling corresponds to the

    
     dihedral angle with the axial proton at C-3.
    

Step 2: Verify with NOESY (The Spatial Check) This is the self-validating step.

  • Experiment: Irradiate H-2 (or check the cross-peak).

  • Prediction (Cis-Diequatorial): You should NOT see a strong NOE to H-6 because they are on opposite sides of the ring face (far apart). You SHOULD see NOE to the axial protons at C-3 and C-5.

  • Prediction (Trans): If H-2 is axial and H-6 is equatorial, NOE patterns will be asymmetric.

Case Study: 2,6-Diphenylpiperidin-4-one

This case study synthesizes data from multiple literature sources [1, 2] to demonstrate the comparative analysis.

Scenario: A researcher synthesizes 2,6-diphenylpiperidin-4-one via the Mannich reaction. Two diastereomers are possible.

ParameterIsomer A (Major Product)Isomer B (Minor Product)
H-2 Signal

3.95 ppm (Triplet/dd,

Hz)

4.20 ppm (Broad singlet/small couplings)
H-3 Signal Distinct Axial (

2.50) & Equatorial (

2.65)
Collapsed multiplet
NOE H2-H6 Absent (Protons are far apart)Present (If boat conformation forces proximity)
Conclusion Cis-Diequatorial Chair Trans (or Twist-Boat)

Interpretation: Isomer A shows a large 11.0 Hz coupling, indicating H-2 is anti-periplanar to H-3ax. This confirms H-2 is axial. Since the phenyl group must be equatorial to be stable, Isomer A is the cis-2,6-diphenyl derivative in a chair conformation. Isomer B, with a downfield shift and small coupling, places the proton equatorial (and thus the phenyl group axial, or the ring is twisted), confirming it as the higher-energy trans diastereomer.

References
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • Creative Biostructure. (2018). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2015).[4] Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Retrieved from [Link]

Sources

Conformational Locking in Piperidine Scaffolds: A Comparative Guide to Activity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil). However, its inherent conformational flexibility—rapidly interconverting between chair, boat, and twist-boat forms—imposes a significant entropic penalty during protein binding. This guide evaluates the three primary methodologies for assessing and manipulating piperidine conformation: Solution-State NMR , Computational Modeling , and Rigid Analog Synthesis . We analyze how "locking" the piperidine ring into a bioactive conformation can potentiate binding affinity (up to 500-fold) and improve metabolic stability.[1]

Part 1: The Conformational Landscape

The piperidine ring is not a static hexagon; it is a dynamic 3D entity. Understanding its energetics is the prerequisite for optimization.

The Energy Wells
  • Chair Form: The global minimum (

    
    ). Most drugs exist in this state in solution.
    
  • Twist-Boat: Higher energy (

    
    ). Often required for specific GPCR binding pockets but transient in solution.
    
  • Boat: High energy transition state (

    
    ). Rarely populated unless constrained by bridging.
    
The Substituent Problem (A-Values)

Substituents on the piperidine nitrogen or carbons prefer the equatorial position to avoid 1,3-diaxial interactions.

  • The Challenge: If the protein binding pocket requires an axial substituent, the drug must pay an energetic penalty to flip from the preferred equatorial form to the bioactive axial form.

  • The Solution: Pre-organizing the molecule into the bioactive conformation (Rigidification) removes this penalty, theoretically increasing affinity (

    
    ).
    

Part 2: Comparative Methodology Guide

This section compares the three standard approaches for evaluating and optimizing piperidine conformation.

Method A: Solution-State NMR (The Gold Standard)

NMR provides the only direct evidence of conformation in the physiological solution state.

FeaturePerformanceNotes
Resolution HighCan distinguish axial vs. equatorial protons (

vs

).[2]
Throughput MediumRequires synthesis and purification of the compound first.
Reliability Excellent The Karplus equation links J-coupling directly to dihedral angles.
Key Metric

Axial-Axial coupling is large (10-12 Hz); Axial-Equatorial is small (2-5 Hz).
Method B: Computational Modeling (DFT/QM)

Used for prediction before synthesis.

FeaturePerformanceNotes
Resolution HighCan predict transition states (boat/twist) invisible to NMR.
Throughput HighScreen thousands of analogs in silico.
Reliability Medium-HighSolvent models (PCM) are critical; gas-phase calculations often fail for polar heterocycles.
Key Metric

Energy difference between conformers.[3][4]
Method C: Rigid Analog Synthesis (The "Fix")

The ultimate test of the hypothesis. Involves synthesizing a bridged or substituted analog that cannot flip.

FeaturePerformanceNotes
Resolution N/AThis is a functional assay, not analytical.
Throughput LowComplex synthesis (e.g., Tropane or Granatane scaffolds).
Reliability Definitive If the rigid analog binds, the bioactive conformation is confirmed.
Key Metric

Shift in potency compared to the flexible parent.[5]

Part 3: Case Study – The "Magic Methyl" Effect

Reference: Orexin Receptor Antagonists (ResearchGate, 2025 Context)

A flexible piperidine-based antagonist showed moderate activity.

  • Observation: The piperidine ring flipped rapidly, averaging the signal of axial/equatorial protons in NMR.

  • Intervention: Introduction of a single methyl group at the C2 position (2-methylpiperidine).

  • Result: The methyl group, preferring the equatorial position, sterically "locked" the ring into a specific chair conformer.

  • Impact: 505-fold increase in potency. The pre-organized shape perfectly matched the receptor pocket, eliminating the entropic cost of binding.

Part 4: Experimental Protocols

Protocol 1: NMR Determination of Substituent Orientation

Objective: Determine if a C3-substituent on a piperidine ring is Axial or Equatorial.

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (Note: DMSO is preferred if H-bonding affects conformation).
  • Acquisition: Run a standard 1H-NMR (min 400 MHz, ideally 600 MHz).

  • Target Identification: Locate the proton on the same carbon as the substituent (the geminal proton, H-X).

  • Coupling Analysis (The Karplus Validation):

    • Analyze the splitting pattern (multiplicity) of H-X.

    • Scenario A (Substituent is Equatorial): H-X is Axial.[6] It will have two large couplings (~10-12 Hz) to the adjacent axial protons.

      • Pattern: Triplet of triplets (tt) or wide multiplet.

    • Scenario B (Substituent is Axial): H-X is Equatorial. It will have only small couplings (2-5 Hz) to adjacent protons (eq-eq and eq-ax).

      • Pattern: Narrow multiplet or broad singlet.

  • Confirmation: Run a 1D-NOESY targeting H-X.

    • If H-X shows NOE to 1,3-diaxial protons, it is Axial (Substituent is Equatorial).

Protocol 2: Strategic Rigidification (Design Workflow)

Objective: Select the correct rigid scaffold to mimic a flexible piperidine.

  • Identify Vectors: Map the exit vectors of the Nitrogen lone pair and the C4-substituent in the flexible parent.

  • Select Bridge:

    • To lock the Chair: Use a Tropane (8-azabicyclo[3.2.1]octane) scaffold. This forces a chair-like geometry.[7]

    • To lock the Boat: Use a 2-azabicyclo[2.2.1]heptane scaffold.

  • Synthesize & Test: Compare

    
     of the rigid analog vs. the flexible parent.
    
    • Interpretation: If Potency(Rigid) >> Potency(Flexible), the locked conformation is the bioactive one.

Part 5: Visualizations

Diagram 1: The Conformational Analysis Workflow

A self-validating logic flow for determining bioactivity.

ConformationWorkflow Start Start: Flexible Piperidine Hit Calc Step 1: In Silico Profiling (DFT/Solvation Model) Start->Calc NMR Step 2: NMR Analysis (J-Coupling & NOE) Calc->NMR Decision Is Conformation Defined? NMR->Decision SynRigid Step 3: Synthesize Rigid Analog (e.g. Methyl-lock or Bridge) Decision->SynRigid No (Averaged Signals) SynFlex Synthesize Flexible Analogs Decision->SynFlex Yes (Locked) Bioassay Step 4: Bioassay (IC50) SynRigid->Bioassay SynFlex->Bioassay Analysis Compare Potency (Rigid vs Flexible) Bioassay->Analysis

Caption: Integrated workflow for transitioning from a flexible hit to a conformationally optimized lead.

Diagram 2: The Logic of Rigidification

How to choose the correct modification based on the desired outcome.

RigidLogic Root Optimization Goal Branch1 Increase Potency (Entropy Reduction) Root->Branch1 Branch2 Improve Metabolic Stability (Block CYP450) Root->Branch2 Action1 Strategy: Bridging Branch1->Action1 Action2 Strategy: Substituent Lock Branch1->Action2 Action3 Strategy: Fluorination Branch2->Action3 Ex1 Tropane / Granatane (Locks Chair) Action1->Ex1 Ex2 2-Methyl / 3-Methyl (Biases Eq. Position) Action2->Ex2 Ex3 Gem-Difluoro (Dipole Effect / Block Oxidation) Action3->Ex3 Result1 Result: Max Affinity Gain (Risk: Wrong Conformer) Ex1->Result1 High Rigidity Result2 Result: Balanced Gain (Easier Synthesis) Ex2->Result2 Moderate Rigidity Result3 Result: ADME Improved Ex3->Result3 Electronic + Steric

Caption: Decision tree for selecting chemical modifications to restrict piperidine ring flexibility.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Link

  • National Institutes of Health (NIH). (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. ACS Publications. Link

  • Enamine. (2024).[7][8] Analogues of Piperidine for Drug Design. Enamine.net. Link

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Link

Sources

High-Performance Alternatives to 1-[(S)-1-Phenylethyl]piperidine-4-one: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(S)-1-Phenylethyl]piperidine-4-one has historically served two distinct roles in drug discovery: as a chiral scaffold for diastereoselective synthesis and as a precursor for specific neurokinin antagonists and analgesics. However, its utility is increasingly compromised by regulatory scrutiny (due to its structural proximity to Schedule I/II precursors), high cost, and the harsh conditions required for N-dealkylation.

This guide evaluates three superior building block strategies that offer improved atom economy, orthogonal protection profiles, and higher stereocontrol. We prioritize alternatives that allow researchers to bypass the regulatory and chemical bottlenecks of the phenylethyl auxiliary while maintaining or exceeding experimental yields.

Part 1: Technical Analysis of the Baseline

The Molecule: this compound Primary Function: Chiral Auxiliary & Protecting Group.

  • Mechanism of Action: The bulky chiral group at the nitrogen position (

    
    -1) exerts 1,4-stereoinduction on the ketone (
    
    
    
    -4) during nucleophilic additions (e.g., Grignard, hydride reduction).
  • The Bottleneck: Removing the phenylethyl group requires catalytic hydrogenolysis (Pd/C, H₂, high pressure) or Von Braun degradation. These conditions often reduce other sensitive functionalities (alkenes, nitro groups, aryl halides), limiting late-stage diversification.

Part 2: Comparative Analysis of Alternatives

We categorize alternatives into Structural Analogs (for orthogonal protection) and Functional Alternatives (for superior stereocontrol).

Alternative A: N-Boc-4-piperidone (The Orthogonal Standard)

Best for: Late-stage functionalization and avoiding regulatory flags.

Unlike the phenylethyl group, the tert-butoxycarbonyl (Boc) group is achiral. However, when paired with modern asymmetric catalysis, it offers superior process control.

  • Chemistry: Acid-labile deprotection (TFA or HCl/Dioxane) is orthogonal to hydrogenation. This allows you to retain benzyl ethers or alkenes elsewhere in the molecule.

  • Performance:

    • Yield: Typically >90% for reductive aminations.

    • Regulatory: While still monitored, it is a standard commodity chemical with a more manageable supply chain than chiral phenylethyl derivatives.

Alternative B: Ellman’s Sulfinamide (tert-Butanesulfinamide)

Best for: High-precision asymmetric synthesis of amines.

Instead of relying on a distal chiral group on the piperidine ring (1,4-induction), this strategy uses a chiral reagent directly at the reaction center.

  • Chemistry: Condensing N-Boc-4-piperidone with (R)- or (S)-tert-butanesulfinamide yields a chiral sulfinyl imine.

  • Performance:

    • Stereocontrol: >95% diastereomeric excess (de). The chiral auxiliary is directly attached to the reacting carbon (

      
      -4), offering far superior facial selectivity than the distal phenylethyl group.
      
    • Deprotection: Mild acid hydrolysis (HCl/MeOH) removes the sulfinyl group without touching the N-Boc protection.

Alternative C: N-Benzyl-4-piperidone

Best for: Cost-sensitive scale-up of achiral intermediates.

The "economy" version of the phenylethyl group. It lacks chirality but shares the hydrogenolysis deprotection pathway.

  • Chemistry: Cleaved via H₂/Pd-C or ACE-Cl (1-chloroethyl chloroformate).

  • Performance: Useful only when chirality is introduced via an external catalyst or resolution.

Part 3: Data Presentation & Decision Framework

Comparative Performance Matrix
Feature(S)-Phenylethyl-Piperidone (Baseline)Ellman's Auxiliary Strategy (Recommended)N-Boc-4-Piperidone N-Benzyl-4-Piperidone
Chirality Source Distal Auxiliary (Ring N)Proximal Reagent (Imine N)None (Achiral)None (Achiral)
Stereocontrol (de) Moderate (60-80%)Excellent (>95%) N/AN/A
Deprotection Harsh (H₂/Pd, High Pressure)Mild (HCl/MeOH) Mild (TFA/HCl)Moderate (H₂/Pd)
Atom Economy Poor (Loss of large chiral group)Good (Auxiliary is recyclable)ExcellentGood
Regulatory Risk High (Precursor Watchlist)LowLow/MediumMedium
Decision Logic for Building Block Selection

BuildingBlockSelection Start Select Piperidone Building Block ChiralityNeeded Is Chirality at C-4 Required? Start->ChiralityNeeded SensitiveGroups Contains H2-Sensitive Groups? (Alkenes, Halides, Nitro) ChiralityNeeded->SensitiveGroups Yes UseBoc STRATEGY B: N-Boc-4-Piperidone (Orthogonal Protection) ChiralityNeeded->UseBoc No (Achiral Target) UseEllman STRATEGY A: N-Boc-Piperidone + Ellman's Aux (High Stereocontrol) SensitiveGroups->UseEllman Yes (Avoid Hydrogenation) UseBenzyl STRATEGY C: N-Benzyl-4-Piperidone (Cost Optimization) SensitiveGroups->UseBenzyl No (Cost focus) UsePhenylethyl BASELINE: (S)-Phenylethyl-Piperidone (Only if specific SAR requires) SensitiveGroups->UsePhenylethyl No (But need specific N-sub)

Caption: Decision tree for selecting the optimal piperidone building block based on stereochemical requirements and functional group compatibility.

Part 4: Experimental Protocols

Protocol 1: High-Precision Asymmetric Synthesis (The Ellman Route)

Target: Synthesis of Chiral 4-Amino-Piperidines without Phenylethyl protection.

Rationale: This protocol replaces the baseline molecule with N-Boc-4-piperidone and introduces chirality via the sulfinamide, achieving >95% de.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Condensation (Imine Formation):

    • Dissolve N-Boc-4-piperidone and (R)-tert-butanesulfinamide in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ dropwise under N₂ atmosphere.

    • Stir at reflux (65°C) for 6–12 hours. Monitor by TLC (disappearance of ketone).

    • Quench: Pour into brine with vigorous stirring. Filter the resulting Ti salts through Celite.

    • Result:N-Boc-4-(tert-butanesulfinyl)imine.

  • Diastereoselective Addition (The Critical Step):

    • Cool the imine solution to -78°C.

    • Add nucleophile (e.g., Grignard RMgBr or Hydride source L-Selectride).

    • Mechanism:[1][2][3][4] The bulky tert-butyl group on the sulfinyl sulfur locks the conformation, directing the attack to the Re-face or Si-face with high precision.

    • Warm to room temperature and quench with NH₄Cl.

  • Deprotection (Cleavage of Auxiliary):

    • Dissolve the resulting sulfinamide in MeOH.

    • Add 4N HCl in dioxane (2.0 equiv). Stir for 30 mins at RT.

    • Concentrate to yield the chiral amine hydrochloride salt. The N-Boc group remains intact.

Protocol 2: Orthogonal Deprotection of N-Boc vs. N-Phenylethyl

Target: Demonstrating the superior processability of Boc intermediates.

ParameterN-Phenylethyl Method (Baseline)N-Boc Method (Alternative)
Reagents 10% Pd/C, H₂ (50 psi), MeOHTFA (20%) in DCM or 4M HCl
Temperature 60°C0°C to 25°C
Time 12–24 Hours1–2 Hours
Workup Filtration (fire hazard), solvent evapEvaporation (volatile byproducts)
Compatibility Incompatible with S, I, Br, C=CCompatible with most functionalities

Part 5: Mechanistic Visualization

The following diagram illustrates why the Ellman strategy (Alternative B) offers superior stereocontrol compared to the baseline Phenylethyl auxiliary.

MechanismComparison cluster_0 Baseline: (S)-Phenylethyl Control cluster_1 Alternative: Sulfinyl Imine Control PE_Input Chiral Center on Ring N (Distal) PE_State Flexible Chair Conformation PE_Input->PE_State PE_Result Nucleophile Attack (Low/Mod Face Selectivity) PE_State->PE_Result Ellman_Input Chiral Center on Imine N (Proximal) Ellman_State Rigid Cyclic Transition State (Chelated w/ Metal) Ellman_Input->Ellman_State Ellman_Result Nucleophile Attack (>95% Face Selectivity) Ellman_State->Ellman_Result

Caption: Mechanistic comparison showing the proximity of the chiral director to the reaction center. The Ellman auxiliary forms a rigid transition state, whereas the Phenylethyl group relies on conformational transmission.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[2][5] Accounts of Chemical Research, 35(11), 984–995. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 7 for N-Boc vs N-Benzyl cleavage conditions). Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022). Scheduling of 4-Piperidone and 1-boc-4-piperidone. (Reference for regulatory status of piperidone precursors). Link

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications. Chemical Society Reviews, 38(4), 1162-1186. Link

Sources

Safety Operating Guide

1-[(S)-1-Phenylethyl]piperidine-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 1-[(S)-1-Phenylethyl]piperidine-4-one .

Advisory Note on Regulatory Status: While this specific chiral auxiliary is chemically distinct from N-Phenethyl-4-piperidone (NPP, CAS 39742-60-4) —a DEA List I Fentanyl Precursor—it shares significant structural homology.[1] To ensure the highest standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , this guide mandates Chain of Custody protocols identical to those used for regulated precursors. This prevents diversion and ensures audit-ready compliance for your facility.[1]

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the compound identity to ensure it is not the regulated List I precursor (NPP).

FeatureTarget Compound Regulated Precursor (NPP)
Chemical Name This compound1-(2-Phenylethyl)piperidin-4-one
Structure Chiral

-methyl branch on N-substituent
Linear ethyl chain on N-substituent
Primary Use Chiral Auxiliary / Asymmetric SynthesisFentanyl Precursor
Regulatory Status Chemical Intermediate (Monitor for Diversion)DEA List I Chemical
GHS Hazards Warning: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Danger: H302, H314 (Corrosive)

Pre-Disposal Stabilization & Segregation

Expert Insight: Piperidone derivatives are organic bases (amines) and ketones. They are stable under normal conditions but can form exothermic salts with strong acids and potentially explosive N-oxides with strong oxidizers.[1]

  • Step 1: Quenching (Only if reactive impurities are present):

    • If the waste stream contains residual reactive reagents (e.g., acid chlorides, hydrides), quench carefully in a fume hood before adding to the main waste container.

    • For pure compound: No quenching is required.

  • Step 2: Segregation (Critical):

    • DO NOT MIX WITH: Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.

    • COMPATIBLE WITH: Non-halogenated organic solvents (Methanol, Ethanol, Ethyl Acetate, Toluene).

Disposal Workflow (Step-by-Step)

This protocol utilizes a "Cradle-to-Grave" tracking approach to satisfy both safety and potential regulatory audits.[1]

Phase 1: Container Selection & Labeling
  • Container: Use a chemically resistant HDPE (High-Density Polyethylene) or Glass container with a screw-top lid.[1]

  • Labeling: Apply a hazardous waste label.

    • Must Read: "Hazardous Waste - Non-Halogenated Organic."[1]

    • Constituents: List "this compound" explicitly.[1] Do not use abbreviations like "PEP" or "Chiral Ketone."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 2: Waste Accumulation
  • Transfer the liquid or solid waste into the container using a funnel in a fume hood.

  • Rinsate: Rinse the original vessel 3x with a compatible solvent (e.g., Acetone). Add rinsate to the same waste container.

  • Log Entry: Record the volume/mass added to the laboratory's Waste Accumulation Log .

Phase 3: Final Disposal (Incineration)
  • Method: The only acceptable disposal method for piperidine derivatives is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Drain Disposal: STRICTLY PROHIBITED. Piperidines are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Visual Decision & Workflow Diagram

The following diagram outlines the logical decision tree for handling this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: This compound CheckImpurity Contains Reactive Impurities? Start->CheckImpurity Quench Quench in Fume Hood (e.g., Ice/Water) CheckImpurity->Quench Yes Segregate Segregate Stream: NON-HALOGENATED ORGANIC CheckImpurity->Segregate No Quench->Segregate Container Select Container: HDPE or Glass Segregate->Container Label Labeling: Full Chemical Name + GHS Hazards Container->Label Storage Satellite Accumulation Area (Closed Cap, Secondary Containment) Label->Storage Pickup EHS/Vendor Pickup (Chain of Custody) Storage->Pickup Incineration Final Disposal: High-Temp Incineration Pickup->Incineration

Caption: Operational workflow for the segregation, accumulation, and final incineration of chiral piperidone waste.

Emergency Response Procedures

  • Spill (Small < 100mL):

    • Evacuate immediate area.[3][4][5]

    • Wear PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

    • Absorb with vermiculite or sand . Do not use combustible materials like sawdust.

    • Collect into a sealed bag and label as hazardous waste.

  • Exposure:

    • Skin Contact: Wash with soap and water for 15 minutes.[5]

    • Eye Contact: Flush with water for 15 minutes; seek medical attention.[5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.

  • Drug Enforcement Administration (DEA). (2023).[6] List of Controlled Substances and Regulated Chemicals (Orange Book). (Referenced for structural comparison to NPP).

  • PubChem. (2024). Compound Summary: N-Phenethyl-4-piperidinone (NPP).[1][2][7][8][9][10][11] (Used for hazard comparison).

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-[(S)-1-Phenylethyl]piperidine-4-one
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.